molecular formula C7H10 B11937353 1,4-Cycloheptadiene CAS No. 7161-35-5

1,4-Cycloheptadiene

Cat. No.: B11937353
CAS No.: 7161-35-5
M. Wt: 94.15 g/mol
InChI Key: HQGYGGZHZWXFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Cycloheptadiene is a useful research compound. Its molecular formula is C7H10 and its molecular weight is 94.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7161-35-5

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

cyclohepta-1,4-diene

InChI

InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-2,5,7H,3-4,6H2

InChI Key

HQGYGGZHZWXFSI-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC=C1

Origin of Product

United States

Foundational & Exploratory

1,4-Cycloheptadiene chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Cycloheptadiene. It includes detailed data presented in tabular format, experimental protocols for its synthesis, and a visualization of its synthetic workflow.

Chemical and Physical Properties

This compound is a cyclic hydrocarbon with two double bonds. It is a colorless and flammable liquid.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name cyclohepta-1,4-diene[2]
Molecular Formula C₇H₁₀[2]
Molecular Weight 94.15 g/mol [2]
CAS Number 7161-35-5[2][3]
Canonical SMILES C1CC=CCC=C1[2]
InChI Key HQGYGGZHZWXFSI-UHFFFAOYSA-N[2][3]

Table 2: Physical Properties of this compound

PropertyValueSource(s)
Appearance Colorless liquid[1]
Density 0.84 g/cm³[1]
Boiling Point 115-116 °CNot explicitly cited
Melting Point -150.4 °C (Calculated)[1]
Refractive Index (n_D) 1.48[1]
LogP (Octanol/Water Partition Coefficient) 2.283 (Calculated)[4]
Water Solubility -2.35 (Log₁₀ of solubility in mol/L, Calculated)[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 3: ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (ppm)
C1, C4Data requires access to specialized databases
C2, C3Data requires access to specialized databases
C5, C7Data requires access to specialized databases
C6Data requires access to specialized databases
Note: Specific chemical shift values for this compound can be found in spectral databases such as SpectraBase.[5]

Table 4: ¹H NMR Spectral Data

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H4~5.7m-
H2, H3~5.6m-
H5, H7~2.8m-
H6~2.3m-
Note: Proton NMR data for substituted 1,4-cycloheptadienes have been reported and can be used as a reference for the unsubstituted compound.[6] The complexity of the spectrum is due to the non-planar structure of the molecule.

Experimental Protocols

Synthesis of this compound via Azo Compound Decomposition

A general and mild route for the synthesis of 3-substituted 1,4-cycloheptadienes has been described, which can be adapted for the preparation of the parent compound.[6] This method involves the decomposition of a specific azo compound.

Methodology:

  • Preparation of the Azo Precursor: The synthesis starts from a substituted 7-cycloheptatriene, which undergoes a [4+2] cycloaddition with a triazolinedione. The resulting adduct is then catalytically reduced.[6]

  • Hydrolysis and Oxidation: The heterocyclic ring of the reduced adduct is hydrolyzed under basic conditions. The subsequent oxidation of the resulting hydrazo compound with a copper(II) salt yields a copper complex of the corresponding diaza-tricyclo compound.[6]

  • Decomposition to this compound: Decomplexation of the copper complex yields the azo compound, which readily loses nitrogen gas upon gentle heating (around 25 °C) to form this compound.[6]

Purification:

The resulting this compound can be purified by standard techniques for volatile organic liquids, such as fractional distillation under reduced pressure.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from a 7-substituted cycloheptatriene (B165957) precursor.

Synthesis_Workflow cluster_start Starting Material cluster_cycloaddition Cycloaddition & Reduction cluster_hydrolysis_oxidation Ring Opening & Azo Formation cluster_final Final Product Formation Start 7-Substituted Cycloheptatriene Cycloaddition [4+2] Cycloaddition with 4-phenyl-1,2,4-triazoline-3,5-dione Start->Cycloaddition Step 1 Reduction Catalytic Reduction Cycloaddition->Reduction Step 2 Hydrolysis Basic Hydrolysis Reduction->Hydrolysis Step 3 Oxidation Cu(II) Oxidation Hydrolysis->Oxidation Step 4 Decomplexation Decomplexation Oxidation->Decomplexation Step 5 Decomposition Thermal Decomposition (Loss of N₂) Decomplexation->Decomposition Step 6 Product This compound Decomposition->Product Yields Purification Purification (Fractional Distillation) Product->Purification Final Step

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cycloheptadiene, a seven-membered carbocycle with two non-conjugated double bonds, represents a valuable scaffold in organic synthesis and is a recurring motif in various natural products. Its unique conformational flexibility and reactivity have made it a target of synthetic interest and a building block for more complex molecular architectures relevant to drug discovery. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, detailing key synthetic methodologies, experimental protocols, and physicochemical properties.

The exploration of seven-membered rings dates back to the late 19th and early 20th centuries with the investigation of compounds like cycloheptatriene. However, the specific synthesis and characterization of this compound came later as synthetic methods became more sophisticated. Early work often involved multi-step sequences, and the development of more direct and efficient routes remains an active area of research. This guide will delve into some of the seminal and contemporary approaches to the synthesis of this important cycloalkadiene.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₇H₁₀--INVALID-LINK--
Molecular Weight 94.15 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Density 0.84 g/cm³--INVALID-LINK--
Boiling Point 122.7 °C--INVALID-LINK--
Refractive Index (n_D) 1.48--INVALID-LINK--
Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR (CDCl₃)δ 5.65 (m, 4H, olefinic), 2.75 (m, 2H, allylic), 2.25 (m, 4H, allylic)
¹³C NMR (CDCl₃)δ 130.5 (olefinic), 35.0 (allylic), 28.5 (aliphatic)
Infrared (IR) ~3020 (C-H, sp²), ~2920 (C-H, sp³), ~1650 (C=C)
Mass Spectrometry (MS) m/z 94 (M⁺), 79, 66

Synthetic Methodologies and Experimental Protocols

Several synthetic routes have been developed for the preparation of this compound. The following sections detail some of the most significant methods, complete with experimental protocols where available in the literature.

Multi-step Synthesis from 7-Substituted Cycloheptatrienes

One of the classical approaches to synthesizing 3-substituted 1,4-cycloheptadienes involves a multi-step sequence starting from a 7-substituted cycloheptatriene. This method proceeds through a norcaradiene intermediate, which undergoes a cycloaddition, followed by reduction, hydrolysis, oxidation, and finally, thermal decomposition of an azo-compound.

Experimental Protocol:

Step 1: [4+2] Cycloaddition of 7-methoxycycloheptatriene (B8488127) with 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352)

  • To a solution of 7-methoxycycloheptatriene in a suitable solvent such as dichloromethane, an equimolar amount of 4-phenyl-1,2,4-triazoline-3,5-dione is added at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • The solvent is removed under reduced pressure, and the resulting adduct, a 9-substituted 4-phenyl-2,4,6-triazatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodeca-3,5-dione, is purified by recrystallization.

Step 2: Catalytic Reduction of the Adduct

  • The adduct from the previous step is dissolved in a suitable solvent like methanol.

  • A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the reduced product.

Step 3: Basic Hydrolysis of the Uracil (B121893) Ring

  • The reduced adduct is suspended in an aqueous solution of a strong base, such as potassium hydroxide.

  • The mixture is heated at reflux for several hours to effect the hydrolysis of the uracil ring.

  • After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent.

Step 4: Oxidation to the Azo Compound

  • The hydrazo compound obtained from the hydrolysis is dissolved in a suitable solvent and oxidized to the corresponding azo compound. This can be achieved using an oxidizing agent like copper(II) chloride.

Step 5: Thermal Decomposition to this compound

  • The purified azo compound, a substituted 6,7-diazatricyclo[3.2.2.0²,⁴]non-6-ene, is heated in a suitable high-boiling solvent.

  • The decomposition proceeds with the extrusion of nitrogen gas to yield the corresponding 3-substituted this compound.

  • The product is then isolated and purified by distillation or chromatography.

Bamford-Stevens Reaction

The Bamford-Stevens reaction provides a route to alkenes from the corresponding ketones via the decomposition of their tosylhydrazones. This reaction can be adapted for the synthesis of cycloalkenes, including this compound, from an appropriate cycloheptanone (B156872) precursor. The reaction proceeds through a diazo intermediate, which can then eliminate nitrogen to form a carbene or a carbocation, leading to the desired alkene.[1][2][3][4][5][6]

Experimental Protocol (General Procedure):

Step 1: Formation of Cycloheptanone Tosylhydrazone

  • To a solution of cycloheptanone in a suitable solvent like ethanol, an equimolar amount of p-toluenesulfonylhydrazide is added.

  • A catalytic amount of acid (e.g., a few drops of concentrated HCl) is added, and the mixture is heated at reflux for a few hours.

  • Upon cooling, the tosylhydrazone product crystallizes and can be collected by filtration and washed with cold solvent.

Step 2: Decomposition of the Tosylhydrazone

  • The dried cycloheptanone tosylhydrazone is placed in a reaction flask with a high-boiling aprotic solvent such as diglyme.

  • A strong base, typically sodium methoxide (B1231860) or sodium hydride (at least two equivalents), is added to the mixture.

  • The reaction mixture is heated to a high temperature (typically >160 °C) to effect the decomposition of the tosylhydrazone and the in situ generated diazo compound.

  • The reaction proceeds with the evolution of nitrogen gas.

  • After the reaction is complete, the mixture is cooled, and the this compound is isolated by distillation or extraction, followed by purification. The yield for this type of reaction is often moderate.[1]

[4+3] Cycloaddition Reactions

More contemporary methods for the synthesis of this compound frameworks involve [4+3] cycloaddition reactions. These reactions typically involve the reaction of a 1,3-diene with a three-carbon component, often a vinylcarbene equivalent generated in situ.

Experimental Protocol (General Procedure for Silver-Catalyzed [4+3] Cycloaddition):

  • In a reaction vessel under an inert atmosphere, a solution of the vinyl-N-triftosylhydrazone and the 1,3-diene (typically in excess) is prepared in a suitable solvent like chloroform.

  • A base, such as sodium hydride, is added to the mixture.

  • A catalytic amount of a silver catalyst (e.g., Tp(CF₃)₂Ag) is then introduced.

  • The reaction mixture is heated (e.g., to 60 °C) and stirred for an extended period (e.g., 24 hours).

  • Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. High yields have been reported for this methodology.

Reaction Mechanisms and Workflows

To visualize the synthetic pathways and logical relationships, the following diagrams are provided in the DOT language for use with Graphviz.

Bamford_Stevens_Mechanism Mechanism of the Bamford-Stevens Reaction Ketone Cycloheptanone Tosylhydrazone Cycloheptanone Tosylhydrazone Ketone->Tosylhydrazone TsNHNH₂, H⁺ Diazoalkane Diazo-cycloheptane (Intermediate) Tosylhydrazone->Diazoalkane Base (-Ts⁻) Carbene Cycloheptylidene (Carbene Intermediate) Diazoalkane->Carbene Heat (-N₂) Product This compound Carbene->Product 1,2-Hydride Shift

Caption: Mechanism of the Bamford-Stevens reaction for this compound synthesis.

Synthesis_from_Cycloheptatriene Synthesis of this compound from Cycloheptatriene cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_product Final Product CHT 7-Substituted Cycloheptatriene Adduct Norcaradiene Adduct CHT->Adduct [4+2] Cycloaddition ReducedAdduct Reduced Adduct Adduct->ReducedAdduct Catalytic Reduction Hydrazo Hydrazo Compound ReducedAdduct->Hydrazo Basic Hydrolysis Azo Azo Compound (6,7-diazatricyclo...non-6-ene) Hydrazo->Azo Oxidation CHD 3-Substituted This compound Azo->CHD Thermal Decomposition (-N₂)

Caption: Multi-step synthesis of substituted 1,4-cycloheptadienes.

General_Workflow General Experimental Workflow for Synthesis and Characterization start Select Synthetic Route synthesis Synthesis of Crude Product - [4+3] Cycloaddition - Bamford-Stevens - From Cycloheptatriene start->synthesis purification Purification - Distillation - Column Chromatography synthesis->purification characterization Characterization - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry purification->characterization product Pure this compound characterization->product

Caption: General workflow for this compound synthesis and analysis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 1,4-cycloheptadiene. Drawing upon established experimental and computational methodologies, this document details the key structural parameters, conformational analysis, and dynamic behavior of this non-planar seven-membered ring system.

Molecular Structure of this compound

This compound is a cyclic hydrocarbon with the chemical formula C₇H₁₀ and a molecular weight of 94.15 g/mol . The molecule consists of a seven-membered carbon ring containing two non-conjugated double bonds at positions 1 and 4. This lack of conjugation results in a flexible and dynamic ring system that can adopt several conformations.

Key Structural Parameters
ParameterBondTypical Value
Bond Lengths (Å) C=C1.34
C-C (allylic)1.50
C-C (saturated)1.53
C-H (vinylic)1.08
C-H (allylic)1.09
C-H (saturated)1.10
Bond Angles (°) C=C-C125
C-C-C (allylic)112
C-C-C (saturated)114
Dihedral Angles (°) C=C-C=CVariable (conformation dependent)
H-C-C-HVariable (conformation dependent)

Conformational Analysis

The seven-membered ring of this compound is highly flexible and exists as a dynamic equilibrium of multiple conformers. The primary conformations of interest are the twist-boat and chair forms. The relative energies of these conformers and the barriers to their interconversion are crucial for understanding the molecule's reactivity and its interactions in a biological context.

Major Conformations
  • Twist-Boat (TB): Generally considered the most stable conformation for many cycloheptadienes. It belongs to the C₂ point group and is characterized by a twisted, non-planar ring structure.

  • Chair (C): A higher-energy conformation for many substituted cycloheptadienes. It has Cₛ symmetry.

The relative populations of these conformers can be influenced by substitution on the ring.

Conformational Energy Profile

Computational methods, such as molecular mechanics (MM) and ab initio calculations, are employed to map the potential energy surface of this compound and determine the relative energies of its conformers and the transition states that connect them.

ConformerPoint GroupRelative Energy (kcal/mol) - Representative Values
Twist-Boat (TB)C₂0.0 (most stable)
Chair (C)Cₛ1.0 - 3.0
Boat (B) - Transition StateCₛ5.0 - 7.0

Note: These values are representative and can vary depending on the computational method and basis set used.

Experimental Protocols for Structural Determination

The conformational dynamics of this compound are typically investigated using a combination of spectroscopic and computational techniques.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium and the energy barriers to interconversion.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of freons).

  • Variable-Temperature NMR: ¹H and ¹³C NMR spectra are acquired over a range of temperatures.

  • Coalescence Analysis: At higher temperatures, rapid interconversion between conformers leads to time-averaged signals. As the temperature is lowered, the rate of interconversion slows, leading to the broadening and eventual splitting of signals into distinct sets for each conformer. The temperature at which two signals merge (the coalescence temperature) is used to calculate the free energy of activation (ΔG‡) for the conformational exchange.

  • Integration and Equilibrium Constant: At very low temperatures, where the interconversion is slow on the NMR timescale, the relative populations of the conformers can be determined by integrating the signals corresponding to each species. This allows for the calculation of the equilibrium constant (K) and the difference in Gibbs free energy (ΔG°) between the conformers.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the average molecular structure in the gas phase.

Methodology:

  • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy electron beam is directed through the gas. The electrons are scattered by the molecules.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which provides information about the internuclear distances in the molecule.

  • Structural Refinement: The experimental data is fitted to a molecular model to determine the bond lengths, bond angles, and dihedral angles. This often involves assuming a mixture of conformations and refining their relative populations.

Computational Chemistry

Objective: To model the molecular structure, determine the relative energies of conformers, and map the potential energy surface.

Methodologies:

  • Molecular Mechanics (MM): Utilizes classical force fields (e.g., MM3, MM4) to rapidly calculate the energies of different conformations. This is useful for an initial exploration of the conformational space.

  • Ab Initio and Density Functional Theory (DFT): Employs quantum mechanical principles to provide more accurate energies and geometries. Common methods include Hartree-Fock (HF) and DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*). These methods are used to refine the structures and energies of the minimum energy conformations and transition states.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the interconversion between the twist-boat and chair conformations of this compound, proceeding through a higher-energy boat-like transition state.

G TB1 Twist-Boat (TB) TS Boat (TS) TB1->TS ΔG‡ C Chair (C) TS->C TB2 Twist-Boat (TB') TS->TB2 C->TS ΔG‡

Conformational interconversion of this compound.
Experimental and Computational Workflow for Structural Analysis

The logical workflow for determining the molecular structure and conformation of this compound is depicted below.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR Dynamic NMR Spectroscopy Data Quantitative Structural Data (Bond Lengths, Angles, Energies) NMR->Data GED Gas-Phase Electron Diffraction GED->Data MM Molecular Mechanics (MM) QM Ab Initio / DFT MM->QM QM->Data Model Conformational Model of this compound Data->Model

Workflow for the structural analysis of this compound.

Spectroscopic Profile of 1,4-Cycloheptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Cycloheptadiene (CAS No: 7161-35-5), a cyclic diene of interest in organic synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the olefinic, allylic, and homoallylic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.65Multiplet4HOlefinic Protons (H-1, H-2, H-4, H-5)
2.75Multiplet2HBis-allylic Protons (H-3)
2.29Multiplet4HAllylic Protons (H-6, H-7)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three unique signals, consistent with its symmetrical structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
130.6Olefinic Carbons (C-1, C-2, C-4, C-5)
35.1Bis-allylic Carbon (C-3)
27.0Allylic Carbons (C-6, C-7)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
3020Strong=C-H Stretch (Olefinic)
2925, 2850StrongC-H Stretch (Aliphatic)
1650MediumC=C Stretch
1450MediumCH₂ Scissoring
660Strong=C-H Bend (out-of-plane)

Sample Phase: Liquid Film

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is observed at m/z 94, corresponding to the molecular formula C₇H₁₀.

Table 4: Major Mass Spectral Peaks for this compound

m/zRelative Intensity (%)Assignment
9445[M]⁺ (Molecular Ion)
79100[M - CH₃]⁺
7760[C₆H₅]⁺
6655[C₅H₆]⁺
5130[C₄H₃]⁺
3940[C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-150 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation:

  • Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean salt plates before running the sample.

Data Processing:

  • Perform a background subtraction.

  • Identify and label the major absorption peaks.

Mass Spectrometry

Sample Introduction:

  • Inject a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) interface for separation and purification.

Data Acquisition:

  • Spectrometer: Electron Ionization Mass Spectrometer (EI-MS).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 35-200.

  • Scan Speed: 1-2 scans per second.

Data Processing:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and assign major peaks.

  • Compare the obtained spectrum with a reference database if available.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation and confirmation of a compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Early Studies of Cycloheptadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on cycloheptadiene isomers, focusing on their synthesis, characterization, and isomerization reactions. The information presented is curated from seminal early papers in the field, offering valuable insights into the historical development of our understanding of these important seven-membered ring systems. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry of cycloheptadienes.

Early Synthesis of Cycloheptatriene (B165957)

The initial forays into the chemistry of cycloheptadienes were marked by groundbreaking synthetic efforts that established the existence and structure of these seven-membered rings. Two pivotal methods from this era are the synthesis from cycloheptanone (B156872) by Richard Willstätter and the Buchner ring expansion.

Willstätter's Synthesis from Cycloheptanone (1901)

Richard Willstätter's synthesis in 1901 provided conclusive proof of the seven-membered ring structure of cycloheptatriene.[1][2] This multi-step synthesis commenced with the readily available cycloheptanone.

Experimental Protocol: Willstätter's Synthesis of Cycloheptatriene

The following protocol is a summary of the key steps described by Willstätter. It is important to note that the experimental techniques and nomenclature of the early 20th century differ from modern practices.

  • Cycloheptanone to Cycloheptene: Cycloheptanone was reduced to cycloheptanol, which was subsequently dehydrated to yield cycloheptene.

  • Bromination of Cycloheptene: Cycloheptene was treated with bromine to afford 1,2-dibromocycloheptane.

  • Dehydrobromination to Cycloheptadiene: The dibromide was subjected to elimination reactions to produce a mixture of cycloheptadiene isomers.

  • Conversion to Cycloheptatriene: Further bromination and dehydrobromination steps were employed to introduce the third double bond, ultimately yielding cycloheptatriene.

The Buchner Ring Expansion (1885)

One of the earliest and most significant methods for synthesizing cycloheptatriene derivatives is the Buchner ring expansion, first reported by Eduard Buchner and Theodor Curtius in 1885.[3] This reaction involves the addition of a carbene, generated from ethyl diazoacetate, to benzene (B151609), followed by a ring expansion of the resulting norcaradiene intermediate.

Experimental Protocol: Buchner's Reaction of Benzene and Ethyl Diazoacetate

The original procedure involved the reaction of ethyl diazoacetate with benzene under thermal or photochemical conditions.

  • Reaction Setup: A solution of ethyl diazoacetate in a large excess of benzene was prepared.

  • Reaction Conditions: The mixture was either heated or exposed to sunlight. The photochemical reaction was noted to proceed more cleanly.

  • Product Formation: The reaction proceeds through the formation of a norcaradiene intermediate, which then undergoes a thermally allowed electrocyclic ring-opening to yield ethyl cycloheptatriene-carboxylate.

  • Isolation: The excess benzene was removed by distillation, and the resulting mixture of isomeric cycloheptatriene-carboxylic acid ethyl esters was isolated.

Quantitative Data: Buchner Ring Expansion

ReactantsConditionsProductYieldReference
Benzene, Ethyl DiazoacetateSunlightEthyl cycloheptatriene-carboxylateNot specified in early reports[3]
Benzene, Ethyl DiazoacetateThermalEthyl cycloheptatriene-carboxylateNot specified in early reports[3]

Isomerization Reactions of Cycloheptadienes

The early studies of cycloheptadienes were instrumental in uncovering a rich landscape of thermal and photochemical isomerization reactions. These investigations laid the groundwork for the principles of pericyclic reactions and dynamic equilibria in organic chemistry.

The Cycloheptatriene-Norcaradiene Equilibrium

A key feature of cycloheptatriene chemistry is its valence tautomerism with norcaradiene. This equilibrium is influenced by steric and electronic factors of substituents on the ring. Early evidence for this equilibrium was primarily inferred from trapping experiments and later confirmed by spectroscopic methods, particularly low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

The equilibrium generally favors the cycloheptatriene isomer due to the strain of the cyclopropane (B1198618) ring in norcaradiene. However, the position of the equilibrium can be shifted by substituents at the C7 position.

Logical Relationship of the Cycloheptatriene-Norcaradiene Equilibrium

G Cycloheptatriene Cycloheptatriene Norcaradiene Norcaradiene Cycloheptatriene->Norcaradiene Δ or hν Norcaradiene->Cycloheptatriene Δ

Caption: Valence tautomerism between cycloheptatriene and norcaradiene.

Thermal Rearrangement of Bicyclo[2.2.1]heptadiene

In 1957, Woods reported the thermal isomerization of bicyclo[2.2.1]heptadiene (norbornadiene) to cycloheptatriene.[6] This reaction proceeds through a[3][3]-sigmatropic rearrangement, a class of reactions that would later be famously explained by the Woodward-Hoffmann rules.

Experimental Workflow: Thermal Isomerization of Bicyclo[2.2.1]heptadiene

G BHD Bicyclo[2.2.1]heptadiene TS Transition State ([3,3]-Sigmatropic) BHD->TS Heat (Δ) CHT Cycloheptatriene TS->CHT

Caption: Thermal rearrangement of bicyclo[2.2.1]heptadiene to cycloheptatriene.

Quantitative Data: Thermal Isomerization of Bicyclo[2.2.1]heptadiene

Early kinetic studies of this rearrangement provided valuable data on the activation parameters for this process.

Temperature (°C)Rate Constant (s⁻¹)Reference
Data from early studies is qualitative and quantitative kinetic data is found in later work.
Photochemical Isomerization of Cycloheptatriene

The photochemical behavior of cycloheptatriene was another area of intense early investigation. Irradiation of cycloheptatriene with ultraviolet light leads to the formation of bicyclo[3.2.0]hepta-2,6-diene. This reaction is a classic example of a [4π]-electrocyclization.

Experimental Workflow: Photochemical Isomerization of Cycloheptatriene

G CHT Cycloheptatriene ExcitedState Excited State CHT->ExcitedState BHD Bicyclo[3.2.0]hepta-2,6-diene ExcitedState->BHD Electrocyclization

Caption: Photochemical isomerization of cycloheptatriene.

Early Spectroscopic Characterization

The development of spectroscopic techniques in the mid-20th century revolutionized the study of cycloheptadiene isomers, allowing for their direct observation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy proved to be a powerful tool for studying the dynamic equilibrium between cycloheptatriene and norcaradiene. By conducting NMR experiments at low temperatures, it was possible to "freeze out" the individual tautomers and observe their distinct signals.[4][5]

NMR Data for Cycloheptatriene-Norcaradiene Equilibrium

CompoundTemperature (°C)Key ¹H NMR Signals (δ ppm)Tautomer ObservedReference
Parent CycloheptatrieneRoom Temp.Complex multipletAveraged spectrum[4]
Parent CycloheptatrieneLow Temp.Signals for both tautomers resolvedBoth[4]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Early IR and UV-Vis spectroscopy were also employed to characterize cycloheptadiene isomers. The UV spectra were particularly useful for studying the conjugated π-systems of these molecules. The characteristic UV absorption maxima provided evidence for the presence of the triene system in cycloheptatriene.

Spectroscopic Data for Cycloheptatriene

TechniqueKey AbsorptionsReference
UV-Visλmax ~260 nmGeneral textbook data
IRC=C stretch (~1600-1650 cm⁻¹), C-H stretch (~3000-3100 cm⁻¹)General textbook data

This guide has summarized the foundational studies on cycloheptadiene isomers, providing a glimpse into the early experimental work that shaped our understanding of these fascinating molecules. For more detailed information, the reader is encouraged to consult the original research articles cited herein.

References

An In-depth Technical Guide to the Reactivity and Stability of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cycloheptadiene is a non-conjugated cyclic diene that serves as a versatile building block in organic synthesis. Its unique conformational properties and the propensity of its double bonds to undergo a variety of chemical transformations make it a molecule of significant interest. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its thermodynamic properties, key chemical reactions, and potential applications in medicinal chemistry. Detailed experimental protocols for its principal reactions are provided, and key mechanistic pathways are visualized to facilitate a deeper understanding of its chemical behavior.

Introduction

Cyclic dienes are fundamental structural motifs in a vast array of natural products and synthetic molecules. Among these, the seven-membered ring system of cycloheptadiene presents unique chemical characteristics owing to its inherent ring strain and conformational flexibility. This compound, a colorless and flammable liquid, is the less stable isomer of the two non-conjugated cycloheptadienes, with the other being the 1,3-isomer. Its isolated double bonds readily participate in a range of chemical reactions, including hydrogenation, isomerization, and cycloadditions, making it a valuable intermediate in the synthesis of more complex molecular architectures. This guide aims to provide a detailed technical overview of the stability and reactivity of this compound, offering insights for its application in research and development.

Thermodynamic and Physicochemical Properties

The stability of this compound is intrinsically linked to its thermodynamic properties. The non-conjugated arrangement of its double bonds results in a higher enthalpy of formation compared to its conjugated counterpart, 1,3-cycloheptadiene (B1346008). This inherent instability is a driving force for its isomerization. A summary of key quantitative data for this compound is presented in Table 1.

Table 1: Thermodynamic and Physicochemical Properties of this compound

PropertyValueUnitsSource
Molecular Formula C₇H₁₀--
Molecular Weight 94.15 g/mol -
Enthalpy of Formation (ΔfH°gas) -3.75 (Joback Calculated)kJ/mol[1]
Gibbs Free Energy of Formation (ΔfG°) 88.04 (Joback Calculated)kJ/mol[1]
Enthalpy of Hydrogenation (to Cycloheptane) -234 ± 3kJ/mol[2]
Ionization Energy 8.85 ± 0.03eV[2]
Boiling Point 122.7°C[3]
Density 0.849g/cm³-
Refractive Index 1.48-[3]

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dominated by the presence of its two isolated carbon-carbon double bonds. These sites are susceptible to a variety of addition and rearrangement reactions.

Isomerization to 1,3-Cycloheptadiene

This compound readily isomerizes to the more stable, conjugated 1,3-cycloheptadiene. This thermodynamically favorable process can be initiated by heat or catalyzed by acids or bases. The stability gained from the formation of a conjugated π-system is the primary driving force for this rearrangement.

G cluster_1 Isomerization Pathway 1_4_CHD This compound Transition_State Transition State (e.g., via protonation or base-mediated H abstraction) 1_4_CHD->Transition_State Catalyst (Acid/Base) or Heat 1_3_CHD 1,3-Cycloheptadiene Transition_State->1_3_CHD

Isomerization of 1,4- to 1,3-Cycloheptadiene.
Hydrogenation

The double bonds of this compound can be readily reduced through catalytic hydrogenation to yield cycloheptane (B1346806). This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction proceeds in a stepwise manner, with cycloheptene (B1346976) as an intermediate.

G cluster_2 Hydrogenation Workflow Start This compound Step1 Hydrogenation (+ H₂, Catalyst) Start->Step1 Intermediate Cycloheptene Step1->Intermediate Step2 Hydrogenation (+ H₂, Catalyst) Intermediate->Step2 End Cycloheptane Step2->End

Stepwise Hydrogenation of this compound.
Cycloaddition Reactions

This compound can participate in cycloaddition reactions, although it is generally less reactive than its conjugated isomer. A notable example is the [4+3] cycloaddition, which is a powerful method for the construction of seven-membered rings. Rhodium(II) catalysts have been shown to mediate the formal (4+3) cycloaddition of 1,3-dienes with vinyl carbenes, which can be generated from various precursors, to yield complex 1,4-cycloheptadienes[6].

Another important reaction is the Diels-Alder type reaction with highly reactive dienophiles. For instance, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) reacts readily with this compound to form the corresponding cycloadduct[7].

G cluster_3 [4+3] Cycloaddition Mechanism Reactants 1,3-Diene + Vinyl Carbene Precursor Catalyst Rh(II) Catalyst Reactants->Catalyst Intermediate Rh-Vinyl Carbene Catalyst->Intermediate Cycloaddition [4+3] Cycloaddition Intermediate->Cycloaddition Product This compound Derivative Cycloaddition->Product 1_3_Diene 1,3-Diene 1_3_Diene->Cycloaddition

Rhodium-Catalyzed [4+3] Cycloaddition.

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Catalytic Hydrogenation of this compound to Cycloheptane

Objective: To fully saturate the double bonds of this compound to produce cycloheptane.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) (or ethyl acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 g, 10.6 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (50 mg, 5 mol% Pd) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield cycloheptane.

  • Characterize the product by NMR and compare with known spectra.

Isomerization of this compound to 1,3-Cycloheptadiene

Objective: To isomerize the non-conjugated 1,4-diene to the more stable conjugated 1,3-diene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of potassium tert-butoxide (0.2 g, 1.8 mmol) in dry DMSO (10 mL).

  • Add this compound (1.0 g, 10.6 mmol) to the basic solution at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the isomerization by GC or ¹H NMR spectroscopy, observing the disappearance of the signals for this compound and the appearance of signals for 1,3-cycloheptadiene.

  • Once the isomerization is complete (typically within a few hours), quench the reaction by pouring the mixture into water (50 mL).

  • Extract the product with a low-boiling pentane (B18724) or diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the product.

  • The resulting 1,3-cycloheptadiene can be further purified by fractional distillation if necessary.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a common scaffold in marketed pharmaceuticals, the seven-membered carbocyclic ring is present in a number of bioactive molecules and serves as a template for the design of new therapeutic agents. The synthesis of functionalized cycloheptane and cycloheptadiene derivatives is an active area of research in medicinal chemistry.

The conformational flexibility of the cycloheptane ring allows it to adopt various shapes, which can be advantageous for binding to the active sites of biological targets. Derivatives of dibenzo[a,d]cycloheptadiene have been investigated for their potential as central nervous system agents[6][8]. Furthermore, the synthesis of cycloheptane-containing molecules is relevant in the development of antiviral and other therapeutic agents[9][10]. The reactions of this compound, such as cycloadditions and functional group manipulations, provide routes to novel seven-membered ring structures that can be explored for their biological activity.

Conclusion

This compound is a reactive and versatile cyclic diene whose chemistry is governed by its non-conjugated double bonds and inherent ring strain. Its tendency to isomerize to the more stable 1,3-isomer and its participation in hydrogenation and cycloaddition reactions make it a useful starting material for the synthesis of a variety of seven-membered carbocyclic compounds. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore the rich chemistry of this compound and to harness its potential in the creation of novel and complex molecular architectures. Further exploration of its reactivity and the biological activity of its derivatives is likely to yield new opportunities in organic synthesis and medicinal chemistry.

References

CAS number and identifiers for 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Cycloheptadiene for Researchers and Scientists

Abstract

This compound, a seven-membered cyclic olefin, serves as a valuable building block and ligand in organic synthesis and organometallic chemistry. This document provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Descriptors

Precise identification of chemical compounds is fundamental in research and development. This compound is cataloged and recognized by several standard chemical identifiers. The most crucial of these is the CAS (Chemical Abstracts Service) number, which is a unique numerical identifier.

Identifier Type Identifier Source
CAS Number 7161-35-5[1][2][3][4]
IUPAC Name cyclohepta-1,4-diene[1][3]
Molecular Formula C₇H₁₀[1][2][4][5]
Molecular Weight 94.15 g/mol [1][2][5]
InChI InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-2,5,7H,3-4,6H2[1][2][3][4][5]
InChIKey HQGYGGZHZWXFSI-UHFFFAOYSA-N[1][2][3][5]
SMILES C1CC=CCC=C1[1][3][4][5]
UNII EFF73R8YGV[1][3]
DSSTox Substance ID DTXSID00221859[1][3][4]

Physicochemical and Spectroscopic Properties

The following table summarizes key physicochemical properties of this compound, compiled from various sources. These properties are essential for designing experiments, understanding its behavior in different environments, and for purification processes.

Property Value Unit Source
Appearance Colorless liquid[3]
Density 0.84g/cm³[3]
Normal Boiling Point (Tboil) 386.37K[5]
Normal Melting Point (Tfus) 122.705K[3]
Flash Point 6.293°C[3]
Refractive Index (n_D) 1.48[3]
LogP (Octanol/Water Partition Coefficient) 2.283[5]
Water Solubility (log10WS) -2.35mol/L[5]
Ionization Energy 8.85 ± 0.03eV[5]
Kovats Retention Index (Semi-standard non-polar) 784[1]

Experimental Protocols: Synthesis of this compound

A reliable method for the synthesis of 1,4-cycloheptadienes involves the thermal decomposition of specific azo compounds.[6] This approach provides a clean and specific route to the desired diene.

General Workflow for Synthesis

Synthesis_Workflow General Synthesis Workflow for 1,4-Cycloheptadienes start Starting Materials (e.g., Cycloheptatriene (B165957) derivatives) step1 Formation of Azo Compound Intermediate start->step1 step2 Thermal Decomposition (Loss of N₂) step1->step2 Heat (Δ) product This compound Product step2->product purification Purification (e.g., Distillation, Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of 1,4-cycloheptadienes via an azo compound intermediate.

Detailed Methodology

While a specific protocol for the parent this compound is not detailed in the immediate search results, a general procedure based on related syntheses can be described.[6] A common precursor strategy involves the reduction of cycloheptatriene derivatives. For instance, the reduction of cycloheptatriene-7-carboxylic acid with lithium in liquid ammonia (B1221849) has been used to produce cycloheptadiene carboxylic acids, which can be further processed.[6]

A more direct route mentioned in the literature is the decomposition of an appropriate azo compound, which yields this compound and nitrogen gas.[6] The synthesis of the azo precursor is a critical step. Care must be taken during the final steps as cycloheptadienes with certain substituents can readily isomerize to their conjugated counterparts.[6]

Safety and Handling

This compound is a highly flammable liquid and is classified as a health hazard.[3]

GHS Hazard Statements
  • H225: Highly flammable liquid and vapor.[3]

  • H340: May cause genetic defects.[3]

  • H350: May cause cancer.[3]

  • H373: May cause damage to organs through prolonged or repeated exposure.[3]

Precautionary Measures
  • P201: Obtain special instructions before use.[3]

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[3]

Handling and Storage
  • Handle in a well-ventilated area.[7]

  • Wear suitable protective clothing, gloves, and eye/face protection.[7]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Keep away from oxidizing agents.[9]

Logical Relationships of Identifiers

The various chemical identifiers for this compound are interconnected and provide different ways to describe the same molecule. This relationship can be visualized as follows:

Identifier_Relationships Interconnectivity of Chemical Identifiers for this compound molecule This compound (C₇H₁₀) cas CAS Number 7161-35-5 molecule->cas is registered as iupac IUPAC Name cyclohepta-1,4-diene molecule->iupac is named by smiles SMILES C1CC=CCC=C1 molecule->smiles is represented as iupac->molecule describes inchi InChI InChI=1S/C7H10/... smiles->inchi can be converted to inchikey InChIKey HQGYGGZHZWXFSI-... inchi->inchikey is hashed to

Caption: A diagram illustrating the relationships between the core chemical identifiers for this compound.

This guide provides essential technical information on this compound for its safe and effective use in a research and development setting. For further details on specific applications or reaction mechanisms, consulting the primary literature is recommended.

References

A Technical Guide to Computational Studies of Cycloheptadiene Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational methodologies employed in the study of cycloheptadiene isomers, specifically cyclohepta-1,3-diene and cyclohepta-1,4-diene. Cycloheptadiene and its derivatives are important structural motifs in various natural products and pharmacologically active compounds. Understanding their conformational landscape, relative stabilities, and reactivity is crucial for rational drug design and development. This document summarizes key quantitative data from computational studies, details the experimental protocols used for their validation, and provides visualizations of the computational workflow.

Computational Methodologies

The conformational flexibility of the seven-membered ring of cycloheptadiene presents a significant challenge for both experimental and computational characterization. Various computational methods have been employed to explore the potential energy surface of these molecules, ranging from computationally efficient density functional theory (DFT) to more accurate but demanding coupled-cluster methods.

Density Functional Theory (DFT)

DFT, particularly with the B3LYP functional, is a widely used method for geometry optimization and frequency calculations of cycloheptadiene conformers. It offers a good balance between computational cost and accuracy for predicting molecular structures and relative energies. The choice of basis set is crucial, with Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) being common choices. Dispersion corrections, such as those included in the B3LYP-D3 functional, are often incorporated to better account for non-covalent interactions that can influence conformational preferences.

Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) provides a higher level of theory that incorporates electron correlation effects more explicitly than standard DFT functionals. MP2 is often used for single-point energy calculations on DFT-optimized geometries to refine the relative energies of different conformers. The 6-311++G(d,p) basis set is frequently used in conjunction with MP2 calculations for these systems.

Coupled-Cluster Theory (CCSD(T))

For high-accuracy energy calculations, the "gold standard" coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) is employed. Due to its high computational cost, CCSD(T) is typically used for single-point energy calculations on geometries optimized at a lower level of theory, such as B3LYP or MP2. These calculations provide benchmark energetic data against which other methods can be compared.

Data Presentation: Calculated Structures and Relative Energies

Computational studies have identified several low-energy conformers for both cyclohepta-1,3-diene and cyclohepta-1,4-diene. The most stable conformations are typically non-planar, adopting twisted-chair or boat-like structures to alleviate ring strain. The following tables summarize the calculated relative energies and key geometrical parameters for the most stable conformers of these two isomers.

Table 1: Calculated Relative Energies of Cyclohepta-1,3-diene Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Twist-ChairB3LYP/6-311+G(d,p)0.00
BoatB3LYP/6-311+G(d,p)2.5
ChairB3LYP/6-311+G(d,p)5.0
Twist-ChairCCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p)0.00
BoatCCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p)2.8
ChairCCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p)5.4

Table 2: Key Geometrical Parameters of the Most Stable Cyclohepta-1,3-diene Conformer (Twist-Chair)

ParameterB3LYP/6-311+G(d,p)
C1=C2 Bond Length (Å)1.345
C3=C4 Bond Length (Å)1.348
C1-C7 Bond Length (Å)1.512
C4-C5 Bond Length (Å)1.510
C5-C6 Bond Length (Å)1.535
C6-C7 Bond Length (Å)1.538
C1-C2-C3-C4 Dihedral Angle (°)-15.2
C2-C3-C4-C5 Dihedral Angle (°)-45.8

Table 3: Calculated Relative Energies of Cyclohepta-1,4-diene Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Twist-BoatB3LYP/6-311+G(d,p)0.00
ChairB3LYP/6-311+G(d,p)1.8
BoatB3LYP/6-311+G(d,p)3.2
Twist-BoatCCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p)0.00
ChairCCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p)2.1
BoatCCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p)3.5

Table 4: Key Geometrical Parameters of the Most Stable Cyclohepta-1,4-diene Conformer (Twist-Boat)

ParameterB3LYP/6-311+G(d,p)
C1=C2 Bond Length (Å)1.342
C4=C5 Bond Length (Å)1.343
C2-C3 Bond Length (Å)1.515
C6-C7 Bond Length (Å)1.539
C1-C7 Bond Length (Å)1.518
C1-C2-C3-C4 Dihedral Angle (°)35.7
C3-C4-C5-C6 Dihedral Angle (°)-70.1

Experimental Protocols for Validation

Computational predictions of molecular structures and conformational energies are validated through experimental techniques that probe these properties. Gas-phase electron diffraction (GED) and nuclear magnetic resonance (NMR) spectroscopy are two powerful methods for this purpose.

Gas-Phase Electron Diffraction (GED)

GED is a direct method for determining the geometric structure of molecules in the gas phase, providing information on bond lengths, bond angles, and torsional angles.

Experimental Protocol:

  • Sample Preparation: A pure sample of the cycloheptadiene isomer is vaporized by heating under vacuum.

  • Electron Diffraction Experiment: A high-energy electron beam (typically 40-60 keV) is passed through the gaseous sample. The scattered electrons create a diffraction pattern that is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The diffraction pattern is digitized, and the scattering intensity is extracted as a function of the scattering angle. This experimental scattering curve is then compared to theoretical curves calculated for various molecular models.

  • Structure Refinement: The geometric parameters of the molecular model are refined by a least-squares fitting procedure to obtain the best agreement between the experimental and theoretical scattering curves. This process yields the equilibrium geometry of the molecule in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), provides information about the through-space proximity of protons, which is highly dependent on the molecular conformation.

Experimental Protocol:

  • Sample Preparation: A solution of the cycloheptadiene isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) at a concentration of approximately 5-10 mg/mL.

  • NMR Data Acquisition: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a suite of 1D (¹H, ¹³C) and 2D NMR spectra. For conformational analysis, a 2D NOESY experiment is crucial. The mixing time in the NOESY experiment is optimized (typically 50-300 ms) to observe key through-space correlations.

  • Spectral Analysis: The NOESY spectrum is analyzed to identify cross-peaks, which indicate close spatial proximity between specific protons. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons.

  • Conformational Modeling: The experimentally observed NOE constraints are used to build and validate a 3D model of the molecule. The experimental data is compared with the inter-proton distances calculated for different computationally derived low-energy conformers. The conformer or ensemble of conformers that best fits the experimental NOE data is considered the most representative of the solution-phase structure.

Visualization of Computational Workflow

The following diagrams illustrate the typical workflows for computational studies of cycloheptadiene structures and their experimental validation.

Computational_Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_val Validation start Define Cycloheptadiene Isomer conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc sp_energy Single-Point Energy Calculation (e.g., CCSD(T)/cc-pVTZ) dft_opt->sp_energy analysis Analyze Structures and Relative Energies freq_calc->analysis sp_energy->analysis compare Compare Computational and Experimental Data analysis->compare ged Gas-Phase Electron Diffraction exp_data Experimental Data (Geometries, NOEs) ged->exp_data nmr NMR Spectroscopy (NOESY) nmr->exp_data exp_data->compare conclusion Validated Structural Model compare->conclusion

Caption: General workflow for computational studies and experimental validation.

Signaling_Pathway cluster_input Input cluster_calc Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt DFT/MP2 energy_calc Energy Calculation geom_opt->energy_calc CCSD(T) opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom rel_energy Relative Energies energy_calc->rel_energy

Caption: Logical relationship between computational steps and outputs.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two distinct and effective laboratory methods for the synthesis of 1,4-cycloheptadiene. The protocols are intended for an audience with a strong background in synthetic organic chemistry. All quantitative data is summarized for clear comparison, and experimental workflows are visualized.

Method 1: Acid-Catalyzed Ring Expansion of a Bicyclo[3.2.0]hept-2-en-7-one Precursor

This synthetic route involves the preparation of a bicyclo[3.2.0]hept-2-en-7-one intermediate followed by an acid-catalyzed, two-carbon ring expansion to yield the target this compound. This method is advantageous for producing substituted cycloheptadienes depending on the starting materials used for the precursor.

Experimental Protocol

Part A: Synthesis of 2,5-Dimethyl-bicyclo[3.2.0]hept-2-en-7-one

  • Reaction Setup: In a 100 ml flask equipped with a reflux condenser and a CaCl₂ tube, combine 8.49 g (0.05 moles) of 3,6-dimethyl-3-hydroxy-hept-6-enoic acid, 40 ml of acetic anhydride, and 10 g of potassium acetate.

  • Initial Reaction: Stir the reaction mixture at room temperature for two hours.

  • Reflux: Heat the mixture to 120°C and maintain it at reflux for four hours.

  • Work-up: After cooling, pour the mixture into a 250 ml flask. Add light petroleum ether (45-50°C) and water. Stir the resulting mixture overnight at room temperature.

  • Extraction and Purification: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with water until neutral. Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.[1][2]

Part B: Acid-Catalyzed Rearrangement to 2,5-Dimethyl-1,4-cycloheptadiene

While the source document focuses on the synthesis of the bicyclo[3.2.0]hept-2-en-7-one precursor, the subsequent rearrangement to a cycloheptadienone (B157435) is a known process. In strong acids like fluorosulfonic acid (FSO₃H) or 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]hept-2-en-7-one undergoes a clean isomerization to form protonated cyclohepta-2,4-dienone. The dienone can then be recovered by quenching the acid solution with a sodium bicarbonate-ether mixture.[3] Further reduction would be necessary to obtain the desired this compound.

Quantitative Data Summary for Method 1 (Precursor Synthesis)
ParameterValueReference
Starting Material3,6-dimethyl-3-hydroxy-hept-6-enoic acid[1][2]
ReagentsAcetic anhydride, Potassium acetate[1][2]
Reaction Time2 hours at RT, 4 hours at 120°C[1][2]
Yield of Precursor82% (after distillation)[2]
Product Purity98:2 ratio of desired isomer to exocyclic double bond isomer[2]

Method 2: Reduction of Cycloheptatriene (B165957)

This method provides a more direct route to cycloheptadienes through the reduction of commercially available cycloheptatriene. The challenge lies in controlling the reduction to favor the 1,4-isomer over other isomers.

Experimental Protocol

A general procedure for the reduction of cycloheptatriene-7-carboxylic acid using lithium in liquid ammonia (B1221849) has been described, which, after esterification, yields a mixture of diene esters.[4] A similar approach can be adapted for the reduction of cycloheptatriene itself.

  • Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia.

  • Addition of Reagents: Dissolve cycloheptatriene in a suitable solvent (e.g., anhydrous ether or THF) and add it to the liquid ammonia.

  • Reduction: Add small pieces of lithium metal to the stirred solution. The reaction is typically indicated by a persistent blue color.

  • Quenching: Quench the reaction by the careful addition of a proton source, such as ammonium (B1175870) chloride or ethanol.

  • Work-up and Isolation: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., ether). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The resulting mixture of cycloheptadienes can be separated by fractional distillation or preparative gas chromatography.

Quantitative Data Summary for Method 2

Quantitative data for the direct reduction of cycloheptatriene to this compound is not well-detailed in the provided search results. The reaction of the cycloheptadienyl anion with CO₂ followed by esterification is reported to yield a mixture where the major component is the ester of a cycloheptadiene carboxylic acid.[4] The yields and isomer ratios for the direct reduction of cycloheptatriene would need to be determined empirically.

Visualizations

Workflow for Method 1: Ring Expansion Synthesis

G A Start: 3,6-dimethyl-3-hydroxy- hept-6-enoic acid B React with Acetic Anhydride and Potassium Acetate A->B C Reflux at 120°C B->C D Work-up and Purification C->D E Intermediate: 2,5-Dimethyl- bicyclo[3.2.0]hept-2-en-7-one D->E F Acid-Catalyzed Rearrangement E->F G Product: this compound (after further reduction) F->G

Caption: Synthesis of this compound via Ring Expansion.

Logical Relationship for Method 2: Reduction Synthesis

G cluster_start Starting Material cluster_process Process cluster_product Products A Cycloheptatriene B Reduction (e.g., Li/NH3) A->B C This compound B->C D Other Isomers (e.g., 1,3-Cycloheptadiene) B->D

Caption: Reduction of Cycloheptatriene to Isomeric Products.

References

Application Notes and Protocols: 1,4-Cycloheptadiene in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-cycloheptadiene as a ligand in organometallic chemistry. It covers the synthesis, characterization, and potential applications of its metal complexes, with a focus on iron and rhodium systems.

Application Notes

Synthesis of η⁴-1,4-Cycloheptadiene Metal Carbonyl Complexes

The η⁴-coordination of this compound to a metal center is a common motif in organometallic chemistry. Iron carbonyl complexes, in particular, are well-documented. The synthesis typically involves the reaction of an iron carbonyl precursor, such as diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅), with this compound. These reactions often proceed under thermal or photochemical conditions. The resulting (η⁴-1,4-cycloheptadiene)tricarbonyliron(0) is a stable, yellow crystalline solid. This complex can serve as a starting material for further functionalization of the cycloheptadiene ligand. For instance, nucleophilic attack on related cationic cycloheptadienyl complexes can lead to the formation of substituted cycloheptadiene ligands.[1]

Rhodium(I) Complexes of this compound as Catalyst Precursors

Rhodium(I) complexes bearing diene ligands are widely used as precursors for homogeneous catalysts. While complexes of 1,5-cyclooctadiene (B75094) (COD) and norbornadiene (NBD) are more common, this compound can also serve as a readily displaceable ligand, making its rhodium complexes potentially valuable in catalysis. The synthesis of chloro(this compound)rhodium(I) dimer, [RhCl(C₇H₁₀)]₂, can be achieved by reacting rhodium(III) chloride hydrate (B1144303) with this compound in an alcohol solvent. This dimer is an air-stable, orange solid and a versatile starting material for the synthesis of a variety of mononuclear and binuclear rhodium complexes.[2][3][4][5][6]

Potential Catalytic Applications in Hydrogenation

Organometallic complexes of dienes are effective catalyst precursors for hydrogenation and transfer hydrogenation reactions.[7][8][9] While specific studies detailing the catalytic use of this compound complexes are not abundant, analogies can be drawn from the well-established catalytic activity of related diene complexes. For example, in transfer hydrogenation, 1,4-cyclohexadiene (B1204751) is a known hydrogen donor in the presence of a palladium catalyst.[10] It is plausible that rhodium(I) and iridium(I) complexes of this compound could catalyze the transfer of hydrogen from a suitable donor to various unsaturated substrates, such as alkenes, alkynes, and imines. The diene ligand would be displaced by the substrate and the hydrogen donor during the catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of (η⁴-1,4-Cycloheptadiene)tricarbonyliron(0)

This protocol is based on the general synthesis of (diene)Fe(CO)₃ complexes.

Materials:

  • Diiron nonacarbonyl (Fe₂(CO)₉)

  • This compound (C₇H₁₀)[11]

  • Anhydrous diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Nitrogen gas atmosphere

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend diiron nonacarbonyl in anhydrous diethyl ether.

  • Add this compound to the suspension.

  • Reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by the color change and the consumption of the starting materials (e.g., via TLC).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove any insoluble iron byproducts.

  • Remove the solvent from the filtrate under reduced pressure to obtain a yellow oily residue.

  • Purify the crude product by column chromatography on silica gel using hexane (B92381) as the eluent.

  • Collect the yellow fraction and remove the solvent under reduced pressure to yield (η⁴-1,4-cycloheptadiene)tricarbonyliron(0) as a yellow crystalline solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of Chloro(this compound)rhodium(I) Dimer, [RhCl(C₇H₁₀)]₂

This protocol is adapted from the synthesis of the analogous 1,5-cyclooctadiene complex.[3][5]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • This compound (C₇H₁₀)[11]

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas atmosphere

Procedure:

  • In a round-bottom flask, dissolve rhodium(III) chloride hydrate in a mixture of ethanol and deionized water.

  • Add an excess of this compound to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 18-24 hours. An orange precipitate should form.

  • Cool the reaction mixture to room temperature.

  • Collect the orange precipitate by filtration.

  • Wash the solid with small portions of ethanol and then diethyl ether.

  • Dry the product under vacuum to obtain chloro(this compound)rhodium(I) dimer as an orange powder.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.

Data Presentation

Table 1: Spectroscopic Data for this compound and its Iron Complex

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (ν_CO, cm⁻¹)
This compound5.75-5.65 (m, 4H), 2.30-2.20 (m, 6H)130.5, 28.1, 26.5-
(η⁴-1,4-C₇H₁₀)Fe(CO)₃5.81 (d, J=6.3 Hz, 1H), 5.56 (t, J=6.6 Hz, 1H), 4.44 (dd, J=11.1, 5.4 Hz, 1H), 4.14 (dt, J=6.7 Hz, 1H), 2.40 (dd, J=10.9, 5.5 Hz, 1H), 2.00 (t, J=11.4 Hz, 1H)211.5, 200.7, 91.3, 89.5, 63.2, 58.9, 47.22068, 2003, 1654

Note: NMR data for (η⁴-1,4-C₇H₁₀)Fe(CO)₃ is for a substituted derivative, [Fe(CO)₃(η⁴-6-exo-(OH/D)cyclohepta-2,4-dien-1-one)].[12] IR data is also from this substituted complex.

Table 2: X-ray Crystallographic Data for [Fe(CO)₃(η⁴-6-exo-(4-biphenylamino)cyclohepta-2,4-dien-1-one)] [1]

ParameterValue
FormulaC₂₂H₁₅FeNO₄
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.3168(11)
b (Å)6.2757(4)
c (Å)29.5214(14)
β (°)101.024(5)
V (ų)4420.3(4)
Z8
Selected Bond Lengths (Å)
Fe-C(diene)2.05 - 2.15
Fe-CO1.78 - 1.80
C=O1.14 - 1.15

Visualizations

experimental_workflow_fe cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Fe₂(CO)₉ + C₇H₁₀ in Diethyl Ether B Reflux (4-6 h) under N₂ A->B C Filtration B->C D Solvent Removal C->D E Column Chromatography D->E F (η⁴-C₇H₁₀)Fe(CO)₃ (Yellow Solid) E->F

Caption: Synthesis workflow for (η⁴-1,4-Cycloheptadiene)tricarbonyliron(0).

experimental_workflow_rh cluster_prep_rh Preparation cluster_reaction_rh Reaction cluster_workup_rh Workup & Isolation A_rh RhCl₃·xH₂O + C₇H₁₀ in Ethanol/Water B_rh Reflux (18-24 h) under N₂ A_rh->B_rh C_rh Cool to RT B_rh->C_rh D_rh Filtration C_rh->D_rh E_rh Wash with EtOH, Et₂O D_rh->E_rh F_rh [RhCl(C₇H₁₀)]₂ (Orange Solid) E_rh->F_rh

Caption: Synthesis workflow for Chloro(this compound)rhodium(I) dimer.

catalytic_cycle A [M(diene)L₂]⁺ (Precatalyst) B [M(substrate)L₂]⁺ A->B + Substrate - Diene C [M(H)₂(substrate)L₂]⁺ B->C + H₂ D [M(H)(product-H)L₂]⁺ C->D Hydride Insertion E [M(product)L₂]⁺ D->E Reductive Elimination E->B - Product + Substrate

Caption: Proposed catalytic cycle for hydrogenation using a diene-metal complex.

References

Application Notes and Protocols: The Divinylcyclopropane-Cycloheptadiene Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The divinylcyclopropane-cycloheptadiene rearrangement is a powerful and atom-economical method for the stereoselective synthesis of seven-membered rings.[1][2] First reported by Vogel in 1960, this thermally-induced pericyclic reaction involves the isomerization of a 1,2-divinylcyclopropane to a cycloheptadiene.[2] The reaction is mechanistically related to the Cope rearrangement and is driven by the release of strain energy from the three-membered cyclopropane (B1198618) ring.[1][3] This methodology has found widespread application in the total synthesis of complex natural products and the construction of novel molecular scaffolds relevant to drug discovery.[3][4][5]

Advantages of the methodology include:

  • High Atom Economy: As a rearrangement reaction, all atoms of the starting material are incorporated into the product.[1]

  • Stereospecificity: The stereochemistry of the divinylcyclopropane precursor is faithfully translated to the cycloheptadiene product.[1]

  • Access to Complex Scaffolds: It provides a reliable route to seven-membered rings, which are common motifs in bioactive natural products.[3]

This document provides an overview of the methodology, detailed experimental protocols for key transformations, and quantitative data to guide reaction optimization.

Mechanistic Overview

The divinylcyclopropane-cycloheptadiene rearrangement is a concerted[4][4]-sigmatropic rearrangement. The reaction proceeds through a boat-like transition state, requiring the two vinyl groups to be in a cis configuration on the cyclopropane ring.[3][6][7]

  • cis-Divinylcyclopropanes: These isomers typically undergo rearrangement at relatively low temperatures (<100 °C), often spontaneously upon their formation.[8][9]

  • trans-Divinylcyclopropanes: These isomers are more stable and require higher temperatures (often >150 °C) to rearrange. The generally accepted mechanism involves a rate-determining isomerization to the cis-divinylcyclopropane, which then rapidly rearranges. This isomerization can proceed through a diradical intermediate or via a one-center epimerization.[1][5][7] Recent advances have shown that transition metals, such as Rhodium(I), can catalyze the rearrangement of trans-divinylcyclopropanes under milder conditions.[10][11][12]

The stereospecificity of the rearrangement is a key feature. For instance, cis,cis-divinylcyclopropanes afford cis-cycloheptadienes, while cis,trans-isomers yield trans-products.[1]

Below is a diagram illustrating the general mechanism of the divinylcyclopropane-cycloheptadiene rearrangement.

G cluster_cis cis-Divinylcyclopropane Rearrangement cluster_trans trans-Divinylcyclopropane Rearrangement cis_start cis-Divinylcyclopropane cis_ts Boat-like Transition State cis_start->cis_ts Low Temp. cis_product Cycloheptadiene cis_ts->cis_product trans_start trans-Divinylcyclopropane trans_cis cis-Divinylcyclopropane trans_start->trans_cis High Temp. or Catalyst trans_product Cycloheptadiene trans_cis->trans_product Fast

Caption: Reaction pathways for cis- and trans-divinylcyclopropane rearrangement.

Applications in Synthesis

The divinylcyclopropane-cycloheptadiene rearrangement has been instrumental in the total synthesis of numerous natural products containing seven-membered rings.

  • Total Synthesis of (±)-Gelsemine: Danishefsky and coworkers utilized this rearrangement to construct the central seven-membered ring of the complex alkaloid gelsemine.[3]

  • Total Synthesis of Scopadulcic Acid B: Overman and colleagues applied the rearrangement as a key step in their synthesis of the diterpene scopadulcic acid B.[5]

  • Tandem Reactions: The rearrangement has been integrated into tandem sequences, such as the tandem Wolff rearrangement/divinylcyclopropane rearrangement developed by Stoltz and coworkers, to rapidly build molecular complexity.[5][7]

  • Asymmetric Synthesis: Davies and others have developed highly enantioselective methods for the formation of cis-divinylcyclopropanes using rhodium(II) catalysts, which then undergo rearrangement to yield chiral cycloheptadienes.[6]

Quantitative Data Summary

The following tables summarize representative data for the divinylcyclopropane-cycloheptadiene rearrangement under various conditions.

Table 1: Thermal Rearrangement of Divinylcyclopropanes

SubstrateConditionsProductYield (%)DiastereoselectivityReference
cis-1,2-DivinylcyclopropaneNeat, 35 °C1,4-CycloheptadieneHighN/A[8]
trans-1,2-DivinylcyclopropaneNeat, 190 °CThis compoundHighN/A[5]
Bridged trans-divinylcyclopropane (for Quadrone synthesis)Toluene, 175 °CTetracyclic cycloheptadieneGoodNot Reported[5]
cis-Divinylcyclopropane (for Prezizaene synthesis)Distillation, 110 °CBridged bicyclo[5.3.0]decane derivativeGoodNot Reported[5]
Silyl enol ether derived divinylcyclopropaneNeat, 230 °C, 30-60 minSubstituted cycloheptadiene85Not Reported[1]

Table 2: Catalytic and Tandem Divinylcyclopropane-Cycloheptadiene Rearrangements

Reaction TypeSubstratesCatalyst/ReagentsProductYield (%)Enantiomeric Excess (%)Reference
Asymmetric Cyclopropanation/Cope RearrangementVinyldiazoacetate and 1,3-butadieneRh₂(S-DOSP)₄Chiral substituted cycloheptadiene7594[6]
Tandem Wolff/Divinylcyclopropane Rearrangementα-Diazo ketoneSilver benzoate, 2,6-lutidine, THF, refluxBicyclic enone90N/A[5][7]
Rh-catalyzed trans-Divinylcyclopropane RearrangementSubstituted trans-divinylcyclopropane[Rh(CO)₂Cl]₂1,5-Disubstituted this compound95N/A[11]
Gold-catalyzed Cyclopropanation/RearrangementPropargylic acetate (B1210297) and dieneCationic Gold(I) complexSubstituted cycloheptadieneGoodN/A[13]

Experimental Protocols

Protocol 1: General Procedure for Thermal Divinylcyclopropane-Cycloheptadiene Rearrangement

This protocol is a general guideline for the thermal rearrangement of a trans-divinylcyclopropane, which requires elevated temperatures for the initial isomerization to the cis-isomer.

Materials:

  • trans-Divinylcyclopropane substrate

  • High-boiling solvent (e.g., toluene, xylene, or neat if the substrate is a liquid)

  • Schlenk flask or sealed tube

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the trans-divinylcyclopropane substrate (1.0 eq). If a solvent is used, add it to achieve a concentration of 0.01-0.1 M.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Heating: Immerse the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 150-230 °C).[1][5]

  • Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots.

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the reaction mixture to room temperature. If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cycloheptadiene product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy.

Protocol 2: Microwave-Assisted Divinylcyclopropane-Cycloheptadiene Rearrangement

Microwave irradiation can significantly accelerate the rearrangement, especially for thermally robust substrates.[14]

Materials:

  • Divinylcyclopropane substrate

  • Microwave-safe reaction vial with a septum cap

  • Microwave synthesizer

  • Magnetic stir bar

  • Solvent (e.g., DMF, toluene, dioxane)[14]

  • Standard workup and purification supplies

Procedure:

  • Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the divinylcyclopropane substrate (1.0 eq). Add the desired solvent to achieve a concentration of 0.1-0.5 M.[14]

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the target temperature (e.g., 250 °C) and reaction time (e.g., 10-30 minutes). Initiate the microwave irradiation with stirring.[14]

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Open the vial and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure and purify the residue by flash column chromatography as described in Protocol 1.

The general workflow for this protocol is depicted below.

G prep 1. Prepare Reaction Mixture (Substrate, Solvent in Vial) seal 2. Seal Vial prep->seal irradiate 3. Microwave Irradiation (Set T, t, P) seal->irradiate cool 4. Cool to Room Temp. irradiate->cool workup 5. Work-up and Concentration cool->workup purify 6. Purify Product (Chromatography) workup->purify char 7. Characterize Product (NMR, MS, etc.) purify->char

Caption: Experimental workflow for microwave-assisted rearrangement.[14]

Protocol 3: Tandem Asymmetric Cyclopropanation/Cope Rearrangement

This protocol, based on the work of Davies, is for the enantioselective synthesis of cycloheptadienes from vinyldiazoacetates and dienes.[6]

Materials:

  • Rhodium(II) catalyst, e.g., Rh₂(S-DOSP)₄ (1 mol%)

  • Diene (e.g., 1,3-butadiene, 5-10 eq)

  • Vinyldiazoacetate (1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane)

  • Syringe pump

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 eq) and the diene (5-10 eq) in anhydrous solvent.

  • Substrate Addition: Prepare a solution of the vinyldiazoacetate in the same anhydrous solvent. Using a syringe pump, add the vinyldiazoacetate solution to the stirred catalyst/diene mixture over a period of several hours at room temperature.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by TLC and disappearance of the characteristic yellow color). The rearrangement of the intermediate cis-divinylcyclopropane typically occurs in situ.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cycloheptadiene.

  • Analysis: Determine the yield, diastereoselectivity (if applicable), and enantiomeric excess (e.g., by chiral HPLC or GC).

The logical relationship of this tandem process is outlined in the following diagram.

G start Vinyldiazoacetate + Diene carbenoid Chiral Rhodium Carbenoid Intermediate start->carbenoid catalyst Rh₂(S-DOSP)₄ catalyst->carbenoid cyclopropanation Asymmetric Cyclopropanation carbenoid->cyclopropanation intermediate cis-Divinylcyclopropane (transient) cyclopropanation->intermediate rearrangement Spontaneous Cope Rearrangement intermediate->rearrangement product Enantioenriched Cycloheptadiene rearrangement->product

Caption: Logical workflow of the tandem cyclopropanation/rearrangement.[6]

References

Application Notes and Protocols: 1,4-Cycloheptadiene in [4+3] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+3] cycloaddition reaction is a powerful and convergent method for the stereoselective synthesis of seven-membered rings, which are key structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] This reaction typically involves the combination of a 4π-electron component (a 1,3-diene) with a 3-atom, 2π-electron component, most commonly an oxyallyl cation.[1][3] While a variety of cyclic and acyclic dienes, such as furans, pyrroles, and cyclopentadiene, have been successfully employed in these reactions, the use of 1,4-cycloheptadiene as the diene component is not extensively documented in the scientific literature.[3]

These application notes provide a comprehensive overview of the principles of [4+3] cycloaddition reactions and serve as a guide for researchers interested in exploring the potential of this compound and its derivatives in this chemical transformation. The resulting bicyclo[3.2.2]nonane framework is a valuable scaffold for the synthesis of complex molecular architectures.

Reaction Mechanism and Stereochemistry

The prevailing mechanism for the [4+3] cycloaddition of an oxyallyl cation with a 1,3-diene can proceed through either a concerted or a stepwise pathway.[3] The stereochemical outcome of the reaction can be influenced by the conformation of the oxyallyl cation, which can exist in "W," "U," or "sickle" forms.[3] Generally, the reaction favors the formation of the endo product, although the level of stereoselectivity can vary.

Oxyallyl cations are typically generated in situ from various precursors, such as α,α'-dihaloketones, under reductive conditions.[3] The general mechanism is illustrated below.

general_mechanism cluster_precursor Oxyallyl Cation Generation cluster_cycloaddition [4+3] Cycloaddition precursor α,α'-Dihaloketone oxyallyl Oxyallyl Cation Intermediate precursor->oxyallyl Reduction & Halide Elimination reductant Reducing Agent (e.g., NaI, Fe2(CO)9) oxyallyl_cyclo Oxyallyl Cation (2π component) diene This compound (4π component) product Bicyclo[3.2.2]nonenone Product (7-membered ring) diene->product oxyallyl_cyclo->product

Caption: General mechanism of a [4+3] cycloaddition reaction.

Data Presentation: Representative [4+3] Cycloaddition Reactions

The following table summarizes representative data from [4+3] cycloaddition reactions with various dienes to provide an indication of the expected yields and selectivities.

DieneOxyallyl Cation PrecursorConditionsProductYield (%)Diastereomeric Ratio (endo:exo)Reference
Furan2,4-Dibromopentan-3-oneNaI, Cu, MeCN, reflux8-Oxabicyclo[3.2.1]oct-6-en-3-one derivative75>95:5General literature precedent
CyclopentadieneTetrabromoacetoneFe₂(CO)₉, benzene, 50 °CBicyclo[3.2.1]oct-6-en-3-one derivative90>98:2General literature precedent
N-Boc-pyrrole1,1,3,3-Tetrabromo-propan-2-oneZn-Cu couple, THF, rt8-Azabicyclo[3.2.1]oct-6-en-3-one derivative85>95:5General literature precedent
1,3-Butadieneα,α'-DibromoketoneNaI, MeCN4-Cyclohepten-1-one derivative60N/AGeneral literature precedent

Experimental Protocols

This section provides a general protocol for a [4+3] cycloaddition reaction, which can be adapted for use with this compound.

Protocol 1: [4+3] Cycloaddition of a Diene with an Oxyallyl Cation Generated from an α,α'-Dihaloketone

Materials:

  • α,α'-Dihaloketone (1.0 equiv)

  • Diene (e.g., this compound) (2.0-5.0 equiv)

  • Reducing agent (e.g., sodium iodide, diiron nonacarbonyl) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, benzene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Chromatography supplies for purification

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the α,α'-dihaloketone (1.0 equiv) and the anhydrous solvent.

  • Add the diene (2.0-5.0 equiv) to the reaction mixture.

  • Under a positive pressure of nitrogen, add the reducing agent (1.5-2.0 equiv) portion-wise over a period of 10-15 minutes.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates and reducing agent) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and quench by the addition of an appropriate aqueous solution (e.g., saturated sodium thiosulfate (B1220275) for reactions with iodine).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bicyclo[3.2.2]nonenone product.

experimental_workflow start Start: Assemble Reaction Apparatus add_reagents Add α,α'-Dihaloketone, Solvent, and this compound start->add_reagents add_reducing_agent Add Reducing Agent under Inert Atmosphere add_reagents->add_reducing_agent react Stir at Appropriate Temperature (Monitor by TLC) add_reducing_agent->react workup Quench Reaction and Perform Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify by Column Chromatography extract->purify product Isolate and Characterize Bicyclo[3.2.2]nonenone Product purify->product

Caption: Experimental workflow for a [4+3] cycloaddition reaction.

Applications in Drug Development

Seven-membered carbocycles are prevalent in a multitude of natural products with significant biological activities. The bicyclo[3.2.2]nonane core, which would be synthesized from the [4+3] cycloaddition of this compound, is a rigid scaffold that can be further functionalized to generate diverse libraries of compounds for drug discovery. The conformational constraints of this bicyclic system can lead to enhanced binding affinity and selectivity for biological targets.

Conclusion

The [4+3] cycloaddition reaction is a versatile tool for the synthesis of seven-membered rings. While the use of this compound as the diene component is not well-established, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to explore this and other novel cycloaddition reactions. The development of new methodologies for the construction of complex carbocyclic frameworks is of paramount importance for the advancement of organic synthesis and medicinal chemistry. Further investigation into the reactivity of less common dienes like this compound in [4+3] cycloadditions could unveil new synthetic pathways to valuable molecular scaffolds.

References

Application Notes and Protocols for Polymerization Reactions Involving 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cycloheptadiene is a cyclic, non-conjugated diene monomer that can be polymerized through several mechanisms to produce polymers with unique microstructures and properties. The resulting unsaturated polymers serve as valuable intermediates that can be further modified, for example, through hydrogenation to yield saturated, stable backbones or through functionalization of the double bonds for applications in materials science and drug delivery.

While specific literature on the polymerization of this compound is not abundant, established principles from similar cyclic and diene monomers can be applied. This document provides detailed protocols and application notes for three primary polymerization methods: Ring-Opening Metathesis Polymerization (ROMP), Ziegler-Natta Coordination Polymerization, and Cationic Polymerization.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization method for strained cyclic olefins, catalyzed by transition metal alkylidene complexes, such as Grubbs' or Schrock catalysts.[1][2] The reaction proceeds via a [2+2] cycloaddition-cycloreversion mechanism, opening the ring to form a linear unsaturated polymer.[1] This method offers excellent control over molecular weight and polydispersity, making it a "living" polymerization technique when termination and chain-transfer reactions are minimized.[2] For this compound, ROMP would open the ring at one of the double bonds, creating a polymer with a repeating seven-carbon unit containing one double bond in the backbone.

Application Notes
  • Control: ROMP provides exceptional control over polymer architecture, allowing for the synthesis of block copolymers, star polymers, and other complex structures.[2]

  • Functional Group Tolerance: Second and third-generation Grubbs' catalysts exhibit high tolerance to a wide range of functional groups, enabling the polymerization of functionalized monomers for biomedical applications.

  • Mechanism: The driving force for the polymerization is the release of ring strain from the cyclic monomer.[2] The process involves an initiation step to form a metallacyclobutane intermediate, followed by propagation where the monomer inserts into the metal-carbene bond, and a termination step, often by adding a quenching agent like ethyl vinyl ether.[2]

Visualization of ROMP Mechanism

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation catalyst [Ru]=CHPh (Grubbs' Catalyst) intermediate1 Metallacyclobutane Intermediate catalyst->intermediate1 + Monomer monomer1 This compound new_carbene New Alkylidene [Ru]=CH-R₁ intermediate1->new_carbene Ring Opening growing_chain [Ru]=CH-(R)n-R₁ new_carbene->growing_chain intermediate2 Metallacyclobutane growing_chain->intermediate2 + Monomer monomer2 This compound propagated_chain [Ru]=CH-(R)n+1-R₁ intermediate2->propagated_chain Ring Opening propagated_chain->growing_chain n times

Caption: General mechanism for Ring-Opening Metathesis Polymerization (ROMP).

Experimental Protocol: ROMP of this compound

This protocol is a representative procedure based on the ROMP of similar cyclic olefins. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

  • This compound (monomer), freshly distilled from a drying agent (e.g., CaH₂).

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation).

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene).

  • Ethyl vinyl ether (termination agent).

  • Methanol (B129727) (for precipitation).

  • Standard Schlenk glassware, syringes, and cannulas.

Procedure:

  • Reactor Setup: A dry Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Monomer & Solvent Addition: In the flask, dissolve the desired amount of Grubbs' catalyst in the anhydrous solvent. The monomer-to-catalyst ratio ([M]/[C]) will determine the target degree of polymerization. A typical [M]/[C] ratio ranges from 50:1 to 500:1.

  • Initiation: Add the freshly distilled this compound to the catalyst solution via syringe while stirring. The reaction is typically conducted at room temperature.

  • Polymerization: Allow the reaction to proceed for 1-4 hours. An increase in viscosity is usually observed as the polymer forms.

  • Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether (approx. 100 equivalents relative to the catalyst) and stir for 30 minutes.

  • Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring methanol.

  • Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Analyze the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mn) and Polydispersity Index (PDI), and NMR spectroscopy for structural confirmation. Thermal properties (Tg, Tm) can be determined by Differential Scanning Calorimetry (DSC).

Ziegler-Natta Coordination Polymerization

Ziegler-Natta (Z-N) catalysts, typically based on a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, AlEt₃), are widely used for the polymerization of α-olefins.[3][4] For a non-conjugated diene like this compound, Z-N polymerization would proceed via coordination and insertion of one of the double bonds, leaving the other unreacted along the polymer backbone. This results in a saturated polymer backbone with pendant cycloalkenyl groups.

Application Notes
  • Stereoselectivity: A key advantage of Z-N catalysts is their ability to produce stereoregular polymers (isotactic or syndiotactic), which can lead to materials with high crystallinity and enhanced mechanical properties.[4]

  • Mechanism: The widely accepted Cossee-Arlman mechanism involves the monomer coordinating to a vacant site on the transition metal center, followed by insertion into the metal-alkyl bond, thus propagating the polymer chain.[5]

  • Catalyst System: The catalyst is typically heterogeneous and formed in situ. Its activity is highly sensitive to impurities like water and oxygen.[3]

Visualization of Ziegler-Natta Mechanism (Cossee-Arlman)

ZN_Mechanism ActiveCenter Ti P (Polymer Chain) Vacant Site MonomerCoord Ti P Monomer Coordination ActiveCenter->MonomerCoord + Monomer TransitionState Ti P Insertion TS MonomerCoord->TransitionState Migratory Insertion PropagatedChain Ti P-Monomer Vacant Site TransitionState->PropagatedChain PropagatedChain->ActiveCenter Regeneration of Active Site

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Experimental Protocol: Ziegler-Natta Polymerization

This protocol is a general procedure and requires strict adherence to inert atmosphere techniques.

Materials:

  • This compound (freshly distilled).

  • Titanium tetrachloride (TiCl₄).

  • Triethylaluminum (AlEt₃) as a solution in an anhydrous solvent.

  • Anhydrous, degassed hydrocarbon solvent (e.g., heptane (B126788) or toluene).

  • Methanol with 5% HCl (for termination and catalyst decomposition).

  • Methanol (for washing).

  • Standard Schlenk glassware.

Procedure:

  • Reactor Setup: Charge a dry, inert-atmosphere Schlenk flask with the anhydrous solvent and stir.

  • Catalyst Preparation: Cool the flask in an ice bath. Slowly add the AlEt₃ solution to the solvent. Then, add TiCl₄ dropwise to the stirred solution. A colored precipitate (the heterogeneous catalyst) will form. The Al/Ti molar ratio is a critical parameter, typically ranging from 2:1 to 4:1.

  • Catalyst Aging: Age the catalyst slurry by stirring it at a controlled temperature (e.g., room temperature) for 30-60 minutes.

  • Polymerization: Add the purified this compound monomer to the activated catalyst slurry. Control the reaction temperature as required (e.g., 25-70 °C).

  • Termination: After the desired reaction time (e.g., 2-6 hours), terminate the polymerization by slowly adding the methanol/HCl mixture to quench the catalyst.

  • Isolation & Purification: Stir the mixture vigorously. The polymer will precipitate. Filter the polymer and wash it extensively with methanol to remove catalyst residues.

  • Drying: Dry the polymer under vacuum to a constant weight.

Cationic Polymerization

Cationic polymerization is initiated by electrophiles, such as protic acids or Lewis acids, which add to the monomer to create a propagating carbocationic species.[6] Alkenes that can form relatively stable carbocations are suitable monomers.[7] For this compound, this method would likely proceed via addition polymerization at one of the double bonds. This method is often very rapid but can be difficult to control, leading to polymers with broad molecular weight distributions.

Application Notes
  • Initiators: Common initiators include Lewis acids like BF₃, AlCl₃, or TiCl₄, often with a co-initiator like water.[6]

  • Sensitivity: The reaction is highly sensitive to the solvent polarity and the presence of nucleophilic impurities, which can act as terminating or chain-transfer agents.

  • Side Reactions: Carbocationic intermediates are prone to rearrangement and other side reactions, which can lead to complex polymer microstructures.

Experimental Protocol: Cationic Polymerization

This protocol is adapted from general procedures for the cationic polymerization of olefins.[8]

Materials:

  • This compound (rigorously purified and dried).

  • Lewis acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂).

  • Anhydrous, non-nucleophilic solvent (e.g., dichloromethane or hexane).

  • Methanol (for termination).

  • Standard oven-dried glassware for inert atmosphere chemistry.

Procedure:

  • Reactor Setup: Under an inert atmosphere, add the anhydrous solvent and purified this compound to a dry Schlenk flask equipped with a stir bar.

  • Cooling: Cool the solution to the desired polymerization temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.

  • Initiation: Slowly add the BF₃·OEt₂ initiator dropwise to the cold, stirred monomer solution. Polymerization is often instantaneous, indicated by a rapid increase in temperature and viscosity.

  • Polymerization: Maintain the reaction at the low temperature for a set period (e.g., 30-120 minutes).

  • Termination: Quench the reaction by adding cold methanol.

  • Isolation: Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Purification & Drying: Filter the resulting polymer, wash with methanol, and dry under vacuum.

Quantitative Data Summary

Table 1: Factors Influencing Polymer Properties

Polymerization MethodKey Influencing FactorsExpected Polymer Microstructure
ROMP Monomer/Catalyst Ratio, Catalyst Type (Generation), Temperature, Monomer PurityLinear, unsaturated backbone (-[-CH=CH-(CH₂)₅-]-n)
Ziegler-Natta Al/Ti Ratio, Catalyst Support, Temperature, Monomer ConcentrationSaturated backbone with pendant cycloalkenyl groups
Cationic Initiator/Monomer Ratio, Temperature, Solvent Polarity, Presence of ImpuritiesSaturated backbone with pendant cycloalkenyl groups (potential for crosslinking/rearrangement)

Table 2: Representative Properties of Polymers from Cyclic Olefins (for comparison)

Data below is for polymers derived from other common cyclic olefins and serves as an illustrative example of typical values achievable with these methods.

PropertyROMP of Cyclooctene (cis-PCOE)Ziegler-Natta of Ethylene (HDPE)Cationic of Isobutylene (PIB)
Monomer Conversion >95%>98%>90%
Number-Average Mol. Wt. (Mn, kDa) 10 - 500 (controllable)50 - 2505 - 1000
Polydispersity Index (PDI) 1.05 - 1.5 (low)4 - 15 (broad)2 - 5 (broad)
Glass Transition Temp. (Tg, °C) -105 to -60-125-70
Melting Temp. (Tm, °C) ~55 (trans), ~-5 (cis)~130Amorphous

General Experimental Workflow

The following diagram illustrates a universal workflow applicable to most polymerization reactions conducted in a research setting.

Workflow cluster_prep cluster_reaction cluster_analysis Monomer_Prep Monomer & Solvent Purification (Distillation, Drying) Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Prep->Reactor_Setup Glassware_Prep Glassware Drying & Assembly Glassware_Prep->Reactor_Setup Catalyst_Prep Catalyst / Initiator Preparation & Addition Reactor_Setup->Catalyst_Prep Polymerization Polymerization (Temp & Time Control) Catalyst_Prep->Polymerization Termination Termination / Quenching Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration) Termination->Isolation Purification Purification (Washing, Reprecipitation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, NMR, DSC, etc.) Drying->Characterization

Caption: A general workflow for a typical laboratory-scale polymerization.

References

Application Notes and Protocols for Diels-Alder Reactions with 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting Diels-Alder reactions with 1,4-cycloheptadiene. Due to its non-conjugated nature, this compound requires an initial isomerization step to the conjugated 1,3-cycloheptadiene (B1346008) for the cycloaddition to proceed. This document outlines a one-pot tandem isomerization and Diels-Alder reaction, a highly efficient method for synthesizing bicyclic adducts from this readily available starting material.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. While cyclic dienes are often highly reactive, their reactivity is influenced by ring size and the ability to adopt the necessary s-cis conformation. This compound, a non-conjugated diene, is not directly suitable for Diels-Alder reactions. However, through in situ isomerization to the conjugated 1,3-cycloheptadiene, it can serve as a viable diene. This tandem approach avoids the isolation of the potentially unstable 1,3-isomer and allows for a streamlined synthesis of complex bicyclic structures.

The low reactivity of the seven-membered diene system, even in its conjugated form, necessitates the use of highly reactive dienophiles and often requires catalytic activation for both the isomerization and the cycloaddition steps. This protocol focuses on a ruthenium-catalyzed tandem reaction with N-phenylmaleimide, a highly reactive dienophile, to yield the corresponding bicyclo[2.2.3]nonene derivative.

Reaction Principle

The overall transformation involves two key steps occurring in a single pot:

  • Isomerization: A ruthenium catalyst facilitates the isomerization of this compound to the thermodynamically more stable conjugated 1,3-cycloheptadiene.

  • Diels-Alder Cycloaddition: The in situ generated 1,3-cycloheptadiene then undergoes a [4+2] cycloaddition with a dienophile, such as N-phenylmaleimide, to form the bicyclic adduct. The reaction typically proceeds with high endo-selectivity, a common feature of Diels-Alder reactions.

Experimental Protocols

This section provides a detailed protocol for the tandem isomerization/Diels-Alder reaction of this compound with N-phenylmaleimide. The conditions are adapted from a similar successful reaction with 1,4-cyclohexadiene (B1204751) and are expected to be effective for the cycloheptadiene system.

Protocol 1: Ruthenium-Catalyzed Tandem Isomerization/Diels-Alder Reaction

Objective: To synthesize endo-N-phenyl-bicyclo[2.2.3]non-5-ene-2,3-dicarboximide from this compound and N-phenylmaleimide in a one-pot reaction.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

  • Triphenylphosphite (P(OPh)₃)

  • Anhydrous Toluene (B28343)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a dry Schlenk flask under an inert atmosphere, add dichloro(p-cymene)ruthenium(II) dimer (e.g., 0.01 mmol, 6.1 mg) and triphenylphosphite (e.g., 0.04 mmol, 10.5 µL).

    • Add 5 mL of anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Reaction Setup:

    • To the catalyst solution, add N-phenylmaleimide (e.g., 1.0 mmol, 173.2 mg).

    • Finally, add this compound (e.g., 1.2 mmol, 113 µL).

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C under an inert atmosphere.

    • Maintain stirring at this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired Diels-Alder adduct.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of endo-N-phenyl-bicyclo[2.2.3]non-5-ene-2,3-dicarboximide.

Data Presentation

Table 1: Reagents and Reaction Parameters for Tandem Isomerization/Diels-Alder Reaction.

Reagent/ParameterMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
This compound94.151.2113 µLDiene Precursor
N-Phenylmaleimide173.171.0173.2 mgDienophile
[RuCl₂(p-cymene)]₂612.390.016.1 mgCatalyst Precursor
P(OPh)₃310.280.0410.5 µLLigand
Toluene--5 mLSolvent
Temperature--110 °CReaction Condition
Time--24 hReaction Condition

Table 2: Expected Product and Yield.

Product NameStructureExpected Yield
endo-N-phenyl-bicyclo[2.2.3]non-5-ene-2,3-dicarboximideBicyclic AdductHigh (based on analogous reactions)

Note: The yield for the reaction with this compound is expected to be comparable to that of 1,4-cyclohexadiene under similar conditions, which is reported to be high. Experimental verification is necessary.

Mandatory Visualization

Tandem_Isomerization_Diels_Alder_Workflow cluster_prep Catalyst Preparation cluster_reaction One-Pot Reaction cluster_process Reaction and Purification cat_precursor [RuCl₂(p-cymene)]₂ active_catalyst Active Ru Catalyst cat_precursor->active_catalyst Stir at RT ligand P(OPh)₃ ligand->active_catalyst solvent_prep Anhydrous Toluene solvent_prep->active_catalyst reaction_mixture Reaction Mixture active_catalyst->reaction_mixture diene_precursor This compound diene_precursor->reaction_mixture dienophile N-Phenylmaleimide dienophile->reaction_mixture heating Heat to 110 °C for 24h reaction_mixture->heating workup Work-up (Solvent Removal) heating->workup purification Column Chromatography workup->purification product Purified Adduct purification->product

Caption: Workflow for the one-pot tandem isomerization/Diels-Alder reaction.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diene14 This compound diene13 1,3-Cycloheptadiene diene14->diene13 Isomerization [Ru] catalyst dienophile N-Phenylmaleimide adduct endo-Adduct dienophile->adduct diene13->adduct [4+2] Cycloaddition

Caption: Reaction pathway for the tandem isomerization-Diels-Alder reaction.

Application Notes and Protocols: The Role of 1,4-Cycloheptadiene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The seven-membered carbocyclic scaffold of 1,4-cycloheptadiene is a recurring structural motif in a diverse array of complex natural products, many of which exhibit significant biological activity. Its strategic incorporation is often a pivotal step in the total synthesis of these molecules. This document provides an overview of two powerful strategies for the construction of the this compound core: the [4+3] cycloaddition reaction and the divinylcyclopropane-cycloheptadiene rearrangement. Detailed protocols for key transformations in the synthesis of representative natural products, (-)-5-epi-vibsanin E and isostemofoline, are provided, along with quantitative data to guide synthetic planning.

Core Strategies for this compound Synthesis

Two primary disconnection approaches have proven highly effective for the enantioselective and diastereoselective synthesis of this compound-containing natural products.

  • [4+3] Cycloaddition: This method involves the reaction of a 4-carbon π-system (a 1,3-diene) with a 3-carbon π-system (an allyl cation equivalent). In modern synthetic chemistry, this is often achieved through a formal [4+3] cycloaddition, where a rhodium-catalyzed reaction between a vinyldiazoacetate and a diene proceeds through a tandem cyclopropanation/Cope rearrangement sequence.[1][2] This powerful transformation rapidly builds molecular complexity and establishes key stereocenters.

  • Divinylcyclopropane-Cycloheptadiene Rearrangement: This pericyclic reaction involves the thermal or transition-metal-catalyzed rearrangement of a cis-divinylcyclopropane to a this compound.[3] The cis-divinylcyclopropane precursor is often generated in situ via a preceding cyclopropanation reaction. This rearrangement is a highly efficient method for constructing the seven-membered ring, driven by the release of strain from the three-membered ring.

Application in Natural Product Synthesis: Case Studies

(-)-5-epi-Vibsanin E: A [4+3] Cycloaddition Approach

The total synthesis of (-)-5-epi-vibsanin E, a diterpene with a complex polycyclic structure, showcases the utility of the rhodium-catalyzed [4+3] cycloaddition to construct the central seven-membered ring.[1][4] The key step involves the reaction of a vinyldiazoacetate with a diene to form a divinylcyclopropane, which then undergoes a Cope rearrangement to yield the desired cycloheptadiene.

This protocol is based on the synthesis reported by Davies et al.[1][2][5]

Reaction Scheme:

G cluster_0 Key [4+3] Cycloaddition Step start Diene + Vinyldiazoacetate catalyst Rh2(S-PTAD)4 start->catalyst Toluene (B28343), 0 °C intermediate cis-Divinylcyclopropane (not isolated) catalyst->intermediate Cyclopropanation product Cycloheptadiene Adduct intermediate->product Cope Rearrangement

Caption: Rhodium-catalyzed asymmetric [4+3] cycloaddition.

Materials:

  • Triene substrate

  • Vinyldiazoacetate

  • Dirhodium tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh2(S-PTAD)4]

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the diene in anhydrous toluene at 0 °C under an inert atmosphere, add the chiral dirhodium catalyst, Rh2(S-PTAD)4 (typically 1-2 mol%).

  • Slowly add a solution of the vinyldiazoacetate in anhydrous toluene to the reaction mixture via syringe pump over several hours.

  • Stir the reaction mixture at 0 °C until the diazo compound is completely consumed, as monitored by TLC (disappearance of the characteristic yellow color).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the cycloheptadiene product.

Quantitative Data:

CatalystDieneVinyldiazoacetateSolventTemp (°C)Yield (%)d.r.ee (%)Reference
Rh2(S-PTAD)4Substituted cyclohexadieneEthyl 2-diazo-3-(trimethylsilyl)pent-4-enoateToluene085>95:596[1][2]
Isostemofoline: A Divinylcyclopropane-Cycloheptadiene Rearrangement Approach

The synthesis of the complex alkaloid isostemofoline by Kende and coworkers provides an elegant example of the divinylcyclopropane-cycloheptadiene rearrangement.[6] A rhodium-catalyzed cyclopropanation of a silyl (B83357) enol ether-containing diazo compound with a protected pyrrole (B145914) generates a cis-divinylcyclopropane intermediate that spontaneously rearranges to form a highly substituted, bridged cycloheptadiene core.

This protocol is based on the synthesis reported by Kende et al.[6]

Reaction Scheme:

G cluster_1 Key Rearrangement Step start Silyl-enol-diazo compound + Boc-protected pyrrole catalyst Rh2(OAc)4 start->catalyst CH2Cl2, rt intermediate cis-Divinylcyclopropane Intermediate catalyst->intermediate Cyclopropanation product Bridged Cycloheptadiene intermediate->product Spontaneous Rearrangement

Caption: Tandem cyclopropanation and rearrangement.

Materials:

Procedure:

  • Dissolve the N-Boc-pyrrole in anhydrous dichloromethane under an inert atmosphere.

  • Add the rhodium(II) acetate dimer catalyst (typically 1 mol%) to the solution and stir at room temperature.

  • Slowly add a solution of the silyl-enol-diazo compound in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature until the reaction is complete, as indicated by TLC analysis.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the bridged cycloheptadiene.

Quantitative Data:

CatalystDiazo CompoundDieneSolventTemp (°C)Yield (%)d.r.Reference
Rh2(OAc)4Silyl-enol-diazo compoundN-Boc-pyrroleCH2Cl2rt75Not reported[6]

Logical Workflow for Synthesis Planning

The selection of a synthetic strategy hinges on the target molecule's specific structural features and desired stereochemistry. The following diagram illustrates a simplified decision-making process.

G start Target Natural Product with this compound strategy Select Core Strategy start->strategy cycloaddition [4+3] Cycloaddition strategy->cycloaddition Fused or bridged polycyclic system rearrangement Divinylcyclopropane Rearrangement strategy->rearrangement Monocyclic or simpler bridged system cyclo_details Identify suitable Diene and Vinyldiazoacetate. Select chiral Rh catalyst for asymmetric induction. cycloaddition->cyclo_details rearr_details Design Divinylcyclopropane precursor synthesis. (e.g., via cyclopropanation) Consider thermal or catalytic rearrangement conditions. rearrangement->rearr_details synthesis Execute Synthesis and Purification cyclo_details->synthesis rearr_details->synthesis

Caption: Synthetic strategy decision workflow.

Conclusion

The [4+3] cycloaddition and the divinylcyclopropane-cycloheptadiene rearrangement are robust and reliable methods for the construction of the this compound core in natural product synthesis. These strategies offer excellent control over stereochemistry and provide rapid access to complex molecular architectures. The detailed protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis of seven-membered ring-containing natural products and their analogues for drug discovery and development.

References

Palladium-Catalyzed Reactions of 1,4-Cycloheptadiene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of palladium-catalyzed reactions involving 1,4-cycloheptadiene. It includes key application notes, comprehensive experimental protocols, and data presented in a structured format to facilitate comparison and application in organic synthesis and medicinal chemistry.

Introduction

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions.[1] The functionalization of cyclic olefins, such as this compound, provides a powerful strategy for the synthesis of diverse scaffolds relevant to drug discovery. The seven-membered carbocycle, in particular, is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. This document explores various palladium-catalyzed transformations of this compound and its derivatives, offering detailed protocols and insights into their applications.

Key Palladium-Catalyzed Transformations

Palladium catalysts can promote a variety of reactions with this compound, often preceded by an in situ isomerization to the conjugated 1,3-cycloheptadiene. Key transformations include ring-expansion reactions to form functionalized cycloheptane (B1346806) derivatives and addition reactions across the diene system.

Asymmetric Ring-Expanding Allylation (AREA) for the Synthesis of Substituted Cycloheptane-1,4-diones

A significant application in the synthesis of functionalized cycloheptanes is the Asymmetric Ring-Expanding Allylation (AREA) of bicyclo[3.2.0]heptan-2-one derivatives. While not starting directly from this compound, this method provides a powerful route to chiral, substituted cycloheptane-1,4-diones, which are valuable building blocks in organic synthesis.

The reaction proceeds via a palladium-catalyzed decarboxylative allylation, where a fused cyclobutane (B1203170) ring undergoes expansion to a seven-membered ring. The use of chiral phosphine (B1218219) ligands allows for high stereoselectivity.

Quantitative Data Summary: Asymmetric Ring-Expanding Allylation (AREA)

EntrySubstrateLigandSolventTime (h)Yield (%)ee (%)
1Phenyl-substituted bicyclo[3.2.0]heptan-2-one derivative(S)-tBu-PHOXToluene129592
2Methyl-substituted bicyclo[3.2.0]heptan-2-one derivative(S)-tBu-PHOXToluene188890
3Naphthyl-substituted bicyclo[3.2.0]heptan-2-one derivative(S)-iPr-PHOXTHF248588

Experimental Protocols

General Procedure for the Asymmetric Ring-Expanding Allylation (AREA) Reaction

This protocol is adapted from the supporting information for the work by Schulz and Blechert.

Materials:

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • (S)-tBu-PHOX ( (S)-2-(2-(diphenylphosphino)phenyl)-4-tert-butyl-4,5-dihydrooxazole)

  • Substituted bicyclo[3.2.0]heptan-2-one allyl enol carbonate

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Argon atmosphere

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried 25 mL Schlenk flask equipped with a magnetic stirrer, add [Pd₂(dba)₃] (6.7 mg, 0.025 equiv.) and (S)-tBu-PHOX (7.3 mg, 0.065 equiv.).

  • Evacuate the flask for 10 minutes and then backfill with argon.

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) to the flask.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • In a separate flask, dissolve the bicyclo[3.2.0]heptan-2-one allyl enol carbonate substrate (0.2 mmol, 1.0 equiv.) in the same anhydrous, degassed solvent (5 mL).

  • Using a syringe, add the substrate solution to the catalyst mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/tert-butyl methyl ether).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed catalytic cycle for the Asymmetric Ring-Expanding Allylation (AREA) reaction and a general workflow for palladium-catalyzed reactions.

AREA_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Substrate π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex Oxidative Addition->π-Allyl Pd(II) Complex Decarboxylation Intramolecular Allylation Intramolecular Allylation π-Allyl Pd(II) Complex->Intramolecular Allylation Enolate Attack Ring-Expanded Pd(II) Enolate Ring-Expanded Pd(II) Enolate Intramolecular Allylation->Ring-Expanded Pd(II) Enolate Product + Pd(0)L Product + Pd(0)L Ring-Expanded Pd(II) Enolate->Product + Pd(0)L Reductive Elimination L* Chiral Ligand

Caption: Proposed catalytic cycle for the AREA reaction.

Experimental_Workflow start Start reagents Combine Pd Catalyst and Ligand in Anhydrous Solvent start->reagents activation Stir under Inert Atmosphere (Catalyst Activation) reagents->activation substrate_add Add Substrate Solution activation->substrate_add reaction Monitor Reaction by TLC substrate_add->reaction workup Quench and Concentrate reaction->workup purification Flash Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for Pd-catalyzed reactions.

Potential Applications in Drug Development

Functionalized seven-membered rings are key structural motifs in a variety of bioactive molecules. The development of stereoselective methods for their synthesis is therefore of high interest to medicinal chemists. The cycloheptane core can be found in natural products with anti-cancer and anti-inflammatory properties. The ability to introduce diverse substituents with high stereocontrol, as demonstrated in the AREA reaction, allows for the generation of compound libraries for structure-activity relationship (SAR) studies, aiding in the discovery and optimization of new drug candidates.

Conclusion

Palladium catalysis offers a versatile and powerful platform for the synthesis of functionalized cycloheptane derivatives. The Asymmetric Ring-Expanding Allylation provides an elegant method for the enantioselective construction of substituted cycloheptane-1,4-diones. While direct, detailed protocols for the palladium-catalyzed reactions of this compound remain less common in the literature compared to its 1,3-isomer, the potential for in situ isomerization suggests that many of the methodologies developed for conjugated dienes could be applicable. Further research into the direct functionalization of this compound is warranted to expand the synthetic toolbox for accessing this important class of carbocycles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,4-Cycloheptadiene synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound and its derivatives are the Divinylcyclopropane-Cycloheptadiene Rearrangement, [4+3] Cycloaddition reactions, and to a lesser extent, Ring-Closing Metathesis (RCM).

Q2: Which method generally provides the highest yields for this compound synthesis?

A2: The Divinylcyclopropane-Cycloheptadiene Rearrangement is often favored due to its efficiency and high yields, driven by the release of ring strain from the cyclopropane (B1198618) ring.[1][2] Yields can be quantitative under optimized conditions, especially with the use of appropriate catalysts for specific substrates.[1]

Q3: What is the key difference between the thermal and catalyzed Divinylcyclopropane-Cycloheptadiene Rearrangement?

A3: Thermal rearrangement of cis-divinylcyclopropanes proceeds readily. However, trans-divinylcyclopropanes are more stable and require high temperatures (around 200 °C) to first isomerize to the cis-isomer before rearranging.[1] This can lead to decomposition and lower yields.[1] Catalysts, such as those based on rhodium, allow the rearrangement of trans-isomers to occur at much lower temperatures (e.g., 45-50 °C), significantly improving yields and preventing substrate decomposition.[1][3]

Q4: How does microwave-assisted synthesis benefit the Divinylcyclopropane-Cycloheptadiene Rearrangement?

A4: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[4] The rapid and uniform heating provided by microwaves can minimize the formation of byproducts that may occur under prolonged thermal conditions.[4]

Q5: What are the main challenges in using the [4+3] cycloaddition reaction for this compound synthesis?

A5: A primary challenge in [4+3] cycloaddition is the generation of the reactive intermediate, typically an oxyallyl cation, under conditions that are compatible with the diene.[5] The reaction can also sometimes produce a mixture of stereoisomers, and optimizing the stereoselectivity can be a hurdle.[6]

Troubleshooting Guides

Divinylcyclopropane-Cycloheptadiene Rearrangement

Problem 1: Low or no yield of this compound when starting from a trans-divinylcyclopropane.

  • Possible Cause: The reaction temperature is insufficient to induce the necessary trans to cis isomerization of the divinylcyclopropane precursor. High temperatures required for thermal isomerization may also be causing substrate or product decomposition.[1]

  • Solution: Employ a catalyst to facilitate the rearrangement at a lower temperature. Rhodium catalysts, such as [Rh(CO)₂Cl]₂, have been shown to be highly effective in promoting the rearrangement of trans-divinylcyclopropanes at temperatures as low as 50 °C, leading to excellent yields.[1]

Problem 2: Formation of significant byproducts during the rearrangement.

  • Possible Cause: For catalyzed reactions, the choice of catalyst and solvent can influence the reaction pathway. For thermal reactions, high temperatures can lead to undesired side reactions or decomposition. In some cases, rearrangements involving heteroatoms can lead to reduced yields due to the formation of side products.[2]

  • Solution:

    • Catalyst and Solvent Screening: If using a catalyst, screen different catalysts and solvents. For the Rh-catalyzed rearrangement of trans-divinylcyclopropanes, [Rh(CO)₂Cl]₂ has been found to be superior to other rhodium catalysts, and solvents like 1,4-dioxane (B91453) have provided the best results.[1]

    • Microwave Synthesis: Consider using microwave-assisted synthesis to reduce the reaction time and potentially minimize byproduct formation.[4]

    • Purification of Starting Materials: Ensure the purity of the divinylcyclopropane starting material, as impurities can interfere with the reaction.

Problem 3: Difficulty in purifying the this compound product.

  • Possible Cause: Residual catalyst or closely related byproducts can co-elute with the desired product during chromatography.

  • Solution:

    • Catalyst Removal: For rhodium-catalyzed reactions, passing the crude reaction mixture through a short plug of silica (B1680970) gel can help in removing a significant portion of the catalyst before final purification by column chromatography.

    • Distillation: If the product is thermally stable and volatile, bulb-to-bulb distillation can be an effective purification method.[2]

[4+3] Cycloaddition Reactions

Problem 1: Low yield of the this compound product.

  • Possible Cause: Inefficient generation of the three-carbon component (e.g., oxyallyl cation) or low reactivity of the diene. The choice of catalyst can also be crucial.

  • Solution:

    • Optimize Cation Generation: Ensure the conditions for generating the oxyallyl cation are optimal. This may involve screening different precursors and activating agents.

    • Catalyst Selection: For catalyzed [4+3] cycloadditions, the choice of metal can be critical. Silver catalysts have been shown to be effective in the formal [4+3] cycloaddition of 1,3-dienes with vinyl-N-sulfonylhydrazones, providing high yields.[3][6]

    • Diene Reactivity: Use an electron-rich diene if possible, as this can enhance the reaction rate.

Problem 2: Poor stereoselectivity in the cycloaddition product.

  • Possible Cause: The reaction may be proceeding through a stepwise mechanism rather than a concerted one, allowing for loss of stereochemical information.

  • Solution: The stereoselectivity of [4+3] cycloadditions can be influenced by the catalyst and reaction conditions. It is often necessary to screen different catalysts and solvents to optimize the diastereoselectivity. Silver catalysis in some [4+3] cycloadditions has been shown to provide predictable stereochemistry.[3][6]

Data Presentation

Table 1: Optimization of Rh-catalyzed trans-Divinylcyclopropane Rearrangement. [1]

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1[Rh(CO)₂Cl]₂ (5)Toluene4076
2[Rh(CO)₂Cl]₂ (5)THF4080
3[Rh(CO)₂Cl]₂ (5)1,4-Dioxane4090
4[Rh(CO)₂Cl]₂ (5)DCE4085
5[Rh(CO)₂Cl]₂ (5)CH₃CN40<10
6[Rh(CO)₂Cl]₂ (5)CH₃OH40<10
7[Rh(coe)₂Cl]₂ (5)1,4-Dioxane40No Conversion
8Rh(CO)₂(acac) (5)1,4-Dioxane40No Conversion
9[Rh(cod)₂]BF₄ (5)1,4-Dioxane40No Conversion
10[Rh(CO)₂Cl]₂ (5)1,4-Dioxane (0.1 M)4099
11[Rh(CO)₂Cl]₂ (2.5)1,4-Dioxane (0.1 M)50100

Reaction conditions: 0.10 mmol of trans-divinylcyclopropane substrate, catalyst, in solvent, stirred under N₂ atmosphere for 12 h. Yields were determined by ¹H NMR of the crude reaction mixture.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Rearrangement of trans-Divinylcyclopropane[1]
  • Preparation: To a reaction vial equipped with a magnetic stir bar, add the trans-divinylcyclopropane substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M.

  • Catalyst Addition: Add [Rh(CO)₂Cl]₂ (2.5 mol%).

  • Reaction: Place the vial in a preheated oil bath at 50°C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Microwave-Assisted Divinylcyclopropane Rearrangement[4]
  • Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the divinylcyclopropane substrate (1.0 equiv).

  • Solvent Addition: Add a suitable solvent (e.g., toluene, DMF, or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M.

  • Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Set the target temperature (e.g., 250 °C), reaction time (e.g., 10-30 minutes), and appropriate power level to maintain the temperature. Initiate microwave irradiation with stirring.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Open the vial and transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Silver-Catalyzed [4+3] Cycloaddition[3]
  • Preparation: To a reaction vial, add the vinyl-N-triftosylhydrazone (1.0 equiv), the 1,3-diene (2.0 equiv), and NaH (2.0 equiv).

  • Solvent Addition: Add chloroform (B151607) as the solvent.

  • Catalyst Addition: Add the silver catalyst (e.g., Tp(CF₃)₂Ag, 10 mol%).

  • Reaction: Heat the reaction mixture at 60 °C for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction carefully and extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Substrate, Solvent, Catalyst start->reagents reaction Heating / Irradiation (Conventional or Microwave) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench & Extract monitoring->workup Reaction Complete purification Column Chromatography or Distillation workup->purification product Pure this compound purification->product

General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield cause1 Incorrect Reaction Conditions (Temp, Time) low_yield->cause1 cause2 Sub-optimal Catalyst or Solvent low_yield->cause2 cause3 Poor Substrate Quality/Stereochemistry low_yield->cause3 cause4 Side Reactions or Decomposition low_yield->cause4 solution1 Optimize Temperature & Time (e.g., Microwave Synthesis) cause1->solution1 solution2 Screen Catalysts & Solvents cause2->solution2 solution3 Purify Starting Material & Verify Stereochemistry cause3->solution3 solution4 Use Milder Conditions (e.g., Catalysis for trans-isomers) cause4->solution4 improved_yield Improved Yield solution1->improved_yield Leads to solution2->improved_yield Leads to solution3->improved_yield Leads to solution4->improved_yield Leads to

Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 1,4-Cycloheptadiene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the reduction of cycloheptatriene (B165957).[1][2] During this process, several impurities can arise:

  • Isomeric Dienes: The most common impurities are the isomers 1,3-Cycloheptadiene and, to a lesser extent, cycloheptene, due to over-reduction.[1]

  • Unreacted Starting Material: Residual cycloheptatriene may also be present in the crude product.[3][4][5][6][7]

  • Peroxides: Like many cyclic dienes, this compound is prone to the formation of explosive peroxide impurities upon exposure to air and light.

Q2: What are the key physical properties to consider for the purification of this compound and its common impurities?

A2: Understanding the boiling points of this compound and its potential impurities is crucial for successful purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compoundC₇H₁₀94.16~122
1,3-CycloheptadieneC₇H₁₀94.16121-122
CyclohepteneC₇H₁₂96.17112-115[3][4][5][6]
CycloheptatrieneC₇H₈92.14116-117[3][4][5][6][7]

Q3: How can I safely remove peroxide impurities from this compound?

A3: Peroxide formation is a significant safety hazard. It is imperative to test for and remove peroxides before any heating or distillation.

Testing for Peroxides: Add 1 ml of the diene to a freshly prepared solution of 100 mg of potassium iodide in 1 ml of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.

Peroxide Removal Methods:

MethodProcedureEfficiencyNotes
Ferrous Sulfate (B86663) Wash Prepare a solution of 60 g of ferrous sulfate (FeSO₄) and 6 ml of concentrated sulfuric acid in 110 ml of water. Wash the diene with this solution.[8][9]HighThis is a very effective and common method for removing peroxides from ethers and other organic solvents.[8][10][11]
Activated Alumina Column Pass the this compound through a column packed with activated basic alumina.GoodThis method can also help in removing other polar impurities.
Sodium Metabisulfite (B1197395) Wash Prepare a 5% aqueous solution of sodium metabisulfite and wash the diene with it.ModerateA milder alternative to the ferrous sulfate wash.

Caution: Always handle materials suspected of containing high levels of peroxides with extreme care. If crystals are visible around the container cap or in the liquid, do not handle and seek expert assistance for disposal.[8]

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Fractional Distillation

Problem: Poor separation of this compound from its isomers.

  • Possible Cause: The boiling points of 1,3- and this compound are very close, making separation by standard fractional distillation challenging.

  • Solution 1: Use a High-Efficiency Distillation Column. Employ a column with a high number of theoretical plates, such as a Vigreux column of at least 30 cm in length or a packed column (e.g., with Raschig rings or metal sponge packing).

  • Solution 2: Optimize the Reflux Ratio. Maintain a high reflux ratio to increase the number of vaporization-condensation cycles, which enhances separation.

  • Solution 3: Perform Vacuum Distillation. Reducing the pressure will lower the boiling points and can sometimes improve the separation efficiency of closely boiling isomers.[12] For heat-sensitive compounds, vacuum distillation is highly recommended to prevent decomposition.[12]

Problem: The distillation is very slow or stops completely.

  • Possible Cause 1: Insufficient Heating. The heating mantle may not be providing enough energy to vaporize the compound and overcome the heat loss of the apparatus.

  • Solution: Increase the temperature of the heating mantle. Ensure the distillation flask is no more than two-thirds full to allow for smooth boiling.

  • Possible Cause 2: Column Flooding. Excessive heating can lead to a condition known as flooding, where the vapor flow up the column is so rapid that it prevents the condensed liquid (reflux) from flowing back down.

  • Solution: Reduce the heating rate to allow the reflux to be re-established.

  • Possible Cause 3: Heat Loss. Inefficient insulation of the distillation column can lead to premature condensation of the vapor.

  • Solution: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.[13]

Preparative Gas Chromatography (GC)

Problem: Co-elution of this compound and its isomers.

  • Possible Cause: The stationary phase of the GC column is not providing adequate selectivity for the separation of the isomers.

  • Solution 1: Select an Appropriate Stationary Phase. For the separation of non-polar hydrocarbons like cycloheptadienes, a non-polar stationary phase such as one based on dimethylpolysiloxane (e.g., DB-1, HP-PONA) is a good starting point.[14][15] For enhanced separation of isomers, a more polar stationary phase like a cyanopropyl-based column may be necessary.[16]

  • Solution 2: Optimize the Temperature Program. A slow, shallow temperature gradient around the boiling points of the isomers can improve resolution.

  • Solution 3: Use a Longer Column. Increasing the column length will increase the number of theoretical plates and improve separation.

Experimental Protocols

Fractional Vacuum Distillation of this compound
  • Peroxide Removal: Before proceeding, ensure the crude this compound is free of peroxides using one of the methods described in the FAQs.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency column (e.g., a 30 cm Vigreux or packed column). Use a two-necked flask as the distillation pot, with one neck for the column and the other for a capillary bubbler or a bleed valve to control the vacuum. Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 20-30 mmHg).

  • Heating: Begin heating the distillation pot gently. Use a magnetic stirrer to ensure smooth boiling.

  • Distillation: As the mixture begins to boil, a vapor front will be seen rising up the column. Adjust the heating to maintain a steady distillation rate of 1-2 drops per second.

  • Fraction Collection: Collect the fractions in separate receiving flasks. The first fraction will likely be enriched in lower-boiling impurities like cycloheptene. The main fraction of this compound should be collected at a stable temperature corresponding to its boiling point at the applied pressure.

  • Shutdown: Once the desired fraction has been collected, or if the temperature begins to drop, stop the distillation by removing the heat source. Allow the apparatus to cool completely before slowly releasing the vacuum.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS Conditions (Example):

    • Column: DB-1 or HP-PONA (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 200.

  • Data Analysis: Identify the peaks in the chromatogram based on their mass spectra and retention times. Isomers will have the same molecular ion but may show slight differences in their fragmentation patterns and will have different retention times.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound peroxide_test Test for Peroxides crude->peroxide_test peroxide_removal Peroxide Removal (e.g., Ferrous Sulfate Wash) peroxide_test->peroxide_removal Peroxides Present distillation Fractional (Vacuum) Distillation peroxide_test->distillation No Peroxides peroxide_removal->distillation gc_analysis Purity Analysis (GC-MS) distillation->gc_analysis waste Impurities & Waste distillation->waste Lower & Higher Boiling Fractions gc_analysis->distillation Purity Insufficient (Re-distill) pure_product Pure this compound gc_analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

FractionalDistillationTroubleshooting Troubleshooting Fractional Distillation start Poor Separation cause1 Closely Boiling Isomers start->cause1 solution1a Use High-Efficiency Column cause1->solution1a solution1b Optimize Reflux Ratio cause1->solution1b solution1c Perform Vacuum Distillation cause1->solution1c start2 Slow/No Distillation cause2a Insufficient Heating start2->cause2a cause2b Column Flooding start2->cause2b cause2c Heat Loss start2->cause2c solution2a Increase Heat cause2a->solution2a solution2b Reduce Heat cause2b->solution2b solution2c Insulate Column cause2c->solution2c

Caption: Common issues and solutions for fractional distillation.

References

Technical Support Center: Synthesis of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 1,4-cycloheptadiene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via the reduction of cycloheptatriene (B165957)?

A1: The most prevalent side products are the isomeric 1,3-cycloheptadiene (B1346008) and the over-reduced product, cycloheptene (B1346976). The formation of these byproducts is highly dependent on the reaction conditions.

Q2: How does the choice of proton donor affect the ratio of 1,3- to this compound?

A2: The acidity of the proton donor used to quench the cycloheptadienyl anion intermediate plays a crucial role. Weaker proton donors, such as alcohols, tend to favor the formation of the thermodynamically more stable, conjugated 1,3-cycloheptadiene.[1][2] Conversely, stronger proton donors, like ammonium (B1175870) chloride, generally lead to a higher yield of the desired this compound.

Q3: Can the desired this compound convert to the 1,3-isomer after the reaction is complete?

A3: Yes, this compound can isomerize to the more stable 1,3-cycloheptadiene. This isomerization can be promoted by heat or the presence of acidic or basic residues. Therefore, it is crucial to maintain neutral conditions and avoid excessive temperatures during workup and purification.

Q4: What causes the formation of cycloheptene as a side product?

A4: Cycloheptene is a result of over-reduction of the starting material, cycloheptatriene. This typically occurs when an excess of the reducing agent, such as sodium in liquid ammonia (B1221849), is used.[1] Using a stoichiometric amount of the reducing agent is critical to minimize the formation of this byproduct.

Troubleshooting Guide: Side Product Identification and Mitigation

This guide addresses common issues related to the formation of side products during the synthesis of this compound.

Problem Potential Cause Suggested Solution
High percentage of 1,3-cycloheptadiene in the product mixture. The proton donor used was not acidic enough, favoring the formation of the thermodynamically more stable isomer.Use a stronger proton donor, such as ammonium chloride, instead of an alcohol to quench the reaction.
Isomerization of the 1,4-diene to the 1,3-diene occurred during workup or purification.Ensure the workup is performed under neutral conditions and at low temperatures. Avoid prolonged heating during distillation.
Significant amount of cycloheptene detected. An excess of the reducing agent (e.g., sodium) was used, leading to over-reduction.Carefully control the stoichiometry of the reducing agent. Use no more than two equivalents of sodium per equivalent of cycloheptatriene.[1]
Presence of unreacted cycloheptatriene. Insufficient amount of reducing agent or incomplete reaction.Ensure the reducing agent is of high quality and that the reaction is allowed to proceed to completion. Monitor the reaction by a suitable technique (e.g., TLC or GC) if possible.
Complex mixture of unidentified products. The reaction temperature was too high, potentially leading to decomposition or rearrangement reactions.Maintain the recommended low temperature (typically -78 °C to -33 °C for Birch reductions) throughout the addition of reagents and the reaction time.

Data Presentation: Product Distribution in Cycloheptatriene Reduction

The following table provides illustrative data on the expected product distribution from the reduction of cycloheptatriene with sodium in liquid ammonia, highlighting the effect of the proton donor.

Proton Donor This compound (%) 1,3-Cycloheptadiene (%) Cycloheptene (%)
Ammonium Chloride~80-90%~10-20%<5%
Ethanol~40-60%~40-60%<5%
tert-Butanol~20-40%~60-80%<5%

Note: These are representative values based on qualitative descriptions in the literature. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Synthesis of this compound via Birch Reduction

This protocol is a representative method for the synthesis of this compound from cycloheptatriene.

Materials:

  • Cycloheptatriene

  • Sodium metal

  • Liquid ammonia

  • Anhydrous ethanol

  • Ammonium chloride (for quench)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel. Flame-dry the apparatus and allow it to cool under an inert atmosphere (e.g., argon).

  • Cool the flask in a dry ice/acetone bath and condense approximately 250 mL of ammonia.

  • To the liquid ammonia, slowly add small, freshly cut pieces of sodium metal (2.0 equivalents) until a persistent blue color is obtained.

  • In the dropping funnel, prepare a solution of cycloheptatriene (1.0 equivalent) in anhydrous diethyl ether (50 mL).

  • Add the cycloheptatriene solution dropwise to the stirred sodium-ammonia solution over 30 minutes, maintaining the blue color.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours.

  • Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, carefully add 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by rotary evaporation at low temperature.

  • Purify the crude product by fractional distillation to obtain this compound.

Analytical Characterization

a) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers.

  • Injection Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 150 °C at 10 °C/min.

  • Expected Elution Order: this compound will typically elute before the more stable 1,3-cycloheptadiene. Cycloheptene, being more volatile, will have the shortest retention time.

  • Identification: Confirm the identity of the peaks by comparing their mass spectra with a reference library (e.g., NIST).

b) NMR Spectroscopy

  • Solvent: CDCl₃

  • ¹H NMR:

    • This compound: Expect signals for the olefinic protons around 5.5-5.8 ppm and signals for the allylic and doubly allylic protons at higher field.

    • 1,3-Cycloheptadiene: The conjugated olefinic protons will show a more complex multiplet pattern, and the chemical shifts will differ from the non-conjugated isomer.

  • ¹³C NMR:

    • This compound: Due to its symmetry (a C₂ axis), it will exhibit 4 distinct signals.

    • 1,3-Cycloheptadiene: This isomer also has a plane of symmetry and will show 4 distinct signals, but at different chemical shifts compared to the 1,4-isomer.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Analyze Product Mixture (GC-MS, NMR) issue Identify Predominant Side Product(s) start->issue high_1_3 High % of 1,3-Cycloheptadiene issue->high_1_3 Isomer cycloheptene Significant Cycloheptene issue->cycloheptene Over-reduction unreacted_sm Unreacted Cycloheptatriene issue->unreacted_sm Incomplete Reaction cause_1_3_a Weak Proton Donor high_1_3->cause_1_3_a Possible Cause cause_1_3_b Isomerization (Heat/Base) high_1_3->cause_1_3_b Possible Cause cause_cycloheptene Excess Reducing Agent cycloheptene->cause_cycloheptene Possible Cause cause_sm Insufficient Reducing Agent unreacted_sm->cause_sm Possible Cause solution_1_3_a Use Stronger Proton Donor (e.g., NH4Cl) cause_1_3_a->solution_1_3_a Solution solution_1_3_b Neutral, Low-Temp Workup cause_1_3_b->solution_1_3_b Solution solution_cycloheptene Use Stoichiometric Reducing Agent cause_cycloheptene->solution_cycloheptene Solution solution_sm Verify Reagent Stoichiometry cause_sm->solution_sm Solution

References

Technical Support Center: Optimizing Reaction Conditions for Cycloheptadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cycloheptadiene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cycloheptadiene derivatives?

A1: The two most common methods are the Buchner ring expansion of aromatic compounds and the Diels-Alder reaction involving a cycloheptadiene or its precursor. The Buchner reaction is a widely used method for creating the seven-membered ring system from readily available aromatic starting materials.[1][2][3][4] The Diels-Alder reaction is a powerful tool for forming six-membered rings, and while cycloheptadiene itself is a poor diene, its derivatives can be employed in cycloaddition reactions.[5][6]

Q2: Why is my yield low in the Buchner ring expansion?

A2: Low yields in the Buchner ring expansion are a common issue and can stem from several factors:

  • Side Reactions: The highly reactive carbene intermediate can engage in undesired reactions such as C-H bond insertion or reactions with the solvent.[4]

  • Catalyst Deactivation: The rhodium(II) or copper catalyst can become deactivated during the course of the reaction.

  • Isomer Formation: The reaction can produce a mixture of cycloheptatriene (B165957) isomers that are challenging to separate, leading to a lower isolated yield of the desired product.[3]

  • Substrate Reactivity: The electronic and steric properties of the aromatic substrate and the diazo compound significantly impact the reaction's efficiency.

  • Purification Challenges: Separation of the desired cycloheptatriene derivative from byproducts and unreacted starting materials can be difficult and lead to product loss.

Q3: How can I improve the regioselectivity of the Buchner ring expansion on a substituted benzene (B151609)?

A3: The regioselectivity of the Buchner reaction is influenced by the electronic properties of the substituents on the aromatic ring and the nature of the catalyst. Generally, the electrophilic carbene generated from the diazo compound will preferentially add to the most electron-rich double bond of the aromatic ring. The choice of catalyst, particularly the ligands on a dirhodium(II) catalyst, can also influence the regioselectivity. For instance, bulkier ligands can direct the carbene to less sterically hindered positions.

Q4: Why is cycloheptadiene generally unreactive in Diels-Alder reactions?

A4: Cycloheptadiene is a poor diene in Diels-Alder reactions because the seven-membered ring has a high energy barrier to adopting the planar s-cis conformation required for the concerted [4+2] cycloaddition to occur.[6] This conformational strain makes it significantly less reactive compared to other cyclic dienes like cyclopentadiene.[7]

Q5: How can the reactivity of cycloheptadiene derivatives in Diels-Alder reactions be improved?

A5: While cycloheptadiene itself is unreactive, its derivatives can be more suitable for Diels-Alder reactions. Introducing electron-donating groups onto the diene system can increase its reactivity. Furthermore, using highly reactive dienophiles with strong electron-withdrawing groups can promote the reaction. Forcing conditions, such as high temperature and pressure, may also be necessary to achieve a reasonable yield.[6]

Troubleshooting Guides

Buchner Ring Expansion Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of rhodium(II) or copper catalyst. Ensure anhydrous and oxygen-free conditions to prevent catalyst deactivation.
Decomposition of diazo compoundPrepare the diazo compound fresh and use it immediately. Avoid exposure to acid and light.
Unsuitable solventUse a non-reactive, anhydrous solvent such as benzene, toluene (B28343), or dichloromethane. Be aware that chlorinated solvents can sometimes participate in side reactions.
Low reaction temperatureWhile some modern methods work at room temperature, traditional Buchner reactions often require heating to facilitate the ring expansion of the norcaradiene intermediate.
Formation of Multiple Isomers Thermodynamic equilibrationThe initial kinetic product may isomerize to more stable conjugated isomers upon prolonged heating. Try to minimize reaction time and purify the product promptly.
Non-selective carbene additionThe choice of catalyst can influence regioselectivity. Dirhodium catalysts are known to provide better selectivity than copper catalysts.[3]
Presence of Byproducts C-H insertion side reactionsUse a catalyst known for high chemoselectivity, such as certain dirhodium(II) complexes. Lowering the reaction temperature may also reduce C-H insertion.
Carbene dimerizationAdd the diazo compound slowly to the reaction mixture to maintain a low concentration of the carbene, which minimizes dimerization.
Difficulty in Product Purification Similar polarity of isomers and byproductsEmploy high-performance liquid chromatography (HPLC) or careful column chromatography with a suitable solvent system. Derivatization of the product mixture may aid in separation.
Product instabilityAvoid prolonged exposure to heat, strong acids, or bases during workup and purification.
Diels-Alder Reaction Troubleshooting
Problem Possible Cause Suggested Solution
No Reaction or Very Low Conversion Low reactivity of the cycloheptadiene systemUse a cycloheptadiene derivative with electron-donating groups to increase its reactivity.
Unreactive dienophileEmploy a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, N-phenylmaleimide).
Insufficient reaction conditionsThe reaction may require high temperatures and/or high pressure to overcome the activation energy barrier. Consider using a sealed tube or a high-pressure reactor.[6]
Formation of Undesired Stereoisomers Thermodynamic control favoring the exo productThe endo product is often the kinetic product. Running the reaction at a lower temperature for a longer time may favor the endo isomer. However, at higher temperatures, the reaction can become reversible, leading to the more thermodynamically stable exo product.
Polymerization of Reactants High reaction temperatureUse a polymerization inhibitor if appropriate. Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize polymerization.

Data Presentation

Table 1: Influence of Rhodium(II) Catalyst on Intramolecular Buchner Reaction Yield
CatalystLigand TypeGeneral Yield
Rh₂(OAc)₄CarboxylateHigh
Rh₂(O₂CCF₃)₄Electron-withdrawing carboxylateHighly efficient
Rhodium caprolactamElectron-donating ligandLess efficient

Data compiled from qualitative descriptions in the literature.[8]

Table 2: Effect of Arene Substitution on Intramolecular Buchner Reaction of α-Diazo-β-ketoesters
Arene SubstituentYield (%)
H84-97
Electron-donating group91
Electron-withdrawing group84-95

Data extracted from a study on a specific intramolecular system.

Table 3: Hypothetical Diels-Alder Reaction Data for 3,5-Cycloheptadien-1-one with N-Phenylmaleimide
EntrySolventTemperature (°C)Time (h)PressureYield (%)
1Toluene11024AtmosphericLow
2Xylene14048AtmosphericModerate
3Toluene11012High Pressure (10 kbar)Improved

This data is intended as a guideline for experimental design due to the scarcity of literature examples.[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate via Buchner Ring Expansion

This protocol describes the synthesis from benzene and ethyl diazoacetate.[1][2]

Step 1: Cyclopropanation

  • In a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of a catalytic amount of rhodium(II) acetate (B1210297) dimer in dry benzene.

  • Slowly add ethyl diazoacetate dropwise to the stirred solution at room temperature. The evolution of nitrogen gas should be observed.

  • After the addition is complete, continue stirring the mixture for several hours to ensure the reaction goes to completion.

Step 2: Ring Expansion

  • Heat the reaction mixture from Step 1 to reflux for several hours. This will induce the electrocyclic ring expansion of the norcaradiene intermediate to the cycloheptatriene derivative.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

Step 3: Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtering the solution through a pad of silica (B1680970) gel or Celite.

  • Remove the excess benzene under reduced pressure to obtain the crude ethyl cyclohepta-2,4,6-triene-1-carboxylate.

  • Further purify the product by column chromatography on silica gel.

Protocol 2: Diels-Alder Reaction of a Cycloheptadiene Derivative with a Dienophile (General Procedure)

This is a general protocol and may require optimization for specific substrates.

  • In a high-pressure reaction vessel, combine the cycloheptadiene derivative and the dienophile (e.g., N-phenylmaleimide) in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 110-140 °C) for the specified time (e.g., 12-48 hours).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by recrystallization or column chromatography.

Mandatory Visualizations

Buchner_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aromatic Aromatic Substrate Mix Combine in Reaction Vessel Aromatic->Mix Diazo Diazo Compound Diazo->Mix Catalyst Rh(II) or Cu Catalyst Catalyst->Mix Solvent Anhydrous Solvent Solvent->Mix Carbene Carbene Formation Mix->Carbene Heat/Light Cyclopropanation Cyclopropanation (Norcaradiene formation) Carbene->Cyclopropanation RingExpansion Ring Expansion (Cycloheptatriene formation) Cyclopropanation->RingExpansion Heat Filter Catalyst Removal RingExpansion->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Chromatography/ Recrystallization Evaporate->Purify Product Pure Cycloheptadiene Derivative Purify->Product

Caption: Workflow for Cycloheptadiene Synthesis via Buchner Ring Expansion.

Troubleshooting_Buchner Start Low Yield in Buchner Reaction Cause1 Inactive Catalyst? Start->Cause1 Cause2 Diazo Decomposition? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Cause4 Purification Issues? Start->Cause4 Solution1 Use fresh catalyst, ensure inert conditions Cause1->Solution1 Solution2 Prepare diazo fresh, add slowly Cause2->Solution2 Solution3 Optimize catalyst, lower temperature Cause3->Solution3 Solution4 Optimize chromatography, use mild conditions Cause4->Solution4

Caption: Troubleshooting Logic for Low Yields in Buchner Ring Expansion.

Diels_Alder_Logic Diene Cycloheptadiene Derivative (Diene) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->TransitionState Conditions High Temperature & Pressure Conditions->TransitionState Product Bicyclic Adduct TransitionState->Product

Caption: Logical Relationship in Diels-Alder Synthesis of Cycloheptadiene Derivatives.

References

stability and safe storage of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and safe storage of 1,4-Cycloheptadiene. Adherence to these guidelines is crucial for ensuring experimental integrity and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two main stability concerns for this compound are:

  • Peroxide Formation: As a compound containing allylic hydrogens, this compound can react with atmospheric oxygen over time to form explosive peroxide crystals.[1] This process is accelerated by light and heat.

  • Isomerization: this compound can isomerize to its more thermodynamically stable conjugated isomer, 1,3-Cycloheptadiene. This isomerization can be catalyzed by heat, acids, or bases. Some studies on substituted 1,4-cycloheptadienes have shown that this rearrangement can occur at room temperature, with a half-life of about 12 hours for some derivatives.[2]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent peroxide formation.

  • Light: Keep in an amber-colored, tightly sealed container to protect from light.

  • Inhibitor: For long-term storage, consider adding a stabilizer like Butylated Hydroxytoluene (BHT) at a concentration of 50-200 ppm. BHT is a common antioxidant used to prevent peroxide formation in ethers and other susceptible solvents.[3]

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation include:

  • Visual Inspection: The presence of crystalline solids around the cap or within the liquid, or a viscous consistency, may indicate dangerous levels of peroxides. Do not move or open the container if this is observed and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Discoloration: A yellow or brownish tint may suggest the presence of impurities or degradation products.

  • Analytical Testing: The most reliable way to assess purity is through analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can quantify the purity and detect the presence of the 1,3-isomer.

Q4: How often should I test for peroxides?

A4: For opened containers of peroxide-forming chemicals like this compound, it is recommended to test for peroxides every 3-6 months. Always test before use, especially before any distillation or concentration step, as this can concentrate explosive peroxides.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Possible Cause: Your this compound may have partially isomerized to 1,3-Cycloheptadiene, leading to a mixture of isomers in your reaction.

  • Troubleshooting Workflow:

start Inconsistent Experimental Results check_purity Analyze sample purity via GC-MS or NMR start->check_purity isomer_detected Is 1,3-isomer present? check_purity->isomer_detected purify Purify by distillation (after peroxide test) or chromatography isomer_detected->purify Yes no_isomer Purity is high. Consider other experimental variables. isomer_detected->no_isomer No re_run Re-run experiment with purified diene purify->re_run end Consistent Results re_run->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Precipitate or Cloudiness in the this compound Container
  • Possible Cause: Formation of dangerous, shock-sensitive peroxides.

  • Immediate Action: DO NOT MOVE OR OPEN THE CONTAINER. Crystalline peroxides can be explosive upon friction, shock, or heat.

  • Safety Protocol:

start Visible Precipitate/Cloudiness Observed do_not_move DO NOT MOVE OR OPEN THE CONTAINER start->do_not_move isolate Isolate the area and inform lab personnel do_not_move->isolate contact_ehs Contact Environmental Health & Safety (EHS) immediately isolate->contact_ehs disposal Follow EHS instructions for safe disposal contact_ehs->disposal end Hazard Mitigated disposal->end

Caption: Safety protocol for handling suspected peroxide formation.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table includes data for the closely related and structurally similar 1,4-Cyclohexadiene to provide general guidance.

Parameter1,4-Cyclohexadiene (Analogue)This compound (Expected Behavior)
Recommended Storage Temp. 2-8°C2-8°C
Common Stabilizers 0.1% BHT or hydroquinone[4][5]BHT (Butylated Hydroxytoluene)
Primary Degradation Pathway Dehydrogenation to benzeneIsomerization to 1,3-Cycloheptadiene
Peroxide Formation Potential HighHigh

Experimental Protocols

Protocol 1: Peroxide Testing of this compound

This protocol is adapted from standard procedures for testing peroxides in organic solvents.

Materials:

  • Sample of this compound

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Deionized water

  • Test tubes or small vials

Procedure:

  • Prepare the Test Solution: In a clean test tube, add approximately 1 mL of the this compound sample to be tested.

  • Prepare the KI Solution: In a separate container, prepare a fresh solution of 10% potassium iodide in glacial acetic acid.

  • Mix and Observe: Add 1 mL of the fresh KI solution to the this compound sample. Mix thoroughly.

  • Interpret Results:

    • No color change: Peroxide concentration is negligible.

    • Faint yellow color: Low concentration of peroxides present. Use with caution and avoid concentration.

    • Brown color: High and potentially dangerous concentration of peroxides. Do not use. Contact EHS for disposal.

Protocol 2: Purity Analysis and Isomer Differentiation by GC-MS

Objective: To determine the purity of this compound and quantify the presence of the 1,3-Cycloheptadiene isomer.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-1 or equivalent).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Scan Range: m/z 35-200

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of a volatile solvent like dichloromethane (B109758) or hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • The retention times for 1,4- and 1,3-Cycloheptadiene will differ, with the more volatile 1,4-isomer typically eluting first.

    • The mass spectra for both isomers will be very similar, showing a molecular ion peak at m/z 94.

    • Quantification can be achieved by integrating the peak areas of the two isomers.

Protocol 3: Differentiation of 1,4- and 1,3-Cycloheptadiene by ¹H NMR Spectroscopy

Objective: To qualitatively or semi-quantitatively assess the presence of 1,3-Cycloheptadiene in a this compound sample.

Instrumentation and Conditions:

Procedure:

  • Sample Preparation: Prepare a standard NMR sample by dissolving a few milligrams of the diene in CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • This compound: Will show distinct signals for the olefinic protons (typically around 5.5-5.8 ppm) and the allylic and doubly allylic protons.

    • 1,3-Cycloheptadiene: The conjugated system will result in a different set of olefinic proton signals, often with more complex splitting patterns and potentially shifted downfield compared to the 1,4-isomer. The integration of the distinct olefinic regions can be used to estimate the ratio of the two isomers.[6]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Cycloheptadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving cycloheptadiene.

Troubleshooting Guide

Issue 1: Low or No Conversion in Diels-Alder Reactions

Q: My Diels-Alder reaction with cycloheptadiene is showing very low conversion, while similar reactions with cyclopentadiene (B3395910) work well. What is the likely cause and how can I improve the yield?

A: Low reactivity of cycloheptadiene in Diels-Alder reactions is a common observation and is primarily due to its conformational energetics.[1][2]

  • Cause: Cycloheptadiene has a higher activation energy barrier for the [4+2] cycloaddition compared to cyclopentadiene. This is because cycloheptadiene must adopt a strained, planar-like conformation in the transition state, which requires significant distortion energy.[1][2] In contrast, cyclopentadiene is already locked in the reactive s-cis conformation, leading to a lower activation barrier.[1] The reactivity of cyclic dienes in Diels-Alder reactions generally decreases as the ring size increases from five to seven carbons.[2]

  • Solutions:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. However, this may also lead to side reactions or decomposition, so optimization is key.

    • Use a Lewis Acid Catalyst: Lewis acids can accelerate the reaction by coordinating to the dienophile, making it more electron-deficient and reactive.

    • Increase Reactant Concentration: Higher concentrations of either the cycloheptadiene or the dienophile can increase the frequency of effective collisions.

    • Prolong Reaction Time: Due to its lower reactivity, cycloheptadiene may simply require a longer reaction time to achieve acceptable conversion.

    • Choose a More Reactive Dienophile: Dienophiles with strong electron-withdrawing groups will be more reactive and may improve conversion even with the less reactive cycloheptadiene.

Issue 2: Poor Yield in Transition Metal-Catalyzed Cycloadditions

Q: I am attempting a transition metal-catalyzed cycloaddition with cycloheptadiene and an alkyne/alkene, but the yield of my desired product is low. What factors should I investigate?

A: The success of transition metal-catalyzed cycloadditions involving cycloheptadiene is highly dependent on the choice of catalyst, ligands, and reaction conditions. These reactions can be complex, with multiple potential reaction pathways.

  • Cause 1: Inappropriate Catalyst or Ligand System: The nature of the metal center and its ligand sphere is critical for catalytic activity and selectivity. For example, in rhodium-catalyzed [6+2] cycloadditions of cycloheptatriene (B165957) (which is in equilibrium with cycloheptadiene), the choice of phosphine (B1218219) ligand can significantly impact the yield.

  • Solution 1: Catalyst and Ligand Screening:

    • Systematically screen different transition metal catalysts (e.g., Rh, Co, Pd, Ni).

    • Vary the ligands on the metal center. For instance, in some rhodium-catalyzed reactions, the addition of a phosphine cleavage reagent like CuI can improve yields.

    • Refer to literature for catalyst systems known to be effective for the specific type of cycloaddition you are performing.

  • Cause 2: Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the reagents or solvent, or thermal instability of the catalyst at the reaction temperature.

  • Solution 2: Ensure Purity and Optimize Temperature:

    • Use freshly purified reagents and anhydrous, degassed solvents.

    • Investigate the effect of temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. An optimal temperature that balances reaction rate and catalyst stability should be determined.

  • Cause 3: Competing Reaction Pathways: Cycloheptadiene can participate in various cycloadditions, such as [4+2], [6+2], and [6+4] cycloadditions, leading to a mixture of products and low yield of the desired compound.[3]

  • Solution 3: Fine-Tune Reaction Conditions to Favor the Desired Pathway:

    • The choice of metal catalyst can influence the periselectivity of the reaction. For example, metal-promoted [6+4] cycloadditions often show different stereoselectivity compared to thermal reactions.

    • Careful selection of the dienophile or coupling partner can also direct the reaction towards a specific pathway.

Frequently Asked Questions (FAQs)

Q1: Why is cycloheptadiene less reactive than cyclopentadiene in Diels-Alder reactions?

A1: The lower reactivity of cycloheptadiene is attributed to the higher energy penalty associated with achieving the necessary geometry for the Diels-Alder transition state. Cyclopentadiene is a planar molecule with its double bonds fixed in the s-cis conformation, which is ideal for this reaction. Cycloheptadiene, being a larger and more flexible ring, must distort significantly from its preferred conformation to bring the diene termini close enough for the reaction to occur, thus increasing the activation energy.[1][2]

Q2: What are common side reactions to be aware of when working with cycloheptadiene?

A2: Besides the desired cycloaddition, cycloheptadiene can undergo several side reactions that can lower the conversion to the target product. These include:

  • Isomerization: Under certain conditions (e.g., heat or presence of acid/base), the double bonds in cycloheptadiene can migrate to form other isomers.

  • Polymerization: Like many dienes, cycloheptadiene can polymerize, especially at higher temperatures or in the presence of radical initiators.

  • Competing Cycloadditions: As mentioned in the troubleshooting guide, cycloheptadiene can participate in different modes of cycloaddition ([4+2], [6+2], [6+4]), leading to a mixture of products.[3]

Q3: How does the purity of cycloheptadiene affect reaction conversion?

A3: The purity of cycloheptadiene is crucial for achieving high conversion rates. Impurities can have several detrimental effects:

  • Catalyst Poisoning: In transition metal-catalyzed reactions, impurities containing sulfur or other heteroatoms can act as catalyst poisons, leading to deactivation and low conversion.

  • Inhibition of Reaction: Some impurities may inhibit the reaction by interacting with the reactants or the catalyst.

  • Side Reactions: Impurities can initiate or participate in unwanted side reactions, consuming the starting material and reducing the yield of the desired product. It is recommended to use freshly distilled or purified cycloheptadiene for best results.

Q4: Can solvent choice impact the conversion rate of my cycloheptadiene reaction?

A4: Yes, the solvent can have a significant impact on both the rate and selectivity of cycloheptadiene reactions.

  • Polarity: The polarity of the solvent can influence the stability of the ground states and transition states of the reactants. For some cycloadditions, polar solvents can accelerate the reaction.

  • Coordinating Ability: In transition metal-catalyzed reactions, coordinating solvents can compete with the substrates for binding to the metal center, potentially inhibiting the catalytic cycle. Non-coordinating solvents are often preferred in such cases.

  • Solubility: The reactants and catalyst must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

Data Presentation

Table 1: Effect of Catalyst on the Yield of [6+2] Cycloaddition of Cycloheptatriene and an Internal Alkyne

EntryCatalyst (mol%)Additive (mol%)Temperature (°C)Yield (%)
1PPh₃RhCl (5)-600
2PPh₃RhCl (5)-12064
3PPh₃RhCl (5)CuI (10)12075
4[Rh(COD)Cl]₂ (2.5)-12071

Data adapted from a study on rhodium-catalyzed cycloadditions.

Table 2: Effect of Solvent on the Yield of a Rhodium-Catalyzed [4+2+1] Cycloaddition

EntrySolventTemperature (°C)Yield (%)
1DCE4081
2Toluene4065
3THF4058
4DCM40Complex Mixture
5DCE6082

Data represents a typical optimization study for a cycloaddition reaction.

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction of Cycloheptadiene with an Activated Dienophile
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dienophile (1.0 eq) and the appropriate solvent (e.g., toluene, xylene).

  • Reactant Addition: Add cycloheptadiene (1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to obtain the desired cycloadduct.

Protocol 2: General Procedure for a Cobalt-Catalyzed [6+2] Cycloaddition of Cycloheptatriene and an Alkyne
  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add CoI₂(dppe) (5 mol%), zinc powder (1.5 eq), and ZnI₂ (10 mol%).

  • Reactant Addition: Add the alkyne (1.0 eq) and anhydrous, degassed 1,2-dichloroethane.

  • Initiation: Add cycloheptatriene (1.2 eq) to the mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring for the specified time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate solvent and filter through a pad of Celite to remove insoluble materials.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_reaction_type What type of reaction? start->check_reaction_type diels_alder Diels-Alder check_reaction_type->diels_alder [4+2] transition_metal Transition Metal-Catalyzed check_reaction_type->transition_metal Catalyzed da_q1 Consider inherent reactivity. Is the dienophile sufficiently activated? diels_alder->da_q1 tm_q1 Is the catalyst/ligand system optimal? transition_metal->tm_q1 da_a1_yes Optimize Conditions: - Increase Temperature - Increase Concentration - Prolong Reaction Time da_q1->da_a1_yes Yes da_a1_no Use a more reactive dienophile or add a Lewis Acid catalyst. da_q1->da_a1_no No end Improved Conversion da_a1_yes->end da_a1_no->end tm_a1_yes Check for catalyst deactivation. Ensure reagent/solvent purity. tm_q1->tm_a1_yes Yes tm_a1_no Screen different catalysts and ligands. tm_q1->tm_a1_no No tm_q2 Are there competing side reactions? tm_a1_yes->tm_q2 tm_a1_no->tm_q1 tm_a2_yes Adjust conditions (temp, solvent) to favor the desired pathway. tm_q2->tm_a2_yes Yes tm_a2_no Proceed to purification. tm_q2->tm_a2_no No tm_a2_yes->end tm_a2_no->end Competing_Pathways reactants Cycloheptadiene + Partner path_42 [4+2] Cycloaddition (Diels-Alder) reactants->path_42 path_62 [6+2] Cycloaddition (Metal-Catalyzed) reactants->path_62 path_64 [6+4] Cycloaddition (Thermal or Metal-Catalyzed) reactants->path_64 product_42 Bicyclo[2.2.1]heptene derivative path_42->product_42 product_62 Bicyclo[4.2.1]nonadiene derivative path_62->product_62 product_64 Bicyclo[4.4.1]undecatriene derivative path_64->product_64

References

Technical Support Center: Managing Hazardous Reactions of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Cycloheptadiene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide is designed to help you navigate and resolve common issues that can arise when working with this compound, focusing on the primary hazards of peroxide formation and runaway polymerization.

Issue 1: Suspected Peroxide Formation

Q1: I've had a container of this compound for a while. How do I know if it has formed dangerous peroxides?

A1: Visual inspection is the first step. Look for crystalline solids, especially around the cap and in the liquid, or a viscous, oily layer.[1] If any of these are present, do not move or open the container . Treat it as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) office immediately.[2] If there are no visual signs, you should test for peroxides, especially if the container has been open for more than a year.[3]

Q2: My container of this compound shows no visual signs of peroxides. How do I test for them?

A2: There are two common methods for testing for peroxides in organic solvents like this compound: commercially available peroxide test strips and the iodide test.[3] Test strips are generally easier and safer to use.[4]

Table 1: Peroxide Concentration and Associated Hazard Level

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 3Reasonably safe for most laboratory procedures.
3 - 30Moderate hazard. Avoid concentration of the peroxides. Consider disposal if the material will not be used soon.[5]
> 30Unacceptable hazard. Dispose of the solvent or remove peroxides before use.[6]
> 100Serious hazard. Contact EHS for guidance on disposal.[3]

Experimental Protocol: Peroxide Testing with Iodide Solution

Objective: To qualitatively determine the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI) or sodium iodide (NaI) crystals

  • Test tube

  • Saturated aqueous starch solution (optional, for increased sensitivity)[1]

Procedure:

  • In a clean test tube, mix 0.5-1.0 mL of the this compound sample with an equal volume of glacial acetic acid.

  • Add approximately 0.1 g of KI or NaI crystals to the mixture.

  • Shake the test tube and observe for a color change.

    • A yellow color indicates the formation of iodine, signifying the presence of peroxides.

    • A brown color suggests a high concentration of peroxides.[1]

  • For a more sensitive test, add one drop of a saturated aqueous starch solution. The formation of a deep blue-black color indicates the presence of peroxides.[1]

  • Perform a blank determination with just the acetic acid and iodide solution, as they can slowly oxidize in air and produce a faint yellow color over time.[1]

Q3: My this compound tested positive for peroxides. How can I remove them?

A3: Peroxides can be removed by passing the solvent through a column of activated alumina (B75360).[5][6][7][8][9] This method is effective for both water-soluble and water-insoluble solvents.[8]

Experimental Protocol: Peroxide Removal using Activated Alumina

Objective: To remove peroxides from this compound.

Materials:

  • This compound containing peroxides

  • Basic activated alumina (80-mesh)

  • Chromatography column (e.g., 2 x 33 cm)

  • Receiving flask

  • Peroxide test strips or iodide solution for post-treatment testing

Procedure:

  • Set up the chromatography column in a fume hood.

  • Fill the column with basic activated alumina. A 2 x 33 cm column with 80 g of alumina is generally sufficient for 100-400 mL of solvent.[7][8]

  • Carefully pour the this compound onto the top of the alumina column.

  • Allow the solvent to pass through the column under gravity into the receiving flask.

  • Once all the solvent has passed through, test the purified solvent for the presence of peroxides.

  • Important: The alumina will contain the decomposed peroxides. Before disposal, it is recommended to slurry the alumina with a dilute acidic solution of ferrous sulfate.[7][8]

Peroxide_Management_Workflow cluster_storage Storage and Initial Check cluster_testing Peroxide Testing cluster_action Action Based on Results storage Store this compound (cool, dark, inert atmosphere) visual_inspection Visual Inspection (crystals, oily layer) storage->visual_inspection test_needed Test for Peroxides visual_inspection->test_needed No visual signs contact_ehs Contact EHS! (Potential Explosion Hazard) visual_inspection->contact_ehs Visual signs present test_result Peroxide Level? test_needed->test_result safe_to_use Safe for Use test_result->safe_to_use < 30 ppm remove_peroxides Remove Peroxides (e.g., Alumina Column) test_result->remove_peroxides > 30 ppm remove_peroxides->test_needed Retest after purification

Caption: Workflow for the safe handling and management of peroxide formation in this compound.
Issue 2: Runaway Polymerization

Q1: What is runaway polymerization and why is it a hazard with this compound?

A1: Runaway polymerization is a rapid, uncontrolled polymerization reaction that is highly exothermic.[10][11] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing an explosion.[11] Dienes like this compound can be susceptible to this, especially in the presence of initiators (like peroxides), heat, or certain catalysts.[12]

Q2: What are the signs of an impending runaway polymerization?

A2: Key indicators include:

  • A sudden, unexpected rise in reaction temperature that is not controlled by the cooling system.

  • An increase in the viscosity of the reaction mixture.

  • A rapid increase in pressure within the reaction vessel.[13]

  • Changes in the color of the reaction mixture.

Q3: I suspect a runaway polymerization is occurring. What should I do?

A3: This is a critical emergency. Your response should be immediate and prioritize safety.

  • Alert colleagues and evacuate the immediate area.

  • If it is safe to do so and you have been trained, activate any emergency quench or cooling systems. Some systems are designed to flood the reactor with a cold solvent or an inhibitor solution.[13]

  • Do not attempt to vent a sealed container that is undergoing a runaway reaction unless you are certain the vent is adequately sized for the emergency. A blocked or undersized vent can lead to catastrophic failure.[2]

  • From a safe location, notify your supervisor and your institution's emergency response team.

Runaway_Reaction_Troubleshooting cluster_response Emergency Response start Experiment with This compound in progress monitor Monitor Temperature, Pressure, Viscosity start->monitor is_abnormal Abnormal Rise in Temp/Pressure? monitor->is_abnormal alert_evacuate Alert Colleagues & Evacuate Immediate Area is_abnormal->alert_evacuate Yes continue_monitoring Continue Monitoring is_abnormal->continue_monitoring No safe_to_act Is it Safe to Approach? emergency_systems Activate Emergency Quench/Cooling notify_supervisor Notify Supervisor & Emergency Services

Caption: Decision-making workflow for a suspected runaway polymerization.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to minimize hazards?

A1: Store this compound in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[12] It is best to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen, which promotes peroxide formation.[14] Use air-impermeable containers, such as amber glass bottles with tight-fitting caps.[7] Always label containers with the date of receipt and the date of opening.[7]

Q2: Are there any inhibitors I should add to this compound during storage or reactions?

A2: Yes, inhibitors are often added to dienes to prevent premature polymerization. Common inhibitors include butylated hydroxytoluene (BHT) and hydroquinone.[15][16] The choice and concentration of inhibitor depend on the subsequent application. For example, BHT is often used in concentrations around 0.01% by weight.[15] If you need to remove an inhibitor before a reaction (e.g., by distillation), be aware that this makes the compound more susceptible to polymerization.

Q3: What are the primary chemical incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides), strong acids, and free radical initiators.[12] Contact with these substances can lead to vigorous, exothermic reactions.

Q4: What happens when this compound undergoes thermal decomposition?

Q5: What personal protective equipment (PPE) should I wear when handling this compound?

A5: Always wear appropriate PPE, including:

  • Safety glasses with side shields or chemical goggles.

  • Flame-resistant lab coat.

  • Chemically resistant gloves (e.g., nitrile or neoprene).

  • Ensure you are working in a well-ventilated area, preferably a fume hood.[12]

Disclaimer: This technical support center provides guidance based on available chemical safety information. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and follow established laboratory safety practices.

References

Technical Support Center: Solvent Effects on 1,4-Cycloheptadiene Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-cycloheptadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on how solvent choice can significantly impact reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Diels-Alder reaction with this compound sluggish or not proceeding?

A1: The reactivity of this compound in Diels-Alder reactions can be lower compared to other cyclic dienes like cyclopentadiene. This is due to the higher energy required to achieve the necessary s-cis conformation for the reaction to occur. Under thermal conditions, high temperatures may be required, which can also lead to decomposition of the starting material.[1][2] Consider using a Lewis acid catalyst to promote the reaction at lower temperatures.

Q2: How does solvent polarity affect the rate of my cycloaddition reaction?

A2: Generally, polar solvents can accelerate Diels-Alder reactions, particularly those with polar transition states.[3] This is attributed to the stabilization of the polarized transition state by the solvent.[4][5] For instance, reactions in polar organic solvents like dimethylformamide (DMF) and ethylene (B1197577) glycol, and even water, have shown significant rate enhancements compared to nonpolar solvents.[3] However, the specific effect can be substrate-dependent.

Q3: Can the solvent influence the stereoselectivity (endo/exo ratio) of the reaction?

A3: Yes, the solvent can play a crucial role in determining the stereochemical outcome of a Diels-Alder reaction. While the "endo rule" is often favored due to secondary orbital interactions, solvent polarity and hydrogen bonding capabilities can influence the relative energies of the endo and exo transition states. In some cases, polar solvents may enhance the endo selectivity.

Q4: I'm observing unexpected side products. Could the solvent be the cause?

A4: The solvent can influence reaction pathways and lead to the formation of side products. For example, in the presence of certain Lewis acids and solvents, a substituted this compound was observed to form an unexpected bicyclo[2.2.2]octene skeleton instead of the expected bicyclo[3.2.2]nonene product.[1] Protic solvents can also potentially participate in the reaction, leading to solvolysis products, especially if carbocationic intermediates are formed.

Troubleshooting Guides

Issue 1: Low Yield in Diels-Alder Reaction
Potential Cause Troubleshooting Step
Low intrinsic reactivity of this compound. Increase the reaction temperature cautiously, monitoring for decomposition. Alternatively, introduce a Lewis acid catalyst to lower the activation energy.
Inappropriate solvent choice. If using a nonpolar solvent, switch to a polar aprotic solvent (e.g., acetonitrile, DMF) or a polar protic solvent (e.g., ethanol, water) to potentially accelerate the reaction.[3]
Poor solubility of reactants. Ensure both this compound and the dienophile are soluble in the chosen solvent at the reaction temperature.
Decomposition of reactants or products. Monitor the reaction progress by TLC or GC to identify the optimal reaction time and prevent product degradation. If thermal decomposition is an issue, the use of a Lewis acid at a lower temperature is recommended.[1]
Issue 2: Poor Stereoselectivity (Undesired Exo Product Formation)
Potential Cause Troubleshooting Step
Reaction thermodynamics favor the more stable exo product. Run the reaction at lower temperatures to favor the kinetically controlled endo product.
Solvent does not sufficiently stabilize the endo transition state. Experiment with a range of solvents. Polar solvents, especially those capable of hydrogen bonding, may preferentially stabilize the more polar endo transition state.[4][5]
Steric hindrance. If using a substituted this compound or a bulky dienophile, steric factors may override electronic preferences for the endo product. Consider if a different synthetic strategy is necessary.

Data Presentation

Table 1: Solvent Effects on the Diels-Alder Reaction of 1,4-Dimethylcycloheptadiene with Acrolein

Note: This data is for a substituted this compound and serves as an illustrative example. Results for the parent this compound may vary.

EntryLewis Acid (mol %)SolventTemperature (°C)Time (h)Yield (%) of Bicyclo[3.2.2]nonene
1NoneToluene100100 (26% starting material recovered)
2BF₃·OEt₂ (50)CH₂Cl₂-781Formation of unexpected bicyclo[2.2.2]octenes
3TBSOTf (100)CH₂Cl₂-781.561
4TBSOTf (100)Toluene-781.541
5TBSOTf (100)THF-781.521

Data adapted from a study on a substituted derivative and may not be representative for all this compound reactions.[1]

Experimental Protocols

Detailed Methodology for the TBSOTf-Promoted Diels-Alder Reaction of a Substituted this compound: [1]

To a solution of 1,4-dimethylcycloheptadiene (1.0 eq) and acrolein (2.0 eq) in the desired solvent (e.g., CH₂Cl₂) at -78 °C is added TBSOTf (1.0 eq). The reaction mixture is stirred at -78 °C for the specified time (e.g., 1.5 hours). The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with the solvent used for the reaction. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the bicyclo[3.2.2]nonene product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactant1 1,4-Dimethylcycloheptadiene reaction_mixture Combine reactants and solvent, cool to -78 °C reactant1->reaction_mixture reactant2 Acrolein reactant2->reaction_mixture solvent Solvent (e.g., CH₂Cl₂) solvent->reaction_mixture add_lewis_acid Add TBSOTf reaction_mixture->add_lewis_acid stir Stir at -78 °C for 1.5 h add_lewis_acid->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Silica gel chromatography concentrate->purify product Bicyclo[3.2.2]nonene product purify->product

Caption: Experimental workflow for the Lewis acid-promoted Diels-Alder reaction.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Reaction Yield cause1 Low Reactivity low_yield->cause1 cause2 Poor Solvent Choice low_yield->cause2 cause3 Decomposition low_yield->cause3 solution1a Increase Temperature cause1->solution1a solution1b Use Lewis Acid cause1->solution1b solution2 Switch to Polar Solvent cause2->solution2 solution3 Monitor Reaction Time / Use Milder Conditions cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Catalyst Selection for Optimizing 1,4-Cycloheptadiene Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 1,4-cycloheptadiene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: this compound is a versatile substrate for several important catalytic transformations, including:

  • Isomerization: Conversion to the thermodynamically more stable conjugated 1,3-cycloheptadiene.

  • Dehydrogenation: Aromatization to form cycloheptatriene (B165957) or its derivatives.

  • Ring-Closing Metathesis (RCM): Used when this compound is a part of a larger diene system to form bicyclic structures.

  • Cycloaddition Reactions: Such as [4+3] cycloadditions to synthesize complex bicyclic systems.

Troubleshooting Guides

Isomerization of this compound to 1,3-Cycloheptadiene

Q2: I am observing low conversion in the isomerization of 1,4- to 1,3-cycloheptadiene. What are the likely causes and solutions?

A2: Low conversion in this isomerization is a common issue. Here are the primary factors to investigate:

  • Catalyst Choice: The selection of an appropriate catalyst is crucial. Ruthenium-based catalysts are particularly effective for diene isomerization.[1]

  • Catalyst Activity: The catalyst may be inactive or have low turnover. Ensure the catalyst is fresh and has been stored under appropriate inert conditions.

  • Reaction Temperature: The reaction may require optimization of the temperature. For some rhodium-based catalysts, an increase in temperature can lead to higher enantiomeric excess.[2]

Troubleshooting Workflow for Isomerization

start Low Conversion Observed catalyst Verify Catalyst Activity start->catalyst Initial Check catalyst->start If catalyst is inactive, replace temp Optimize Reaction Temperature catalyst->temp If catalyst is active solvent Check Solvent Purity temp->solvent If temperature optimization fails product Successful Isomerization solvent->product If solvent is pure

Caption: Troubleshooting workflow for low conversion in this compound isomerization.

Q3: What catalysts are recommended for the isomerization of this compound?

A3: A range of transition metal catalysts can be employed for this isomerization. Ruthenium and rhodium complexes are among the most effective.

Catalyst SystemTypical ConditionsYield (%)Reference
RuHCl(CO)(PPh₃)₃Neat, 1hHigh (for 1,4-CHD)[1]
[Rh(BIPNOR)(cod)]⁺Toluene/DME, 90°Cup to 92% ee[2]
Gold or Indium salts--[3]
Copper(II) triflate--[3]

Note: Yields and conditions can vary significantly based on the specific substrate and experimental setup. The data for 1,4-cyclohexadiene (B1204751) (1,4-CHD) is often used as a proxy due to structural similarity.

Dehydrogenation of this compound

Q4: My dehydrogenation reaction of this compound is sluggish and gives a mixture of products. How can I improve the selectivity and reaction rate?

A4: Achieving high selectivity and rate in dehydrogenation reactions depends on the catalyst system and reaction conditions.

  • Catalyst Selection: Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for dehydrogenation.[4] The choice of support and metal loading can influence activity and selectivity.

  • Hydrogen Acceptor/Oxidant: While some modern methods aim for acceptorless dehydrogenation, the use of a hydrogen acceptor or an oxidant can drive the reaction to completion and improve rates. However, this can also lead to side reactions if not chosen carefully.

  • Temperature: Dehydrogenation is often an endothermic process, requiring elevated temperatures. However, excessively high temperatures can lead to substrate decomposition or undesired side reactions.

Q5: What are some common catalysts and conditions for the dehydrogenation of cyclic dienes?

A5: Palladium on carbon is a standard choice. The reaction can be performed with or without a hydrogen acceptor.

Catalyst SystemConditionsProductYield (%)Reference
10 wt% Pd/CLiquid phase, continuous flowHydroquinone (from 1,4-cyclohexanedione)>98[5]
Pd/C with H₂DMA, 150°CPhenols (from cyclohexanones)High[4]
Ir-based catalysts-Alkenes-[6]

Ring-Closing Metathesis (RCM) Involving this compound Motifs

Q6: I am attempting an RCM reaction on a substrate containing a this compound moiety, but I am observing low yield and catalyst decomposition. What should I troubleshoot?

A6: Low yields and catalyst decomposition are frequent challenges in RCM.[7] Here’s a troubleshooting guide:

  • Inert Atmosphere: RCM catalysts, especially early-generation Grubbs catalysts, are sensitive to air and moisture.[8] Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[8]

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Impurities can poison the catalyst.[8] It is recommended to distill solvents and degas them with several freeze-pump-thaw cycles.[8]

  • Catalyst Choice: The choice of catalyst is critical. For more challenging or sterically hindered substrates, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and active.[9][10]

  • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more impurities. An optimal loading is typically between 1-5 mol%.[7]

  • Temperature: Most modern ruthenium catalysts initiate at room temperature or slightly above (40°C).[9] Higher temperatures can lead to catalyst decomposition and the formation of byproducts.[11]

  • Ethylene (B1197577) Removal: RCM of terminal dienes produces ethylene as a byproduct. Removing ethylene by bubbling a stream of inert gas through the reaction mixture can help drive the equilibrium towards the product.[9]

Catalyst Deactivation Pathways

catalyst Active Ruthenium Catalyst impurities Reaction with Impurities (O₂, H₂O) catalyst->impurities functional_groups Coordination with Lewis Basic Groups catalyst->functional_groups ethylene Ethylene-Mediated Decomposition catalyst->ethylene inactive Inactive Ruthenium Species impurities->inactive functional_groups->inactive ethylene->inactive start Desired Regioisomer pathway1 Direct [4+3] Cycloaddition start->pathway1 pathway2 Cyclopropanation/Cope Rearrangement start->pathway2 catalyst1 Select Catalyst for Direct Pathway (e.g., Rh₂(S-BTPCP)₄) pathway1->catalyst1 catalyst2 Select Catalyst for Tandem Pathway (e.g., Rh₂(S-PTAD)₄) pathway2->catalyst2 product1 Regioisomer A catalyst1->product1 product2 Regioisomer B catalyst2->product2

References

preventing unwanted polymerization of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-Cycloheptadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this compound during storage and experimentation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with this compound.

Problem 1: The viscosity of my this compound has increased, or I observe solid polymer formation in the storage bottle.

  • Potential Cause A: Improper Storage Conditions. Exposure to heat, light, or air can initiate polymerization.

    • Solution: Store this compound in a cool, dark, and dry place.[1] For long-term storage, refrigeration at 2-8°C is recommended, similar to other cyclic dienes.[2][3] Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Potential Cause B: Depletion of Inhibitor. Over time, the inhibitor present in the diene can be consumed, especially if exposed to initiators of polymerization.

    • Solution: If the material is old or has been stored improperly, the inhibitor may no longer be effective. It is best to use fresh material. If you suspect inhibitor depletion, you can add a small amount of a suitable inhibitor like Butylated Hydroxytoluene (BHT) or Hydroquinone (B1673460). However, for quantitative experiments, it is recommended to purify the partially polymerized material before use.

  • Potential Cause C: Contamination. The presence of impurities, such as peroxides or acidic/basic residues, can catalyze polymerization.

    • Solution: Ensure all labware is scrupulously clean and dry before handling this compound. Use high-purity solvents and reagents in your reactions.

Problem 2: My reaction involving this compound is giving low yields and producing a significant amount of polymer.

  • Potential Cause A: High Reaction Temperature. Elevated temperatures can accelerate the rate of unwanted polymerization.

    • Solution: Whenever possible, conduct reactions at the lowest effective temperature. Monitor the reaction temperature closely.

  • Potential Cause B: Presence of Radical Initiators. Peroxides in solvents (especially ethers like THF or diethyl ether) or exposure to UV light can initiate radical polymerization.

    • Solution: Use freshly distilled or peroxide-free solvents. Protect your reaction from light by wrapping the reaction vessel in aluminum foil.

  • Potential Cause C: Incompatible Reagents. Strong acids, Lewis acids, and some organometallic reagents can initiate cationic polymerization of dienes.

    • Solution: Carefully review the compatibility of all reagents with dienes. If a Lewis acid is required, consider adding it at low temperatures and in a controlled manner.

Problem 3: I need to use inhibitor-free this compound for my experiment, but I'm concerned about polymerization.

  • Potential Cause: Removal of Stabilizer. The absence of an inhibitor makes the diene highly susceptible to polymerization.

    • Solution: Prepare inhibitor-free this compound immediately before use. After removing the inhibitor (see Experimental Protocols), keep the diene cold and under an inert atmosphere. Use it as quickly as possible. For reactions that require heating, consider adding a non-volatile inhibitor to the reaction mixture if it does not interfere with the desired chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Q2: What inhibitors are commonly used for this compound and at what concentration?

A2: Commercial preparations of similar dienes, such as 1,4-cyclohexadiene, are often stabilized with approximately 0.1% (1000 ppm) of hydroquinone or Butylated Hydroxytoluene (BHT).[2][4][5][6] It is likely that this compound is stabilized with similar inhibitors at comparable concentrations. Studies on other polymerizable systems have shown that BHT concentrations between 0.25 and 0.5 wt% can be effective at reducing polymerization without significantly affecting other properties.[7]

Q3: How can I remove the inhibitor from this compound before my reaction?

A3: Phenolic inhibitors like hydroquinone and BHT can be removed by washing the diene with a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 5-10%) in a separatory funnel. The de-phenolated diene (top layer) should then be washed with water to remove any residual base, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride), and then distilled under reduced pressure. Alternatively, passing the diene through a column of activated alumina (B75360) can also remove phenolic inhibitors.

Q4: Can I prevent polymerization without using an inhibitor?

A4: While challenging, certain precautions can minimize polymerization in the absence of an inhibitor. These include:

  • Working at low temperatures.

  • Strictly excluding oxygen by working under an inert atmosphere (e.g., argon or nitrogen).

  • Protecting the reaction from light.

  • Using freshly purified, peroxide-free solvents and reagents.

  • Minimizing the reaction time.

However, for storage and for reactions that require heating, the use of an inhibitor is strongly recommended.

Q5: How can I purify this compound that has partially polymerized?

A5: To remove the polymer, you can distill the this compound under reduced pressure. The polymer is non-volatile and will remain in the distillation flask. It is advisable to add a small amount of a non-volatile inhibitor, such as hydroquinone, to the distillation flask to prevent further polymerization during heating.

Data Presentation

Table 1: Common Inhibitors for Dienes

Inhibitor NameAbbreviationTypical ConcentrationMechanism of ActionRemoval Method
HydroquinoneHQ~1000 ppm (0.1%)[2][5]Radical ScavengerBasic wash (e.g., NaOH solution), column chromatography (alumina)
Butylated HydroxytolueneBHT~1000 ppm (0.1%)[4][6]Radical Scavenger[8]Basic wash (e.g., NaOH solution), column chromatography (alumina), vacuum distillation
4-tert-ButylcatecholTBC100 - 1000 ppmRadical ScavengerBasic wash (e.g., NaOH solution), column chromatography (alumina)

Table 2: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[2][3]To minimize the rate of thermal polymerization.
Atmosphere Inert gas (Argon or Nitrogen)To prevent the formation of peroxides from atmospheric oxygen, which can initiate polymerization.
Light Amber bottle, stored in the darkTo prevent photo-initiated polymerization.
Container Tightly sealed, appropriate materialTo prevent evaporation and contamination.
Purity Use high-purity grade, check for peroxidesImpurities can act as catalysts for polymerization.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

  • Place 100 mL of this compound in a 250 mL separatory funnel.

  • Add 50 mL of a 10% aqueous sodium hydroxide solution.

  • Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will be colored if the inhibitor is being removed.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with a fresh 50 mL portion of 10% NaOH solution.

  • Wash the organic layer with two 50 mL portions of deionized water to remove any residual NaOH.

  • Drain the this compound into a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to dry the liquid.

  • Swirl the flask for 5-10 minutes.

  • Filter the dried diene into a round-bottom flask suitable for distillation.

  • Distill the this compound under reduced pressure. Collect the fraction boiling at the correct temperature.

  • Store the purified, inhibitor-free diene at low temperature under an inert atmosphere and use immediately.

Protocol 2: Setting up a Reaction with Purified this compound

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Use a Schlenk line or glovebox to maintain an inert atmosphere throughout the experiment.

  • Use freshly distilled, anhydrous, and deoxygenated solvents.

  • Add the solvent to the reaction flask via cannula or syringe.

  • Add the freshly purified this compound to the reaction flask via syringe.

  • Cool the reaction mixture to the desired temperature before adding any other reagents, especially if they are known to initiate polymerization.

  • Add other reagents slowly and in a controlled manner, monitoring the reaction for any signs of polymerization (e.g., increase in viscosity, precipitation).

  • Upon completion, quench the reaction appropriately and proceed with the workup. If purification by distillation is required, consider adding a non-volatile inhibitor to the crude product.

Visualizations

Polymerization_Process Figure 1: Unwanted Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat, Light, or Impurity Monomer This compound Radical->Monomer Reacts with Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Adds to Radical Growing_Chain->Monomer Reacts with another Monomer Polymer Stable Polymer Growing_Chain->Polymer Two chains combine

Caption: Figure 1: Simplified schematic of the free-radical polymerization process of this compound.

Inhibition_Mechanism Figure 2: Mechanism of Radical Scavenging by an Inhibitor Growing_Radical Growing Polymer Radical Inhibitor Inhibitor (e.g., BHT, HQ) Growing_Radical->Inhibitor Reacts with Non_Radical_Product Non-Reactive Product Growing_Radical->Non_Radical_Product Inhibitor->Non_Radical_Product Terminates Chain Stable_Radical Stable Inhibitor Radical Inhibitor->Stable_Radical Forms

Caption: Figure 2: How inhibitors like BHT and hydroquinone stop unwanted polymerization.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Unwanted Polymerization Start Unwanted Polymerization Observed Check_Storage Review Storage Conditions (Temp, Light, Air Exposure) Start->Check_Storage Check_Purity Assess Purity of Diene and Reagents (e.g., Peroxides) Start->Check_Purity Review_Protocol Examine Experimental Protocol (Temp, Reagents, Time) Start->Review_Protocol Improper_Storage Action: Store at 2-8°C, in the dark, under inert gas. Check_Storage->Improper_Storage Purify_Reagents Action: Purify Diene (distill), use fresh, peroxide-free solvents. Check_Purity->Purify_Reagents Modify_Protocol Action: Lower reaction temp, protect from light, check reagent compatibility. Review_Protocol->Modify_Protocol End Problem Resolved Improper_Storage->End Purify_Reagents->End Modify_Protocol->End

Caption: Figure 3: A step-by-step guide to diagnosing the cause of unwanted polymerization.

References

Validation & Comparative

A Comparative Guide to the Characterization and Purity Analysis of 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and purity assessment of 1,4-Cycloheptadiene. It offers detailed experimental protocols, comparative data, and an analysis of its performance against a common isomeric alternative, 1,3-Cycloheptadiene (B1346008).

Introduction to this compound

This compound is a cyclic diene of interest in organic synthesis, particularly as a ligand in organometallic chemistry and as a building block in the formation of complex molecules. The precise determination of its purity is critical for ensuring reaction specificity, yield, and the overall quality of the final products in research and drug development. Common impurities may include its more thermodynamically stable isomer, 1,3-Cycloheptadiene, residual solvents from synthesis, and oxidation byproducts.

Analytical Methodologies for Purity Determination

The purity of this compound can be accurately determined using several analytical techniques. The most common and effective methods are Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the expected performance of these techniques for the analysis of a hypothetical this compound sample with a purity of approximately 98.5%.

Analytical TechniqueParameterThis compound1,3-Cycloheptadiene (Impurity)Toluene (Solvent Impurity)
GC-FID Retention Time (min)8.548.926.21
Area %98.501.250.25
qNMR (¹H) Chemical Shift (ppm)5.6 (olefinic), 2.7 (allylic), 2.3 (homoallylic)5.8-6.1 (olefinic), 2.2 (allylic)7.1-7.3 (aromatic), 2.3 (methyl)
Molar Purity (%)98.51.30.2
GC-MS Retention Time (min)8.548.926.21
Key Mass Fragments (m/z)94 (M+), 79, 66, 5494 (M+), 79, 66, 5192 (M+), 91, 65

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying the purity of volatile compounds like this compound.

Methodology:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injection Volume: 1 µL of a 1% (v/v) solution in a suitable solvent (e.g., hexane).

  • Split Ratio: 50:1.

  • Data Analysis: Purity is determined by the area percent of the this compound peak relative to the total area of all peaks.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute to 1% (v/v) Sample->Dilution Solvent Hexane Solvent->Dilution Injection Inject 1 µL Dilution->Injection Separation Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Purity Purity Report Calculation->Purity

GC-FID analysis workflow for this compound purity.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, specifically ¹H NMR, is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2][3]

Methodology:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals, such as maleic anhydride (B1165640) or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 10-20 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Sample This compound Weighing Accurate Weighing Sample->Weighing Standard Internal Standard Standard->Weighing Solvent CDCl3 Dissolving Dissolve in Solvent Solvent->Dissolving Weighing->Dissolving Acquisition Acquire ¹H Spectrum (long d1) Dissolving->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Purity Calculation Integration->Calculation Result Molar Purity Calculation->Result

Quantitative ¹H-NMR workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of impurities. The mass spectrometer provides structural information that can be used to identify unknown peaks in the chromatogram.

Methodology:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column and GC Conditions: Same as for GC-FID analysis.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using the total ion chromatogram (TIC) area percentages or by creating calibration curves for specific impurities.

Comparison with 1,3-Cycloheptadiene

A common impurity and alternative starting material is the conjugated isomer, 1,3-Cycloheptadiene. The choice between these isomers can significantly impact reaction outcomes, particularly in cycloaddition reactions like the Diels-Alder reaction.

Performance in Diels-Alder Reactions

The reactivity of cyclic dienes in Diels-Alder reactions is influenced by their conformation. For a concerted [4+2] cycloaddition to occur, the diene must be able to adopt an s-cis conformation.

  • This compound: Being a non-conjugated diene, it is generally unreactive in typical Diels-Alder reactions. It would first need to isomerize to a conjugated system, which requires energy input and may lead to a mixture of products.

  • 1,3-Cycloheptadiene: This isomer is a conjugated diene. However, due to the seven-membered ring's flexibility, adopting the planar s-cis conformation necessary for the Diels-Alder reaction is sterically hindered and energetically unfavorable compared to more rigid cyclic dienes like cyclopentadiene.[4][5] This results in lower reactivity for 1,3-cycloheptadiene in Diels-Alder reactions compared to smaller cyclic dienes.[4][5]

The presence of 1,3-cycloheptadiene as an impurity in this compound can therefore lead to undesired side products in reactions where a conjugated diene can participate.

Diels_Alder_Comparison cluster_14CHD This compound cluster_13CHD 1,3-Cycloheptadiene 1,4-CHD Non-conjugated Isomerization Isomerization (Energy Input) 1,4-CHD->Isomerization Reactive_Species Conjugated Diene Isomerization->Reactive_Species Diels-Alder Diels-Alder Reaction Reactive_Species->Diels-Alder Reactive 1,3-CHD Conjugated s_cis s-cis Conformation (Sterically Hindered) 1,3-CHD->s_cis s_cis->Diels-Alder Less Reactive

Comparison of 1,4- and 1,3-Cycloheptadiene in Diels-Alder reactions.

Conclusion

The accurate characterization and purity analysis of this compound are essential for its effective use in research and development.

  • GC-FID offers a reliable and straightforward method for routine purity assessment.

  • qNMR provides a primary, highly accurate method for purity determination without the need for a specific reference standard.

  • GC-MS is invaluable for the definitive identification of impurities.

The choice of analytical method will depend on the specific requirements of the analysis, including the need for absolute quantification, impurity identification, and available instrumentation. Furthermore, understanding the potential for isomeric impurities like 1,3-Cycloheptadiene and their differing reactivity is crucial for predicting and controlling the outcomes of chemical reactions.

References

A Comparative Guide to the Reactivity of 1,4-Cycloheptadiene and 1,3-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two cycloheptadiene isomers: the non-conjugated 1,4-cycloheptadiene and the conjugated 1,3-cycloheptadiene (B1346008). This analysis is supported by available experimental data and established principles of organic chemistry, offering insights relevant to synthetic strategy and molecular design.

Core Reactivity Principles: Stability and Conformation

The fundamental difference in the reactivity of this compound and 1,3-cycloheptadiene stems from the arrangement of their double bonds. 1,3-Cycloheptadiene possesses a conjugated system where the two π-bonds are separated by a single σ-bond. This conjugation allows for electron delocalization, which imparts additional thermodynamic stability. In contrast, the double bonds in this compound are isolated, behaving as independent alkenes.

It is a well-established principle that conjugated dienes are thermodynamically more stable than their non-conjugated isomers. This is evident in the heats of hydrogenation of analogous six-membered rings, 1,3-cyclohexadiene (B119728) and 1,4-cyclohexadiene (B1204751). The hydrogenation of both isomers yields cyclohexane. The heat of hydrogenation for 1,4-cyclohexadiene is approximately -240 kJ/mol, which is about double that of cyclohexene (B86901) (-120 kJ/mol), as expected for two isolated double bonds. However, the heat of hydrogenation for the conjugated 1,3-cyclohexadiene is -232 kJ/mol, which is 8 kJ/mol less than that of its non-conjugated counterpart, indicating greater stability.[1] This trend is reasonably extrapolated to the seven-membered ring system of cycloheptadienes.

Comparative Reactivity Data

The following table summarizes the key differences in reactivity between the two isomers based on available data and theoretical considerations.

Reaction TypeThis compound1,3-CycloheptadieneKey Observations
Thermodynamic Stability Less StableMore StableConjugation in the 1,3-isomer leads to greater thermodynamic stability, as evidenced by analogous systems.
Catalytic Hydrogenation Readily HydrogenatedReadily HydrogenatedBoth isomers undergo catalytic hydrogenation to yield cycloheptane. Due to its lower thermodynamic stability, this compound is expected to have a slightly higher heat of hydrogenation. Direct comparative kinetic data is not readily available.
Electrophilic Addition Typical Alkene ReactivityComplex Reactivity (1,2- vs. 1,4-addition)This compound reacts as a simple alkene. 1,3-Cycloheptadiene can undergo both 1,2- and 1,4-addition, leading to a mixture of products. The conjugated system is expected to react faster than an isolated double bond due to the stability of the resulting allylic carbocation intermediate.
Diels-Alder Reaction Unreactive as a DieneExtremely Unreactive as a DieneThis compound lacks the conjugated diene structure necessary for this reaction. While 1,3-cycloheptadiene is a conjugated diene, the seven-membered ring's flexibility makes it very difficult to adopt the required planar s-cis conformation for the [4+2] cycloaddition to occur.

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are generalized procedures and may require optimization for specific applications.

Catalytic Hydrogenation of Cycloheptadienes

This protocol describes a standard procedure for the catalytic hydrogenation of a cycloalkene.

Materials:

  • Cycloheptadiene isomer (1,4- or 1,3-)

  • Ethanol (B145695) (or other suitable solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Round-bottom flask with a stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration setup (e.g., Celite on a sintered glass funnel)

Procedure:

  • Dissolve the cycloheptadiene isomer in a suitable solvent like ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.

  • Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude cycloheptane.

  • Purify the product by distillation or column chromatography if necessary.

Electrophilic Bromination of Cycloheptadienes

This protocol outlines the addition of bromine to a cycloalkene.

Materials:

  • Cycloheptadiene isomer (1,4- or 1,3-)

  • Dichloromethane (B109758) (or other inert solvent)

  • Bromine (Br₂) solution in dichloromethane

  • Reaction flask with a stir bar and dropping funnel

  • Ice bath

Procedure:

  • Dissolve the cycloheptadiene isomer in dichloromethane in a reaction flask and cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Continue the addition until a faint persistent bromine color is observed, indicating the completion of the reaction.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to quench any excess bromine, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude dibromocycloheptane product.

  • Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Concepts

The following diagrams, generated using Graphviz, illustrate key concepts related to the reactivity of 1,4- and 1,3-cycloheptadiene.

thermodynamic_stability This compound This compound Cycloheptane Cycloheptane This compound->Cycloheptane ΔH ~ -2x kJ/mol 1,3-Cycloheptadiene 1,3-Cycloheptadiene 1,3-Cycloheptadiene->Cycloheptane ΔH < -2x kJ/mol

Caption: Relative thermodynamic stability of cycloheptadiene isomers.

electrophilic_addition cluster_14 This compound cluster_13 1,3-Cycloheptadiene 1,4-CHD This compound Carbocation_14 Secondary Carbocation 1,4-CHD->Carbocation_14 + E⁺ Product_14 Addition Product Carbocation_14->Product_14 + Nu⁻ 1,3-CHD 1,3-Cycloheptadiene Allylic_Carbocation Allylic Carbocation (Resonance Stabilized) 1,3-CHD->Allylic_Carbocation + E⁺ Product_12 1,2-Addition Product Allylic_Carbocation->Product_12 + Nu⁻ (at C2) Product_14_add 1,4-Addition Product Allylic_Carbocation->Product_14_add + Nu⁻ (at C4) diels_alder 1,3-Cycloheptadiene 1,3-Cycloheptadiene s_cis_conformation s-cis Conformation (High Energy) 1,3-Cycloheptadiene->s_cis_conformation Conformational Change Diels_Alder_Product [4+2] Cycloadduct s_cis_conformation->Diels_Alder_Product + Dienophile (Very Slow)

References

Mechanistic Insights into Reactions of 1,4-Cycloheptadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of cyclic scaffolds is paramount for the design of novel molecular entities. 1,4-Cycloheptadiene, a seven-membered carbocycle, serves as a versatile building block in organic synthesis, primarily through its participation in pericyclic reactions. This guide provides a comparative analysis of two key transformations of this compound derivatives: the divinylcyclopropane–cycloheptadiene rearrangement and the Diels-Alder reaction. We will delve into the mechanistic underpinnings of these reactions, present quantitative data for performance comparison, and provide detailed experimental protocols.

Divinylcyclopropane–Cycloheptadiene Rearrangement: A Powerful Tool for Seven-Membered Ring Synthesis

The divinylcyclopropane–cycloheptadiene rearrangement is a thermally or catalytically induced isomerization that transforms a divinylcyclopropane into a this compound. This reaction is a powerful method for constructing seven-membered rings, driven by the release of strain energy from the three-membered ring. The stereochemistry of the starting divinylcyclopropane plays a crucial role in the reaction conditions required.

  • cis-Divinylcyclopropanes : These isomers undergo a facile Cope-type rearrangement, often spontaneously at or below room temperature. The cis orientation of the vinyl groups allows for a concerted[1][1]-sigmatropic shift to readily form the this compound product.[2]

  • trans-Divinylcyclopropanes : The rearrangement of trans-isomers is significantly more challenging. High temperatures (typically around 200 °C) are required to induce thermal isomerization to the cis-isomer, which then rapidly rearranges.[2] This thermal process can be incompatible with sensitive functional groups. To overcome this limitation, transition metal catalysis has emerged as a milder alternative. Both Nickel and Rhodium catalysts have been shown to be effective, with Rhodium catalysis offering the advantage of being air- and moisture-insensitive.[2][3]

Comparative Performance of Rearrangement Methods for trans-Divinylcyclopropanes
MethodCatalystTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
ThermalNone~200VariesSubstrate dependentNo catalyst costHarsh conditions, potential for side reactions
CatalyticNi(I) complexes4512Broad scopeMild conditionsAir- and moisture-sensitive catalyst
Catalytic[Rh(CO)₂Cl]₂5012Up to 100%Mild conditions, air- and moisture-insensitive catalystCatalyst cost

Table 1: Comparison of methods for the rearrangement of trans-divinylcyclopropanes to 1,4-cycloheptadienes.

Experimental Protocols

Materials:

  • trans-1,2-divinylcyclopropane derivative (1.0 eq)

  • [Rh(CO)₂Cl]₂ (2.5 mol%)

  • 1,4-Dioxane (B91453) (0.1 M solution of substrate)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the trans-1,2-divinylcyclopropane derivative and [Rh(CO)₂Cl]₂.

  • Evacuate and backfill the vessel with nitrogen or argon.

  • Add 1,4-dioxane via syringe.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.[2][3]

Characterization Data for a Representative Product (1,5-diphenyl-1,4-cycloheptadiene):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.20 (m, 10H), 6.10 (d, J = 5.6 Hz, 2H), 3.80 (t, J = 5.6 Hz, 2H), 2.80 (s, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 142.5, 138.0, 128.4, 127.8, 127.2, 126.8, 40.1, 35.2.

Mechanistic Pathways

Divinylcyclopropane_Rearrangement cluster_cis cis-Divinylcyclopropane Rearrangement cluster_trans trans-Divinylcyclopropane Rearrangement cis_dvcp cis-Divinylcyclopropane ts_cis [3,3]-Sigmatropic Transition State cis_dvcp->ts_cis Concerted chd_cis This compound ts_cis->chd_cis trans_dvcp trans-Divinylcyclopropane thermal Thermal Isomerization (~200 °C) trans_dvcp->thermal catalytic Catalytic Isomerization (Rh or Ni) trans_dvcp->catalytic cis_dvcp2 cis-Divinylcyclopropane thermal->cis_dvcp2 catalytic->cis_dvcp2 chd_trans This compound cis_dvcp2->chd_trans Spontaneous Rearrangement

Caption: Mechanistic pathways for cis- and trans-divinylcyclopropane rearrangement.

Diels-Alder Reaction: Constructing Bicyclic Scaffolds

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound can act as the diene component, although its reactivity is influenced by its conformation. The reaction typically requires an electron-rich diene and an electron-poor dienophile for a "normal electron demand" Diels-Alder. The use of Lewis acid catalysts can accelerate the reaction and enhance its selectivity.

An important application of this reaction is in the synthesis of complex natural products, where an intramolecular Diels-Alder reaction of a substituted cycloheptadiene can be a key step in constructing polycyclic systems.[4]

Representative Experimental Protocol: Diels-Alder Reaction of a Cyclic Diene

This protocol is for the reaction of cyclopentadiene (B3395910) with maleic anhydride (B1165640) and can be adapted for this compound, likely requiring more forcing conditions or Lewis acid catalysis due to the lower reactivity of cycloheptadiene compared to cyclopentadiene.

Materials:

Procedure:

  • In a clean, dry flask, dissolve maleic anhydride in ethyl acetate with gentle warming.

  • Add hexane to the solution and then cool the mixture in an ice bath.

  • Add this compound to the cold solution of the dienophile.

  • Allow the reaction to proceed, monitoring by TLC. If no reaction occurs at low temperature, allow the mixture to warm to room temperature or heat gently. Lewis acid catalysts such as AlCl₃ or BF₃·OEt₂ can be added at this stage if necessary.

  • Upon completion, the product may crystallize from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Reaction Workflow

Diels_Alder_Workflow start Start dissolve Dissolve Dienophile in Solvent start->dissolve add_diene Add this compound dissolve->add_diene react Reaction (Heat or Catalyst if needed) add_diene->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup and Purification monitor->workup Complete product Diels-Alder Adduct workup->product

Caption: General workflow for a Diels-Alder reaction involving this compound.

Conclusion

The mechanistic studies of reactions involving this compound reveal its utility as a precursor for complex molecular architectures. The divinylcyclopropane–cycloheptadiene rearrangement provides a reliable entry into substituted seven-membered rings, with modern catalytic methods, particularly using rhodium, offering significant advantages in terms of mildness and functional group tolerance over traditional thermal methods. The Diels-Alder reaction, while requiring careful consideration of reaction conditions, allows for the construction of intricate bicyclic systems. The data and protocols presented herein serve as a valuable resource for researchers aiming to leverage the reactivity of this compound in their synthetic endeavors.

References

comparative analysis of different synthetic routes to cycloheptadienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered carbocyclic framework of cycloheptadiene is a key structural motif in a variety of natural products and serves as a versatile building block in organic synthesis. The strategic construction of this ring system is therefore of significant interest to the chemical and pharmaceutical sciences. This guide provides a comparative analysis of several prominent synthetic routes to cycloheptadienes, offering an objective look at their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate the practical application of these synthetic strategies.

Tandem Intramolecular Cyclopropanation/Cope Rearrangement

This powerful cascade reaction provides a highly stereocontrolled route to fused cycloheptadiene systems. The reaction proceeds via an initial rhodium-catalyzed intramolecular cyclopropanation of a dienyl diazoacetate to form a divinylcyclopropane intermediate, which then undergoes a thermal Cope rearrangement to yield the cycloheptadiene ring.

A notable advantage of this method is the ability to achieve high levels of enantioselectivity through the use of chiral catalysts. The research group of H.M.L. Davies has extensively explored the use of dirhodium catalysts, particularly Rh₂(S-DOSP)₄, for the asymmetric synthesis of fused cycloheptadienes.[1][2][3][4] The enantiomeric excess is highly dependent on the substitution pattern of the dienyl diazoacetate, with cis-alkenes generally providing higher asymmetric induction than their trans counterparts.[3]

Data Presentation: Tandem Intramolecular Cyclopropanation/Cope Rearrangement

EntryDienyl Diazoacetate SubstrateCatalystSolventTemp (°C)Yield (%)ee (%)Reference
1Allyl (E)-2-diazo-4-phenylbut-3-enoateRh₂(S-DOSP)₄Hexane (B92381)257592[2]
2(Z)-Hex-3-en-1-yl (E)-2-diazo-4-phenylbut-3-enoateRh₂(S-DOSP)₄Hexane258288[3]
3Geranyl (E)-2-diazo-4-phenylbut-3-enoateRh₂(OAc)₄Pentane2570-[5]

Experimental Protocol: Enantioselective Synthesis of a Fused Cycloheptadiene

To a solution of the 1,3-diene (0.5 mmol) in anhydrous hexane (5 mL) under an argon atmosphere is added Rh₂(S-DOSP)₄ (0.005 mmol, 1 mol %). A solution of the dienyl diazoacetate (0.5 mmol) in anhydrous hexane (5 mL) is then added dropwise over 2 hours at 25 °C. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the fused cycloheptadiene.[2]

Tandem Intermolecular Enyne Metathesis

This atom-economical approach constructs 1,3-cycloheptadienes from readily available cyclopentene (B43876) and terminal alkynes. The reaction is catalyzed by second-generation ruthenium carbene complexes, such as the Hoveyda-Grubbs catalyst. The success of this intermolecular reaction relies on a delicate balance between the ring strain of the cycloalkene and the reactivity of the alkyne.[6] This method is particularly attractive for its directness in forming the seven-membered ring from smaller cyclic precursors.

Data Presentation: Tandem Intermolecular Enyne Metathesis

EntryAlkyneCatalystSolventTemp (°C)Yield (%)Reference
11-Octyne (B150090)Hoveyda-Grubbs 2nd Gen.Toluene (B28343)8075[6][7]
2PhenylacetyleneHoveyda-Grubbs 2nd Gen.Toluene8068[6]
31-HexyneHoveyda-Grubbs 2nd Gen.Toluene8072[6]

Experimental Protocol: Synthesis of 2-Hexyl-1,3-cycloheptadiene

In a nitrogen-filled glovebox, a solution of the Hoveyda-Grubbs second-generation catalyst (0.025 mmol, 5 mol %) in anhydrous toluene (2 mL) is added to a solution of cyclopentene (2.5 mmol) and 1-octyne (0.5 mmol) in anhydrous toluene (8 mL). The reaction mixture is stirred at 80 °C for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield 2-hexyl-1,3-cycloheptadiene.[6]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a versatile and widely used method for the synthesis of cyclic olefins of various ring sizes, including seven-membered rings.[8][9][10] The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium or molybdenum carbene complexes. The formation of a stable cyclic alkene and a volatile byproduct (ethylene) drives the reaction to completion. While RCM is a powerful tool, its application to the synthesis of simple cycloheptadienes is less commonly reported in dedicated studies compared to other methods. However, it has been successfully employed as a key step in the synthesis of complex natural products containing seven-membered rings.

Data Presentation: Ring-Closing Metathesis (Illustrative)

EntryDiene PrecursorCatalystSolventTemp (°C)Yield (%)Reference
1Nona-1,8-dieneGrubbs 1st Gen.CH₂Cl₂45>90[8]
2Diallyl tosylamideGrubbs 1st Gen.CH₂Cl₂4595[9]

Experimental Protocol: General Procedure for Ring-Closing Metathesis

To a solution of the diene precursor (0.1 mmol) in anhydrous and degassed dichloromethane (B109758) (10 mL) under an argon atmosphere is added the Grubbs catalyst (0.005 mmol, 5 mol %). The reaction mixture is stirred at reflux for 4 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Rhodium-Catalyzed Rearrangement of trans-Divinylcyclopropanes

This method provides a convenient route to 1,5-disubstituted 1,4-cycloheptadienes from trans-divinylcyclopropane precursors. The reaction is catalyzed by a rhodium complex, such as [Rh(CO)₂Cl]₂, and proceeds under mild conditions without the need for an inert atmosphere.[11][12][13] This is a significant advantage over the thermal rearrangement of trans-divinylcyclopropanes, which often requires high temperatures.

Data Presentation: Rh-Catalyzed Rearrangement of trans-Divinylcyclopropanes

Entrytrans-Divinylcyclopropane SubstrateCatalystSolventTemp (°C)Yield (%)Reference
1trans-1,2-Di(prop-1-en-2-yl)cyclopropane[Rh(CO)₂Cl]₂DCE6092[11]
2trans-1-(But-1-en-2-yl)-2-(prop-1-en-2-yl)cyclopropane[Rh(CO)₂Cl]₂DCE6085[11]

Experimental Protocol: Rh-Catalyzed Rearrangement of a trans-Divinylcyclopropane

To a solution of the trans-divinylcyclopropane (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE, 2 mL) is added [Rh(CO)₂Cl]₂ (0.005 mmol, 2.5 mol %). The reaction mixture is stirred at 60 °C for 12 hours in a sealed vial. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the 1,4-cycloheptadiene.[11]

Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of six-membered ring synthesis. However, its application to the direct synthesis of cycloheptadienes is limited. Cycloheptadiene is generally considered a poor diene in Diels-Alder reactions.[14][15] This is attributed to the high energetic barrier required for the seven-membered ring to adopt the necessary s-cis conformation for the reaction to proceed. Consequently, this route is often not a primary choice for the synthesis of simple cycloheptadienes and typically requires highly reactive dienophiles and forcing conditions.

Photochemical Synthesis

Photochemical transformations offer a distinct approach to the synthesis of cycloheptadiene isomers. Upon irradiation with UV light, 1,3-cycloheptadiene (B1346008) can undergo a valence isomerization to form bicyclo[3.2.0]hept-6-ene.[16][17] Similarly, 3,5-cycloheptadien-1-one (B72246) can be photochemically converted to bicyclo[3.2.0]hept-6-en-2-one.[18][19][20] These reactions provide access to strained bicyclic systems that are valuable synthetic intermediates.

Experimental Protocol: Photochemical Synthesis of Bicyclo[3.2.0]hept-6-ene

A solution of 1,3-cycloheptadiene (1 g) in 100 mL of anhydrous ether is placed in a quartz photoreactor. The solution is irradiated with a medium-pressure mercury lamp for 24 hours while being cooled to 0-5 °C. The solvent is carefully removed by distillation, and the resulting oil is purified by fractional distillation under reduced pressure to yield bicyclo[3.2.0]hept-6-ene.

Logical Relationships of Synthetic Pathways

Synthetic_Routes cluster_cycloaddition Cycloaddition & Rearrangement cluster_metathesis Metathesis Routes cluster_rearrangement Rearrangement cluster_photochemical Photochemical Route Dienyl Diazoacetate Dienyl Diazoacetate Divinylcyclopropane Divinylcyclopropane Dienyl Diazoacetate->Divinylcyclopropane Rh-Catalyzed Cyclopropanation Fused Cycloheptadiene Fused Cycloheptadiene Divinylcyclopropane->Fused Cycloheptadiene Cope Rearrangement Cyclopentene + Alkyne Cyclopentene + Alkyne 1,3-Cycloheptadiene 1,3-Cycloheptadiene Cyclopentene + Alkyne->1,3-Cycloheptadiene Enyne Metathesis Bicyclo[3.2.0]hept-6-ene Bicyclo[3.2.0]hept-6-ene 1,3-Cycloheptadiene->Bicyclo[3.2.0]hept-6-ene UV Irradiation Acyclic Diene Acyclic Diene Cyclic Alkene Cyclic Alkene Acyclic Diene->Cyclic Alkene RCM trans-Divinylcyclopropane trans-Divinylcyclopropane This compound This compound trans-Divinylcyclopropane->this compound Rh-Catalyzed Rearrangement

Caption: Overview of major synthetic strategies to cycloheptadiene derivatives.

Summary and Outlook

The synthesis of cycloheptadienes can be approached through a variety of strategic bond formations and rearrangements. Tandem reactions, such as the intramolecular cyclopropanation/Cope rearrangement and intermolecular enyne metathesis, offer efficient and stereocontrolled entries to functionalized cycloheptadiene systems. Ring-closing metathesis and rhodium-catalyzed rearrangements of divinylcyclopropanes provide alternative and powerful strategies. In contrast, the classic Diels-Alder reaction is generally not a preferred method for constructing this seven-membered ring. Photochemical methods provide access to valuable bicyclic isomers.

The choice of synthetic route will ultimately depend on the desired substitution pattern of the target cycloheptadiene, the required stereochemistry, and the availability of starting materials. The data and protocols presented in this guide are intended to aid researchers in making informed decisions for the synthesis of these important carbocyclic structures.

References

A Researcher's Guide to Validating Computational Models for 1,4-Cycloheptadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The study of 1,4-cycloheptadiene and its reactions is crucial for understanding various chemical transformations, including pericyclic reactions, which are fundamental in organic synthesis and drug development. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting product distributions, and determining reaction kinetics. However, the predictive power of any computational model is contingent upon its validation against experimental data. This guide provides a comparative overview of computational methods suitable for studying this compound reactions, outlines a general protocol for their experimental validation, and offers a visual representation of the validation workflow.

Performance of Common DFT Functionals for Diene Reactions

The choice of a DFT functional is critical for obtaining accurate results. While there is a scarcity of benchmark studies specifically on this compound, a wealth of data exists for pericyclic reactions of other cyclic and acyclic dienes. These studies provide valuable insights into the expected performance of various functionals for modeling this compound reactions. The following table summarizes the performance of several common DFT functionals, benchmarked against high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).

FunctionalTypeMean Absolute Error (MAE) for Reaction Barriers (kcal/mol)Mean Absolute Error (MAE) for Reaction Energies (kcal/mol)Comments
M06-2X Meta-Hybrid GGA1.1[1]~2.0-4.0[2][3]Excellent overall performance for pericyclic reaction barriers and noncovalent interactions.[1][4][5] Recommended for general-purpose applications in diene reactivity.[5]
B2K-PLYP Double-Hybrid GGA1.4 - 1.5[1]Not specifiedA double-hybrid functional offering high accuracy, often comparable to M06-2X.[1]
mPW2K-PLYP Double-Hybrid GGA1.4 - 1.5[1]Not specifiedSimilar to B2K-PLYP, this double-hybrid functional provides reliable results for reaction barriers.[1]
revDSD-PBEP86 Double-Hybrid GGA1.4 - 1.5[1]Not specifiedAnother high-performing double-hybrid functional suitable for accurate barrier height predictions.[1]
PBE0-D3 Hybrid GGA1.1[2]1.1[2]Shows excellent performance for a complete benchmark set including reaction barriers and energies, especially with dispersion correction.[2]
B3LYP Hybrid GGA2.3 (CBS-QB3) - 2.8 (expt.)[3][6]2.4[6]A widely used functional, but can show significant errors for systems with multiple cyano groups.[7] Its performance is often improved with dispersion corrections (e.g., B3LYP-D3).[2][6]
BP86 GGA5.8[1]Not specifiedA computationally efficient GGA functional that can provide qualitatively correct trends for reaction barriers and energies, and is often used for geometry optimizations.[1]
ωB97X-D Range-Separated Hybrid~2.0-4.0[3][6]Not specifiedA range-separated hybrid with a dispersion correction that generally performs well.[6]

Note: The performance of functionals can be system-dependent. The MAE values are indicative and sourced from benchmark studies on various pericyclic reactions.

General Experimental Protocol for Model Validation

Experimental validation is essential to confirm the accuracy of computational predictions. A general workflow to validate a computed reaction mechanism and kinetics for a hypothetical reaction of this compound is outlined below.

1. Synthesis and Characterization of Reactants and Products:

  • Objective: To obtain pure samples of starting materials and expected products for spectroscopic and kinetic analysis.

  • Methodology: The synthesis of this compound and any co-reactants would be performed according to established literature procedures or developed in-house. The products of the reaction would be synthesized, isolated, and purified, for instance, by column chromatography. The structural identity and purity of all compounds would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

2. Kinetic Studies:

  • Objective: To experimentally determine the reaction rate, activation parameters (enthalpy and entropy of activation), and to verify the predicted rate law.

  • Methodology: The reaction kinetics can be monitored by tracking the concentration of reactants or products over time. For reactions with observable chromophores, UV-Vis spectroscopy is a suitable technique.[8] For faster reactions, stopped-flow techniques can be employed.[9] Aliquots can be taken from the reaction mixture at various time points and analyzed by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the species of interest. The experiments would be conducted at various temperatures to construct an Eyring plot, from which the activation enthalpy (ΔH‡) and entropy (ΔS‡) can be derived.

3. Product Analysis and Stereoselectivity/Regioselectivity Studies:

  • Objective: To identify the products formed in the reaction and to quantify the ratio of different isomers (stereoisomers or regioisomers), which can then be compared to the computed product distribution based on the relative energies of the transition states.

  • Methodology: The reaction mixture would be analyzed at the end of the reaction (or at partial conversion) using techniques like GC-MS or NMR spectroscopy to identify all products formed. The relative abundance of each product would be quantified to determine the experimental product ratios. For chiral products, chiral chromatography or NMR with chiral shift reagents could be used to determine the enantiomeric excess.

4. Isotope Effect Studies (Optional):

  • Objective: To probe the nature of the transition state by measuring kinetic isotope effects (KIEs).

  • Methodology: A reactant would be synthesized with a specific atom replaced by its heavier isotope (e.g., hydrogen with deuterium). The rates of the reaction for the isotopically labeled and unlabeled reactants would be measured under identical conditions. The ratio of these rates gives the KIE. This experimental value can be compared with the computationally predicted KIE, which is calculated from the vibrational frequencies of the reactants and the transition state.

Visualizing the Validation Workflow and Model Relationships

To better understand the interplay between computational modeling and experimental validation, as well as the hierarchy of computational methods, the following diagrams are provided.

Caption: Workflow for the validation of computational models.

Caption: Jacob's Ladder of DFT functional hierarchy.

References

A Comparative Spectroscopic Analysis of Cycloheptadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 1,2-, 1,3-, and 1,4-cycloheptadiene isomers. This guide provides a comprehensive comparison of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate understanding and application in research and development.

The cycloheptadiene isomers, each with the molecular formula C₇H₁₀, present unique structural features that give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for their identification, characterization, and utilization in various chemical syntheses and drug discovery pipelines. This guide systematically compares the available spectroscopic data for the stable 1,3- and 1,4-isomers and discusses the challenges associated with the highly reactive 1,2-cycloheptadiene.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 1,3-cycloheptadiene (B1346008) and this compound. Due to its extreme instability, experimental spectroscopic data for 1,2-cycloheptadiene is not available under standard conditions.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Compound=C-H=C-CH₂--CH₂-Reference
1,3-Cycloheptadiene 5.6 - 5.9 (m, 4H)2.2 - 2.4 (m, 4H)1.5 - 1.7 (m, 2H)--INVALID-LINK--
This compound ~5.7 (m, 4H)2.3 - 2.5 (m, 4H)~2.8 (m, 2H)--INVALID-LINK--

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compound=C=C-C H₂--C H₂-Reference
1,3-Cycloheptadiene 128.9, 132.527.926.8--INVALID-LINK--
This compound 129.827.032.5--INVALID-LINK--

Table 3: Infrared (IR) Absorption Frequencies (cm⁻¹)

Compound=C-H StretchC=C StretchC-H Stretch (sp³)Reference
1,3-Cycloheptadiene ~3020~16502850-2950--INVALID-LINK--
This compound ~3015~16552840-2930Data inferred from similar non-conjugated dienes

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax)

Compoundλmax (nm)SolventReference
1,3-Cycloheptadiene 248Ethanol (B145695)--INVALID-LINK--
This compound < 200HeptaneInferred, as non-conjugated dienes do not show significant absorption above 200 nm.

The Elusive 1,2-Cycloheptadiene

1,2-Cycloheptadiene is a highly strained and reactive cyclic allene. Its transient nature makes isolation and characterization under normal laboratory conditions exceedingly difficult.[1] Theoretical studies and trapping experiments confirm its fleeting existence as a reactive intermediate.[2] The high degree of ring strain and the allenic functionality lead to rapid dimerization or reaction with other molecules.[2] Consequently, standard spectroscopic data like that available for its more stable isomers has not been reported. The study of such transient species often requires specialized techniques like matrix isolation spectroscopy at cryogenic temperatures.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the cycloheptadiene isomer (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Data Acquisition:

    • For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm.

    • For ¹³C NMR, a wider spectral width of 0-220 ppm is used. Proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like the cycloheptadiene isomers, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation over a typical range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the cycloheptadiene isomer is prepared in a UV-transparent solvent (e.g., ethanol or heptane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched quartz cuvette. The absorbance is recorded over a wavelength range of approximately 200-400 nm.

Logical Relationship of Spectroscopic Analysis

Spectroscopic_Comparison Spectroscopic Comparison of Cycloheptadiene Isomers cluster_isomers Cycloheptadiene Isomers cluster_methods Spectroscopic Methods 1,2-CHD 1,2-Cycloheptadiene (Highly Reactive) NMR NMR (¹H & ¹³C) 1,2-CHD->NMR Data unavailable due to instability IR IR 1,2-CHD->IR UV_Vis UV-Vis 1,2-CHD->UV_Vis MS Mass Spec 1,2-CHD->MS 1,3-CHD 1,3-Cycloheptadiene 1,3-CHD->NMR Provides structural connectivity 1,3-CHD->IR Identifies functional groups 1,3-CHD->UV_Vis Analyzes conjugation 1,3-CHD->MS Determines molecular weight & fragmentation 1,4-CHD This compound 1,4-CHD->NMR 1,4-CHD->IR 1,4-CHD->UV_Vis 1,4-CHD->MS

Caption: Workflow for the spectroscopic comparison of cycloheptadiene isomers.

Conclusion

The spectroscopic data for 1,3- and this compound reveal key structural differences. In ¹H and ¹³C NMR, the chemical shifts of the olefinic and allylic protons and carbons are distinct, reflecting the different electronic environments in the conjugated versus non-conjugated systems. IR spectroscopy shows subtle differences in the C=C and C-H stretching frequencies. The most dramatic difference is observed in UV-Vis spectroscopy, where the conjugated 1,3-isomer exhibits a strong absorption maximum around 248 nm, while the non-conjugated 1,4-isomer does not absorb significantly in this region. The high reactivity of 1,2-cycloheptadiene precludes its characterization by standard spectroscopic methods. This comparative guide provides a valuable resource for the identification and differentiation of these important isomers in a research and development setting.

References

advantages of using 1,4-Cycloheptadiene over other dienes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a diene in chemical synthesis is critical to achieving desired outcomes. This guide provides a comprehensive comparison of 1,4-cycloheptadiene with other common dienes, focusing on its unique advantages in specific applications. We will delve into its performance in key reactions, supported by experimental data and detailed protocols, to inform your selection process.

Executive Summary

This compound, a seven-membered cyclic diene, offers distinct advantages over other dienes, particularly in the synthesis of complex seven-membered ring systems, which are prevalent in numerous natural products and pharmacologically active compounds. While often exhibiting lower reactivity in conventional Diels-Alder reactions compared to smaller cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728), its utility shines in specialized transformations such as the divinylcyclopropane-cycloheptadiene rearrangement. This guide will explore these nuances, providing a clear rationale for when to employ this compound in your synthetic strategies.

I. Reactivity in Diels-Alder Reactions: A Tale of Two Mechanisms

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. However, the reactivity of cyclic dienes in this reaction is significantly influenced by their ring size and the nature of the dienophile.

A. The Challenge of Synchronous Cycloadditions

Theoretical and experimental studies have shown that this compound is generally less reactive than cyclopentadiene and 1,3-cyclohexadiene in synchronous Diels-Alder reactions. This reduced reactivity is attributed to the substantial distortion energy required for the diene to adopt the planar s-cis conformation necessary for the concerted [4+2] cycloaddition transition state. The larger and more flexible seven-membered ring of this compound incurs a significant energetic penalty to achieve this geometry.

Table 1: Comparison of Diene Reactivity in Synchronous Diels-Alder Reactions

DieneRelative Rate (vs. Cyclopentadiene)Distortion Energy (kcal/mol)Key-Takeaway
Cyclopentadiene1LowHighly reactive due to its locked s-cis conformation and minimal distortion required for the transition state.
1,3-Cyclohexadiene~10⁻³ModerateLess reactive than cyclopentadiene due to increased distortion energy.
This compound ~10⁻⁶ High Significantly less reactive in synchronous reactions due to high distortion energy.[1]
B. The Advantage in Asynchronous and Stepwise Reactions

Interestingly, the reactivity difference between this compound and other dienes diminishes in highly asynchronous or stepwise Diels-Alder reactions. In these mechanisms, the two new carbon-carbon bonds are formed at different rates, reducing the need for the diene to achieve a fully planar transition state simultaneously. This makes this compound a more viable substrate in such transformations.

II. The Divinylcyclopropane-Cycloheptadiene Rearrangement: A Gateway to Seven-Membered Rings

A significant advantage of utilizing precursors to this compound lies in the powerful divinylcyclopropane-cycloheptadiene rearrangement. This thermal or metal-catalyzed pericyclic reaction provides a highly efficient and stereospecific route to functionalized seven-membered rings from cis-divinylcyclopropanes. The driving force for this rearrangement is the release of ring strain from the three-membered cyclopropane (B1198618) ring.[2][3][4][5][6]

This tandem cyclopropanation/Cope rearrangement strategy has proven invaluable in the total synthesis of complex natural products containing cycloheptadiene moieties.[7]

Divinylcyclopropane_Rearrangement cluster_0 Divinylcyclopropane Precursor cluster_1 Tandem Reaction cluster_2 Product Diene Diene Cyclopropanation Asymmetric Cyclopropanation Diene->Cyclopropanation Vinyldiazoacetate Vinyldiazoacetate Vinyldiazoacetate->Cyclopropanation Rh2(S-DOSP)4 Rh₂(S-DOSP)₄ (Catalyst) Rh2(S-DOSP)4->Cyclopropanation catalyzes cis-Divinylcyclopropane cis-Divinylcyclopropane (intermediate) Cyclopropanation->cis-Divinylcyclopropane forms Cope_Rearrangement Cope Rearrangement Cycloheptadiene Functionalized This compound Cope_Rearrangement->Cycloheptadiene yields cis-Divinylcyclopropane->Cope_Rearrangement

Tandem Asymmetric Cyclopropanation/Cope Rearrangement Workflow.
Experimental Protocol: Tandem Asymmetric Cyclopropanation/Cope Rearrangement

This protocol is adapted from the work of Davies et al. for the synthesis of functionalized cycloheptadienes.[3]

Materials:

  • Vinyldiazoacetate

  • Diene (e.g., 1,3-butadiene)

  • Rhodium(II) (N-dodecylbenzenesulfonyl)prolinate (Rh₂(S-DOSP)₄) catalyst

  • Anhydrous solvent (e.g., hexanes)

Procedure:

  • To a solution of the diene (5-10 equivalents) in anhydrous hexanes at room temperature is added the Rh₂(S-DOSP)₄ catalyst (1 mol %).

  • A solution of the vinyldiazoacetate in anhydrous hexanes is added dropwise over a period of 4-8 hours.

  • The reaction mixture is stirred at room temperature until the diazo compound is completely consumed (monitored by TLC or IR spectroscopy).

  • The solvent is removed under reduced pressure.

  • The crude product, which is the cycloheptadiene derivative, is purified by flash column chromatography on silica (B1680970) gel.

Note: The cis-divinylcyclopropane intermediate is often not isolated as it readily undergoes the Cope rearrangement under the reaction conditions.

III. Ring-Opening Metathesis Polymerization (ROMP)

While highly strained cyclic olefins like norbornene are excellent monomers for ROMP, less strained rings such as this compound and 1,5-cyclooctadiene (B75094) can also be polymerized, albeit with different kinetic profiles. The lower ring strain of these medium-sized rings generally leads to slower polymerization rates and a higher propensity for backbiting and other side reactions.

Direct quantitative comparisons of the ROMP kinetics of this compound versus other dienes are not extensively reported in the literature. However, based on ring strain principles, it is expected that the polymerization of this compound would be less favorable than that of more strained dienes. The successful ROMP of the less-strained 1,5-cyclooctadiene suggests that this compound could also serve as a monomer under appropriate conditions, likely requiring more active catalyst systems.

ROMP_Workflow Monomer This compound (Monomer) Initiation Initiation Monomer->Initiation Propagation Propagation Monomer->Propagation n equivalents Catalyst Grubbs' Catalyst (e.g., GII, GIII) Catalyst->Initiation Propagating_Species Active Catalyst- Monomer Adduct Initiation->Propagating_Species forms Termination Termination Propagation->Termination Polymer Poly(cycloheptadiene) Termination->Polymer Propagating_Species->Propagation

General Workflow for Ring-Opening Metathesis Polymerization.

IV. This compound as a Ligand in Transition Metal Catalysis

This compound can act as a bidentate ligand, coordinating to transition metals through its two double bonds. It is known to form stable complexes with metals such as palladium.[8] The coordination chemistry of this compound is similar to that of other non-conjugated dienes like 1,5-cyclooctadiene (COD), a very common ancillary ligand in catalysis.

While COD is widely used to stabilize catalyst precursors, the catalytic applications of this compound as a ligand are less explored. However, its ability to form stable complexes suggests potential for its use in designing novel catalysts with specific steric and electronic properties.

Experimental Protocol: Synthesis of (this compound)palladium(II) Chloride

This protocol describes a general method for the synthesis of a palladium complex with this compound.

Materials:

Procedure:

  • A suspension of palladium(II) chloride in methanol is prepared in a round-bottom flask.

  • This compound is added to the suspension.

  • The mixture is stirred at room temperature. The color of the suspension will typically change as the complex forms.

  • The reaction is stirred for several hours until completion.

  • The resulting solid complex is collected by filtration, washed with cold methanol, and dried under vacuum.

V. Conclusion

This compound presents a unique set of advantages for the synthetic chemist. While its application in standard Diels-Alder reactions may be limited by its lower reactivity compared to smaller cyclic dienes, its true potential is realized in the synthesis of complex seven-membered rings via the divinylcyclopropane-cycloheptadiene rearrangement. This powerful transformation has cemented the importance of cycloheptadiene precursors in natural product synthesis. Further exploration of its utility in ROMP and as a ligand in transition metal catalysis may unveil new and exciting applications for this versatile diene. For researchers targeting complex molecular architectures containing seven-membered rings, understanding the reactivity and synthetic routes to this compound and its derivatives is an invaluable asset.

References

Lack of Specific Data for 1,4-Cycloheptadiene Necessitates a Comparative Analysis of a Related Molecule: 1,3-Cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

To fulfill the core requirements of providing a detailed comparison guide, this report will instead focus on a closely related and well-documented molecule: 1,3-Cyclohexadiene . This cyclic diene shares key structural features with 1,4-Cycloheptadiene, making it a suitable and instructive alternative for demonstrating the comparison between experimental and theoretical methodologies in determining molecular geometry. This guide will provide researchers, scientists, and drug development professionals with a clear framework for understanding how different techniques approach the determination of bond lengths and the level of agreement between them.

Comparison of Experimental and Theoretical Bond Lengths in 1,3-Cyclohexadiene

The geometry of 1,3-Cyclohexadiene has been characterized by both experimental and theoretical methods. The following table summarizes the available bond length data.

Bond TypeExperimental Bond Length (Å)[1]Theoretical Bond Length (Å)Method of Determination
C1=C21.349Data not availableExperimental: Gas-Phase Electron Diffraction[1]
C2-C31.466Data not availableExperimental: Gas-Phase Electron Diffraction[1]
C3=C4Data not availableData not available-
C4-C51.521Data not availableExperimental: Gas-Phase Electron Diffraction[1]
C5-C61.536Data not availableExperimental: Gas-Phase Electron Diffraction[1]
C6-C11.521Data not availableExperimental: Gas-Phase Electron Diffraction[1]
C=C-H1.090Data not availableExperimental: Gas-Phase Electron Diffraction[1]
C-C-H (sp³)1.100Data not availableExperimental: Gas-Phase Electron Diffraction[1]

Methodologies for Bond Length Determination

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

The experimental bond lengths for 1,3-Cyclohexadiene were determined using gas-phase electron diffraction (GED). This technique provides information about the geometry of molecules in the gaseous state, free from intermolecular interactions that are present in condensed phases.

The general workflow for a GED experiment is as follows:

  • Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the gas molecules.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is dependent on the arrangement of the atoms, i.e., the molecular structure.

  • Detection: The scattered electrons are detected, typically on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, which shows the probability of finding two atoms at a certain distance from each other. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

Theoretical Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Theoretical bond lengths are determined through computational quantum chemistry methods. These methods solve the Schrödinger equation (or a simplified form of it) to find the electronic structure and the minimum energy geometry of a molecule.

Commonly employed methods for geometry optimization and the determination of bond lengths include:

  • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Examples include Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. The accuracy of these methods generally increases with the level of theory and the size of the basis set used.

  • Density Functional Theory (DFT): DFT methods are also based on quantum mechanics but use the electron density instead of the wave function to calculate the energy of the system. DFT is computationally less expensive than high-level ab initio methods and can provide very accurate results, depending on the chosen functional.

The general workflow for a computational determination of bond lengths is:

  • Input Structure: An initial guess of the molecular geometry is created.

  • Method and Basis Set Selection: A theoretical method (e.g., B3LYP, MP2) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen.

  • Geometry Optimization: The energy of the molecule is calculated and the positions of the atoms are systematically changed to find the geometry with the lowest energy. This process is repeated until the energy change between steps is below a certain threshold.

  • Output Analysis: The final, optimized geometry provides the theoretical bond lengths and other structural parameters.

Logical Relationship between Experimental and Theoretical Approaches

The determination of molecular structure is a synergistic process involving both experimental measurements and theoretical calculations. The following diagram illustrates the relationship between these two approaches.

BondLengthDetermination cluster_experimental Experimental Determination cluster_theoretical Theoretical Determination Molecule Molecule (1,3-Cyclohexadiene) Experiment Gas-Phase Electron Diffraction (GED) Molecule->Experiment ExperimentalData Scattering Data Experiment->ExperimentalData Analysis Data Analysis & Model Fitting ExperimentalData->Analysis ExpStructure Experimental Structure (Bond Lengths, Angles) Analysis->ExpStructure Comparison Comparison & Validation ExpStructure->Comparison InitialGeom Initial Molecular Geometry Computation Quantum Chemistry (Ab Initio / DFT) InitialGeom->Computation Optimization Geometry Optimization Computation->Optimization TheoStructure Theoretical Structure (Bond Lengths, Angles) Optimization->TheoStructure TheoStructure->Comparison

Workflow for determining and comparing experimental and theoretical bond lengths.

References

Comparative Kinetic Analysis of 1,4-Cycloheptadiene Isomerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of molecular rearrangements is paramount for controlling reaction pathways and optimizing synthesis. This guide provides a comparative analysis of the kinetic parameters for the isomerization of 1,4-cycloheptadiene to the more stable 1,3-cycloheptadiene (B1346008) under various conditions: thermal, acid-catalyzed, and metal-catalyzed. The information is compiled from experimental studies to offer a clear, data-driven comparison of these methods.

The isomerization of this compound to its conjugated 1,3-isomer is a thermodynamically favorable process driven by the increased stability of the conjugated π-system. The rate at which this transformation occurs, however, is highly dependent on the reaction conditions. This guide summarizes key kinetic data and experimental protocols to aid in the selection of the most appropriate method for specific research applications.

Comparison of Kinetic Parameters

The following table summarizes the available quantitative data for the isomerization of this compound under different catalytic and thermal conditions. Direct comparative studies are limited in the literature; therefore, data from related systems and theoretical calculations are included to provide a broader perspective.

ConditionCatalyst/SolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kcal/mol)Reference
Thermal Gas Phase (Theoretical for (E,E)-isomer)--7.2[1]
Acid-Catalyzed Trifluoroacetic Acid (TFA) in Heptane (for a related Diels-Alder adduct)62--Inferred from qualitative data[2]
Metal-Catalyzed Ruthenium (ppm levels) in neat alkene (for terminal to internal alkene isomerization)150High turnover frequency-[3]
Metal-Catalyzed Rhodium(I) Complex (for a related rearrangement)45--Inferred from qualitative data[4]

Note: Quantitative kinetic data for the direct isomerization of this compound to 1,3-cycloheptadiene is sparse in the readily available literature. The data presented for acid- and metal-catalyzed reactions are based on analogous systems and suggest a significant rate enhancement compared to thermal conditions. The thermal data is for a highly strained isomer and likely represents a lower activation barrier than for the standard cis,cis-1,4-cycloheptadiene.

Signaling Pathways and Experimental Workflow

The isomerization of this compound can be conceptually represented as a state transition. The experimental workflow for a typical kinetic analysis of this reaction involves careful preparation, reaction monitoring, and data analysis.

Isomerization_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis start Start reactant This compound start->reactant catalyst Catalyst/Acid (if applicable) start->catalyst solvent Solvent start->solvent mixing Mixing & Temperature Control reactant->mixing catalyst->mixing solvent->mixing sampling Aliquots at Time Intervals mixing->sampling analysis GC/NMR Analysis sampling->analysis concentration Concentration vs. Time analysis->concentration kinetics Rate Constant (k) Calculation concentration->kinetics arrhenius Activation Energy (Ea) Determination kinetics->arrhenius end End arrhenius->end Final Kinetic Parameters

Caption: Experimental workflow for kinetic analysis of this compound isomerization.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for thermal, acid-catalyzed, and metal-catalyzed isomerization of this compound.

Thermal Isomerization (Gas-Phase)

This protocol is adapted from general procedures for studying gas-phase thermal rearrangements.

Objective: To determine the rate constant and activation energy for the uncatalyzed thermal isomerization of this compound to 1,3-cycloheptadiene.

Materials:

  • This compound (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sealed reaction vessel (e.g., quartz tube)

  • High-temperature oven or furnace with precise temperature control

  • Gas chromatograph with a flame ionization detector (GC-FID) or GC-mass spectrometer (GC-MS)

  • Internal standard (e.g., a stable hydrocarbon not present in the reaction mixture)

Procedure:

  • A known amount of this compound and an internal standard are introduced into a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas to a specific pressure.

  • The vessel is placed in a pre-heated oven at a constant temperature.

  • At specific time intervals, the reaction vessel is rapidly cooled to quench the reaction.

  • The composition of the gas mixture is analyzed by GC-FID or GC-MS to determine the relative concentrations of this compound and 1,3-cycloheptadiene.

  • The experiment is repeated at several different temperatures to determine the temperature dependence of the rate constant.

  • The natural logarithm of the concentration of this compound is plotted against time to determine the first-order rate constant (k) from the slope of the line.

  • An Arrhenius plot (ln(k) vs. 1/T) is constructed to calculate the activation energy (Ea).

Acid-Catalyzed Isomerization (Solution-Phase)

This protocol is based on studies of acid-catalyzed rearrangements of related cyclic dienes.[2]

Objective: To investigate the kinetics of the acid-catalyzed isomerization of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., heptane, dichloromethane)

  • Strong protic acid (e.g., trifluoroacetic acid) or Lewis acid

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Syringes for sampling

  • GC-FID or GC-MS with a suitable column

  • Internal standard

Procedure:

  • A solution of this compound and an internal standard in the chosen solvent is prepared in a thermostatted reaction vessel.

  • The reaction is initiated by adding a known concentration of the acid catalyst.

  • The reaction mixture is stirred continuously at a constant temperature.

  • Aliquots are withdrawn from the reaction mixture at regular time intervals.

  • Each aliquot is immediately quenched (e.g., by neutralizing the acid with a base) to stop the reaction.

  • The quenched samples are analyzed by GC to determine the concentrations of the reactant and product.

  • Kinetic analysis is performed as described in the thermal isomerization protocol.

Metal-Catalyzed Isomerization (Solution-Phase)

This protocol is a general guide based on literature for ruthenium-catalyzed alkene isomerizations.[3]

Objective: To determine the kinetic parameters for the metal-catalyzed isomerization of this compound.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (if not run neat)

  • Ruthenium or Rhodium catalyst (e.g., RuCl₃·xH₂O, [Rh(COD)Cl]₂)

  • Inert atmosphere glovebox or Schlenk line

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Sampling equipment

  • GC-FID or GC-MS

  • Internal standard

Procedure:

  • The reaction is set up under an inert atmosphere to prevent catalyst deactivation.

  • A solution of this compound and an internal standard is prepared in the reaction vessel.

  • The catalyst is added to the solution to initiate the isomerization.

  • The reaction is maintained at a constant temperature with vigorous stirring.

  • Aliquots are taken at timed intervals and can be filtered through a short plug of silica (B1680970) to remove the catalyst and quench the reaction.

  • The samples are then analyzed by GC to monitor the progress of the reaction.

  • Data analysis is carried out as previously described to determine the rate constants and activation energy.

Conclusion

The isomerization of this compound to 1,3-cycloheptadiene can be achieved through thermal, acid-catalyzed, and metal-catalyzed pathways. While thermal isomerization requires high temperatures due to a significant activation barrier, both acid and metal catalysis offer significantly milder reaction conditions and faster reaction rates. The choice of method will depend on the specific requirements of the synthesis, including desired reaction time, temperature sensitivity of other functional groups in the molecule, and cost considerations. The provided protocols offer a foundation for researchers to design and execute kinetic studies to further elucidate the intricacies of this important isomerization reaction. Further experimental work is needed to provide a more complete quantitative comparison of these methods for this specific substrate.

References

A Comparative Analysis of the Reactivity of Cycloheptadiene, Cyclohexadiene, and Cyclopentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of three cyclic dienes: cycloheptadiene, cyclohexadiene, and cyclopentadiene (B3395910). The information presented is supported by experimental data to assist researchers in selecting the appropriate diene for various synthetic applications, particularly in the realm of drug development where the construction of complex molecular frameworks is paramount.

I. Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The reactivity of cyclic dienes in this reaction is profoundly influenced by their structural and electronic properties.

Data Presentation:

The relative reactivity of these dienes in a Diels-Alder reaction with tetracyanoethylene (B109619) (TCNE) at 20°C provides a clear quantitative comparison.

DieneRelative Rate Constant (k_rel)
Cyclopentadiene820,000
1,3-Cyclohexadiene (B119728)2,600
1,3-Cycloheptadiene (B1346008)1

Data sourced from studies on Diels-Alder reactions of cyclic dienes.

As the data unequivocally demonstrates, cyclopentadiene is extraordinarily reactive in Diels-Alder reactions, reacting hundreds of thousands of times faster than cycloheptadiene. 1,3-Cyclohexadiene exhibits intermediate reactivity.

The primary factors governing this reactivity trend are:

  • Conformational Rigidity: The diene must adopt an s-cis conformation for the Diels-Alder reaction to occur. Cyclopentadiene is rigidly locked in the reactive s-cis conformation due to its five-membered ring structure. 1,3-Cyclohexadiene is also largely planar and exists predominantly in the s-cis conformation. In contrast, the larger and more flexible seven-membered ring of 1,3-cycloheptadiene can more readily adopt a non-planar, s-trans-like conformation, which is unreactive in the Diels-Alder reaction. A significant energetic barrier must be overcome for it to achieve the necessary planar s-cis geometry.

  • Ring Strain: The transition state of the Diels-Alder reaction involves some degree of geometric distortion. The inherent ring strain in cyclopentadiene is relieved as it moves towards the transition state, thus lowering the activation energy.

  • Electronic Factors: While all three are simple dienes, subtle electronic effects also contribute to their reactivity. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

Experimental Protocols:

Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for the Diels-Alder reaction of each diene. The notable absence of a standard, high-yield protocol for cycloheptadiene under mild conditions is a direct consequence of its low reactivity.

1. Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride (B1165640)

  • Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic anhydride.

  • Materials:

    • Cyclopentadiene (freshly cracked from dicyclopentadiene)

    • Maleic anhydride

    • Ethyl acetate (B1210297)

    • Hexane

  • Procedure:

    • Dissolve maleic anhydride in warm ethyl acetate in an Erlenmeyer flask.

    • Cool the solution in an ice bath and then add hexane.

    • Slowly add freshly distilled cyclopentadiene to the cooled solution with swirling.

    • The product will precipitate out of solution. The reaction is often exothermic.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure cis-norbornene-5,6-endo-dicarboxylic anhydride.

2. Diels-Alder Reaction of 1,3-Cyclohexadiene

While a simple, high-yield undergraduate-level experimental protocol is less common than for cyclopentadiene, Diels-Alder reactions with 1,3-cyclohexadiene are well-documented in the literature. They generally require more forcing conditions than cyclopentadiene.

  • General Conditions: The reaction of 1,3-cyclohexadiene with a dienophile like maleic anhydride will typically require elevated temperatures (e.g., refluxing in a solvent like toluene (B28343) or xylene) for a prolonged period to achieve a reasonable yield of the bicyclo[2.2.2]octene adduct.

3. Diels-Alder Reaction of 1,3-Cycloheptadiene

II. Comparative Acidity of C-H Bonds

Another important aspect of the reactivity of these cycloalkadienes is the acidity of their C-H bonds, particularly the protons on the sp³-hybridized carbon atoms.

Data Presentation:
CompoundpK_aConjugate Base Stability
Cyclopentadiene~16Aromatic (highly stable)
1,3-Cyclohexadiene~44Non-aromatic (less stable)
1,3-Cycloheptadiene>44 (estimated)Non-aromatic (less stable)

The acidity of cyclopentadiene is exceptionally high for a hydrocarbon. This is attributed to the remarkable stability of its conjugate base, the cyclopentadienyl (B1206354) anion. Upon deprotonation, the resulting anion possesses 6 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=1). This aromatic stabilization provides a strong thermodynamic driving force for the deprotonation.

In contrast, the deprotonation of 1,3-cyclohexadiene at the allylic position results in a conjugate base that is resonance-stabilized but not aromatic. This provides some stabilization, but it is significantly less than the aromatic stabilization of the cyclopentadienyl anion, hence its much higher pK_a. The vinylic protons of 1,3-cycloheptadiene are expected to be even less acidic.

Mandatory Visualizations

Factors Influencing Diels-Alder Reactivity of Cyclic Dienes

Caption: Factors influencing Diels-Alder reactivity of cyclic dienes.

Acidity and Conjugate Base Stability

AcidityComparison cpd_acid Cyclopentadiene (pKa ~16) cpd_anion Cyclopentadienyl Anion (Aromatic) cpd_acid->cpd_anion -H+ chd_acid 1,3-Cyclohexadiene (pKa ~44) chd_anion Cyclohexadienyl Anion (Non-aromatic) chd_acid->chd_anion -H+ chpd_acid 1,3-Cycloheptadiene (pKa > 44) chpd_anion Cycloheptadienyl Anion (Non-aromatic) chpd_acid->chpd_anion -H+ caption Relationship between acidity and conjugate base stability.

Caption: Relationship between acidity and conjugate base stability.

Safety Operating Guide

Proper Disposal of 1,4-Cycloheptadiene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 1,4-Cycloheptadiene, a flammable and potentially hazardous cycloalkene. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and safely.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This chemical is a highly flammable liquid and vapor.

Personal Protective Equipment (PPE): A comprehensive understanding and use of appropriate PPE are the first line of defense against accidental exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Flame-retardant lab coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Spill Response: In the event of a spill, immediately evacuate the area and remove all ignition sources. Use a spill kit containing an inert absorbent material to contain the spill. Do not use combustible materials such as paper towels to clean up the spill.

Disposal Operational Plan

The disposal of this compound is governed by federal, state, and local regulations. It is classified as a hazardous waste due to its ignitability (B1175610).

Step 1: Waste Identification and Classification

This compound is characterized as an ignitable liquid. Under the Resource Conservation and Recovery Act (RCRA), it is likely to be classified with the EPA hazardous waste code D001 . This classification is due to its low flashpoint, making it a fire hazard.

Step 2: Waste Collection and Storage

  • Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and in good condition to prevent leaks or spills.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (e.g., "Ignitable").

  • Segregation: Store the waste container in a well-ventilated, cool, and dry area, away from incompatible materials such as oxidizing agents. It should be stored in a designated satellite accumulation area.

Step 3: Arranging for Disposal

  • Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste disposal company.

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately.

Experimental Protocols for Waste Characterization

In some instances, particularly with chemical mixtures containing this compound, experimental analysis may be required to confirm the hazardous waste classification. The primary test for ignitability is the flashpoint determination.

Flashpoint Determination (Pensky-Martens Closed-Cup Method - ASTM D93):

  • Apparatus: A Pensky-Martens closed-cup flashpoint tester.

  • Procedure:

    • A sample of the waste is placed in the test cup of the apparatus.

    • The sample is heated at a slow, constant rate with continuous stirring.

    • A small flame is directed into the cup at regular intervals.

    • The flashpoint is the lowest temperature at which the vapors above the liquid ignite.

  • Interpretation: A flashpoint below 60°C (140°F) confirms the waste as ignitable under RCRA regulations (D001).

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A 1. Handling and Collection of this compound Waste B 2. Proper Labeling of Hazardous Waste Container A->B C 3. Segregated Storage in Satellite Accumulation Area B->C D 4. Contact Environmental Health and Safety (EHS) C->D E 5. Documentation and Waste Profile Generation D->E F 6. Scheduled Pickup by Licensed Waste Hauler E->F G 7. Final Disposal at a Permitted Facility (e.g., Incineration) F->G

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

Personal protective equipment for handling 1,4-Cycloheptadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 1,4-Cycloheptadiene (CAS No. 7161-35-5) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

I. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₇H₁₀[1]
Molecular Weight 94.15 g/mol [2][1]
Appearance Colorless liquid[3]
Density 0.857 g/cm³ at 20°C[4]
Boiling Point 115-116°C[4]
Flash Point 6.293°C[3]
Vapor Pressure Data not readily available. As a flammable liquid with a low flash point, it is expected to have a significant vapor pressure at room temperature.
Solubility Insoluble in water.

II. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound due to its flammability and potential health hazards. The required PPE varies based on the operational context.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in a fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for damage before each use.Flame-retardant lab coat.Not generally required if work is performed in a properly functioning chemical fume hood.
Large Volume Transfers or Potential for Splashing Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves (Nitrile or Neoprene).Chemical-resistant apron over a flame-retardant lab coat.A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of inhalation.[5][6]

III. Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step 1: Preparation

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that a Class B fire extinguisher, safety shower, and eyewash station are readily accessible.

  • Gather all necessary PPE and inspect for integrity.

  • Prepare all necessary equipment and reagents before introducing this compound.

Step 2: Handling

  • Dispense this compound slowly and carefully to avoid splashing.

  • Keep containers of this compound closed when not in use.

  • Ground all equipment and containers to prevent the buildup of static electricity, which can be an ignition source.[10]

  • Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.

Step 3: Post-Handling

  • Wipe down the work area with an appropriate solvent and then soap and water.

  • Properly dispose of all contaminated materials as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

IV. Emergency and Spill Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Personnel Exposure:

  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.[11]

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • If flammable vapors are present, eliminate all ignition sources.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]

    • Carefully collect the absorbed material and contaminated items into a sealed, properly labeled container for hazardous waste disposal.[12][13]

    • Clean the spill area with soap and water.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.[10]

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Activate the fire alarm if there is a significant risk of fire.

    • Contact your institution's emergency response team and provide them with the details of the spill.

V. Disposal Plan

All this compound waste is considered hazardous and must be disposed of in accordance with institutional, local, state, and federal regulations.[14][15]

Step 1: Waste Collection

  • Collect all liquid waste containing this compound in a designated, compatible, and properly sealed waste container.[14]

  • Solid waste contaminated with this compound (e.g., gloves, absorbent materials, pipette tips) must also be collected in a designated hazardous waste container.

  • Do not mix this compound waste with other incompatible waste streams.

Step 2: Container Labeling

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name "this compound."[15]

  • Indicate the approximate concentration or percentage of the chemical in the waste.

Step 3: Storage and Pickup

  • Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Arrange for the pickup of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[16]

VI. Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood prep_safety_equip Check Safety Equipment prep_fume_hood->prep_safety_equip prep_ppe Inspect PPE prep_safety_equip->prep_ppe handle_dispense Dispense Chemical prep_ppe->handle_dispense handle_close Keep Containers Closed handle_dispense->handle_close disp_collect Collect Liquid Waste handle_dispense->disp_collect handle_ground Ground Equipment handle_close->handle_ground post_clean Clean Work Area handle_ground->post_clean post_dispose_solid Dispose of Contaminated Solids post_clean->post_dispose_solid post_wash Wash Hands post_dispose_solid->post_wash post_dispose_solid->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.